molecular formula C10H9ClF2O B2566905 4-Chloro-1-(2,4-difluorophenyl)butan-1-one CAS No. 50528-16-0

4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Cat. No.: B2566905
CAS No.: 50528-16-0
M. Wt: 218.63
InChI Key: LBXIEKILXABVHC-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,4-difluorophenyl)butan-1-one (CAS 50528-16-0) is a fluorinated organic compound that serves as a versatile and critical building block in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C 10 H 9 ClF 2 O and a molecular weight of 218.63 g/mol, is characterized by its reactive carbonyl and terminal chloro-functional group . This bifunctionality makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates where the 2,4-difluorophenyl moiety is a common pharmacophore . Researchers utilize this ketone intermediate in nucleophilic substitution reactions, where the chloro group can be displaced to form novel heterocycles or extended carbon chains, and in condensation reactions exploiting the carbonyl group. As a liquid, it requires specific handling and storage. It is recommended to be sealed in a dry environment at room temperature to maintain its stability and purity . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) prior to use. The compound is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . Appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection is essential, and handling should only occur in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-(2,4-difluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c11-5-1-2-10(14)8-4-3-7(12)6-9(8)13/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXIEKILXABVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-1-(2,4-difluorophenyl)butan-1-one physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Analysis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Authored by a Senior Application Scientist

Foreword: The landscape of pharmaceutical research and development is one of constant evolution, demanding a deep and nuanced understanding of novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound. It is important to note that while this specific difluoro-substituted compound is of significant interest, publicly available data is limited. Therefore, this document provides a comprehensive analysis by leveraging empirical data from structurally similar analogs, namely the 2-fluoro and 4-fluoro substituted compounds, to project the physicochemical properties, synthetic pathways, and analytical methodologies for the target molecule.

Chemical Identity and Structural Analogs

This compound belongs to the family of butyrophenones, a class of compounds that are pivotal as intermediates in the synthesis of various pharmaceuticals. Its structure is characterized by a butanone backbone, chlorinated at the 4-position, and attached to a 2,4-difluorophenyl group at the 1-position.

Target Compound: this compound

  • Molecular Formula: C₁₀H₉ClF₂O

  • Molecular Weight: 218.63 g/mol

  • IUPAC Name: this compound

Primary Structural Analogs:

  • 4-Chloro-1-(2-fluorophenyl)butan-1-one: CAS 2823-19-0.[1][2][3]

  • 4-Chloro-1-(4-fluorophenyl)butan-1-one: CAS 3874-54-2.[4][5][6]

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

The introduction of a second fluorine atom to the phenyl ring is expected to influence the compound's polarity, melting point, boiling point, and solubility. The following table summarizes the known properties of the mono-fluorinated analogs and provides projected values for the target difluoro compound.

Property4-Chloro-1-(2-fluorophenyl)butan-1-one4-Chloro-1-(4-fluorophenyl)butan-1-oneThis compound (Projected)
CAS Number 2823-19-0[2][3]3874-54-2[4][5]N/A
Molecular Formula C₁₀H₁₀ClFO[1][2]C₁₀H₁₀ClFO[4][5]C₁₀H₉ClF₂O
Molecular Weight 200.64 g/mol [2]200.64 g/mol [4][5]218.63 g/mol
Appearance Not specifiedYellow to green liquid[4]Likely a liquid or low-melting solid
Melting Point N/A[2]5 - 6 °C[4]Expected to be slightly higher than analogs
Boiling Point 287.6°C at 760 mmHg[1][2]300 °C[4]Expected to be in a similar range, possibly slightly higher
Density 1.183 g/cm³[1][2]1.2267 g/cm³ (20 °C)[4]Expected to be > 1.2 g/cm³
Refractive Index 1.506[2]1.53 (20 °C)[4]Expected to be > 1.5
Solubility N/A[2]Insoluble in water[4]Expected to be insoluble in water, soluble in organic solvents
Flash Point 127.8°C[1][2]91 °C (closed cup)Expected to be in a similar range

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme: 1,3-Difluorobenzene + 4-Chlorobutyryl Chloride --(AlCl₃)--> this compound

Diagram: Proposed Synthetic Workflow

start Start: 1,3-Difluorobenzene & 4-Chlorobutyryl Chloride reaction Friedel-Crafts Acylation with AlCl3 catalyst in an inert solvent (e.g., DCM) start->reaction quench Reaction quenching with ice-water reaction->quench extraction Organic phase extraction with a suitable solvent quench->extraction wash Washing with dilute HCl and brine extraction->wash dry Drying over anhydrous Na2SO4 wash->dry purification Purification by vacuum distillation or column chromatography dry->purification product Final Product: this compound purification->product

Caption: A typical workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 1,3-difluorobenzene.

  • Addition of Acylating Agent: Cool the mixture in an ice bath and add 4-chlorobutyryl chloride dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.

  • Washing and Drying: Combine the organic layers, wash with water, dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and types of protons. Expected signals would include multiplets for the aromatic protons and triplets for the methylene protons of the butyl chain.

    • ¹³C NMR: Would show distinct signals for each carbon atom, with the carbonyl carbon appearing significantly downfield. The carbon atoms attached to fluorine would show characteristic splitting.

    • ¹⁹F NMR: Would confirm the presence and chemical environment of the two fluorine atoms on the phenyl ring.

  • Mass Spectrometry (MS): Electron ionization MS (EI-MS) would show the molecular ion peak and characteristic fragmentation patterns, which would aid in confirming the molecular weight and structure.

  • Chromatography:

    • Gas Chromatography (GC): Can be used to determine the purity of the final product and to monitor the progress of the reaction.

    • High-Performance Liquid Chromatography (HPLC): Useful for purity assessment, especially for less volatile compounds or for preparative purification.

Diagram: Analytical Workflow for Product Validation

sample Synthesized Product nmr NMR Spectroscopy (1H, 13C, 19F) for Structural Elucidation sample->nmr ms Mass Spectrometry for Molecular Weight Confirmation sample->ms chromatography Chromatography (GC/HPLC) for Purity Assessment sample->chromatography validation Validated Product Structure and Purity nmr->validation ms->validation chromatography->validation

Caption: Workflow for the analytical validation of the synthesized compound.

Applications in Drug Development

Butyrophenones are a well-established class of compounds in medicinal chemistry. The parent compound, butyrophenone, and its derivatives are key precursors in the synthesis of many antipsychotic drugs. For instance, 4-chloro-1-(4-fluorophenyl)butan-1-one is a known intermediate in the synthesis of Haloperidol, a potent antipsychotic agent.

Given this precedent, this compound is a highly valuable intermediate for the synthesis of novel drug candidates. The introduction of a second fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially leading to:

  • Improved metabolic stability.

  • Enhanced binding affinity to target receptors.

  • Altered bioavailability.

Therefore, this compound serves as a critical building block for the development of new therapeutics, particularly in the area of central nervous system disorders.

Safety and Handling

Based on the safety data for its structural analogs, this compound should be handled with care in a well-ventilated laboratory fume hood.[4][6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[6] It may cause skin, eye, and respiratory tract irritation.[4]

Conclusion

While direct experimental data for this compound is not extensively documented, a robust understanding of its physicochemical properties, synthesis, and analytical characterization can be effectively derived from its close structural analogs. This guide provides a scientifically grounded framework for researchers to approach the synthesis and utilization of this promising compound in their research and development endeavors. The insights provided herein are intended to facilitate the exploration of new chemical space and accelerate the discovery of novel therapeutic agents.

References

  • 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0 | Chemsrc. (n.d.). Retrieved from [Link]

  • Cas 2823-19-0,4-CHLORO-1-(2-FLUOROPHENYL) - LookChem. (n.d.). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 4-CHLORO-1-(4-FLUOROPHENYL)BUTAN-1-ONE | CAS 3874-54-2 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

Sources

4-Chloro-1-(2,4-difluorophenyl)butan-1-one spectral data analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The guide emphasizes the causality behind experimental observations and demonstrates how a multi-technique spectroscopic approach serves as a self-validating system for structural elucidation and purity confirmation.

Introduction: The Importance of Spectroscopic Verification

This compound is a butyrophenone derivative whose structural scaffold is of significant interest in medicinal chemistry and materials science. Its utility as a precursor demands rigorous structural verification to ensure the integrity of subsequent synthetic steps and the purity of the final products. Spectroscopic analysis is the cornerstone of this verification process. By bombarding the molecule with different forms of energy and analyzing the response, we can piece together a detailed molecular portrait. This guide will interpret the data from four primary spectroscopic methods to build an unassailable structural confirmation of the title compound.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound contains several key features that will produce characteristic spectroscopic signals: a 2,4-disubstituted difluorophenyl ring, a ketone carbonyl group, and a chlorobutyl side chain. Each proton and carbon atom exists in a unique electronic environment, which allows for their distinct identification through NMR spectroscopy. The functional groups will exhibit characteristic vibrations in IR spectroscopy, and the overall molecule will fragment in predictable ways under mass spectrometry analysis.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer. Data is processed with Fourier transformation and phase correction.

Data Summary & Interpretation

The ¹H NMR spectrum is characterized by distinct signals in both the aromatic and aliphatic regions. The integration of these signals corresponds to the number of protons in each environment.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-6'7.95 - 8.10ddd (dt)J(H-F) ≈ 8.8, J(H-H) ≈ 8.8, J(H-H) ≈ 6.51HProximity to the deshielding carbonyl group and ortho-coupling to F at C-2' and H at C-5'.
H-3', H-5'6.90 - 7.10m-2HAromatic protons shielded relative to H-6' and subject to complex H-H and H-F coupling.
H-23.10 - 3.25tJ ≈ 7.02HMethylene protons alpha to the carbonyl group, appearing as a triplet due to coupling with H-3.
H-43.60 - 3.75tJ ≈ 6.22HMethylene protons attached to the carbon bearing the electronegative chlorine atom, deshielded and appearing as a triplet from coupling to H-3.
H-32.15 - 2.30p (tt)J ≈ 7.0, J ≈ 6.22HMethylene protons beta to both the carbonyl and chlorine, split into a pentet (or triplet of triplets) by H-2 and H-4.

Note: Predicted values are based on established chemical shift principles and data from analogous compounds such as 4-Chloro-4'-fluorobutyrophenone.[1]

The aromatic region (δ 6.90-8.10 ppm) displays a complex pattern due to the electronic effects of the two fluorine atoms and the carbonyl group. The proton at the 6'-position is the most deshielded due to its proximity to the ketone. The aliphatic portion of the molecule gives rise to three distinct signals: two triplets and a pentet, a classic signature for a linear butyl chain with differing terminal substituents.

G cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Chain H6 H-6' H5 H-5' H6->H5 J_ortho F2 F-2' H6->F2 J_meta-HF F4 F-4' H5->F4 J_meta-HF H3 H-3 H3->F4 J_ortho-HF H3->F2 J_ortho-HF H4 H-4 (α to Cl) H3->H4 J_vicinal H2 H-2 (α to C=O) H2->H3 J_vicinal

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling relationships in the molecule.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, resulting in single lines for each carbon.

Experimental Protocol: ¹³C NMR Acquisition

Using the same sample prepared for ¹H NMR, the ¹³C spectrum is acquired on a 101 MHz (for a 400 MHz ¹H instrument) spectrometer. A standard pulse program like UDEFT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Summary & Interpretation

The presence of ten carbon atoms in the molecule should result in ten distinct signals in the ¹³C NMR spectrum, assuming no accidental equivalence.

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment Rationale
C=O (C-1)~195The carbonyl carbon is highly deshielded, appearing far downfield.[2]
C-1'~132 (d)Aromatic carbon attached to the carbonyl group; exhibits C-F coupling.
C-2'~162 (dd)Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant.
C-3'~112 (d)Aromatic CH carbon, shielded by the ortho fluorine atom.
C-4'~165 (dd)Aromatic carbon directly bonded to fluorine, also showing a large one-bond C-F coupling.
C-5'~118 (d)Aromatic CH carbon.
C-6'~131 (d)Aromatic CH carbon ortho to the carbonyl group.
C-2~35Aliphatic carbon alpha to the carbonyl group.[1]
C-3~26Aliphatic carbon beta to both the carbonyl and chlorine.[1]
C-4~44Aliphatic carbon bonded to the electronegative chlorine atom, resulting in a downfield shift compared to C-2 and C-3.[1]

Note: Predicted values are based on typical chemical shift ranges and data from similar structures.[3][4] The carbons attached to fluorine (C-2' and C-4') will appear as doublets of doublets due to coupling with both fluorine atoms.

The spectrum is clearly divisible into the downfield aromatic/carbonyl region and the upfield aliphatic region. The most notable feature is the carbonyl carbon signal around 195 ppm. The aromatic carbons bonded to fluorine are identifiable by their large coupling constants, a definitive diagnostic feature.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry Acquisition

The mass spectrum is obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass spectrometer is used to obtain a highly accurate mass measurement, which confirms the elemental composition.

Data Summary & Interpretation

The molecular formula is C₁₀H₉ClF₂O, with a monoisotopic mass of approximately 218.03 g/mol .

m/z ValueProposed FragmentSignificance
218 / 220[M]⁺Molecular Ion Peak. The presence of a peak at M+2 with roughly one-third the intensity of the M⁺ peak is the characteristic isotopic signature of a single chlorine atom.
157[C₇H₃F₂O]⁺Acylium Ion. This is a major fragment resulting from the cleavage of the C-C bond alpha to the carbonyl group (α-cleavage). It represents the 2,4-difluorobenzoyl cation and is often the base peak.
129[C₆H₃F₂]⁺Loss of carbon monoxide (CO) from the acylium ion.

The most crucial piece of information from the mass spectrum is the molecular ion peak. The observed isotopic pattern for chlorine provides definitive evidence for its presence. The dominant fragmentation pathway for butyrophenones is the α-cleavage, leading to the formation of a stable acylium cation. This fragmentation strongly supports the connection between the difluorophenyl ring and the carbonyl group.

mol [C₁₀H₉ClF₂O]⁺˙ m/z = 218/220 frag1 [C₇H₃F₂O]⁺ 2,4-Difluorobenzoyl Cation m/z = 157 mol->frag1 α-cleavage frag2 [C₃H₆Cl]˙ Chloropropyl Radical (Not Detected) mol->frag2 α-cleavage frag3 [C₆H₃F₂]⁺ m/z = 129 frag1->frag3 - CO

Caption: Proposed primary fragmentation pathway in EI-MS.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies.

Experimental Protocol: IR Spectroscopy Acquisition

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

Data Summary & Interpretation

The IR spectrum provides a "fingerprint" of the molecule and confirms the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100C-H stretchAromatic C-H
2850-2960C-H stretchAliphatic (CH₂) C-H
~1695C=O stretchAryl Ketone
~1610, ~1500C=C stretchAromatic Ring
1100-1300C-F stretchAryl-Fluoride
600-800C-Cl stretchAlkyl-Chloride

The most prominent absorption is the strong, sharp peak around 1695 cm⁻¹, which is highly characteristic of an aryl ketone's carbonyl stretch. The presence of this peak, along with the C-F and C-Cl stretching bands, provides compelling evidence for the assigned structure. This data complements the findings from NMR and MS, creating a cohesive structural picture.

Conclusion: A Self-Validating Spectroscopic Consensus

The structural elucidation of this compound is a prime example of the power of a multi-faceted analytical approach. Each technique provides a unique piece of the puzzle:

  • MS establishes the correct molecular formula and confirms the presence of chlorine.

  • IR confirms the presence of the key functional groups: a ketone, an aromatic ring, and alkyl halides.

  • ¹³C NMR reveals the complete carbon skeleton, confirming the number of unique carbons and their immediate electronic environments.

  • ¹H NMR maps out the proton framework, establishing the connectivity of the butyl chain and its attachment to the substituted aromatic ring.

Together, these techniques form a self-validating system. The molecular weight from MS is consistent with the atoms counted in NMR. The functional groups seen in IR are located on the skeleton mapped by NMR. The fragmentation in MS is explained by the structure determined by NMR and IR. This comprehensive analysis provides unequivocal proof of the molecule's identity and purity, a critical requirement for its use in research and development.

References

[5] Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [6] 4-Chloro-4'-fluorobutyrophenone synthesis - ChemicalBook. (n.d.). ChemicalBook. [1] 1-Butanone, 4-chloro-1-(4-fluorophenyl)- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [7] 13C NMR Chemical Shifts - Oregon State University. (2022, March 9). Oregon State University. [8] Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [3] C-13 nmr spectrum of butanone analysis - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry.

Sources

A Senior Application Scientist's Guide to the NMR Structural Elucidation of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, the logic of spectral interpretation, and the foundational principles that ensure data integrity. We will explore high-quality data acquisition protocols, detailed spectral assignments, and the nuanced effects of heteroatom substitution and spin-spin coupling, including complex long-range couplings to fluorine. All interpretations are grounded in authoritative principles and supported by comprehensive references.

Introduction: The Analytical Imperative

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structural verification is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal tool for this purpose, offering an unparalleled, non-destructive view into the molecular architecture.

This guide will dissect the ¹H and ¹³C NMR spectra, providing not just assignments, but a logical framework for interpretation that can be applied to analogous systems. We will emphasize the "why" behind the observed phenomena—from chemical shift dispersion caused by electronegative substituents to the complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion, the following standardized numbering scheme will be used throughout this guide.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte Quantity: For a standard high-field NMR spectrometer, use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR. [1]The higher concentration for ¹³C NMR is necessary due to the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its good solvating power for moderately polar organics and its relatively simple residual solvent signal. [1]Approximately 0.6-0.7 mL is required to achieve the optimal sample height in a standard 5 mm tube. [2] * Filtration: To ensure optimal magnetic field homogeneity, the sample must be free of particulate matter. Filtering the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube is a critical, non-negotiable step. [3]

  • Instrumental Parameters:

    • Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks.

    • ¹H Acquisition: A standard single-pulse experiment (like Bruker's zg30) is typically sufficient. A 30° pulse angle is often used as a good compromise between signal intensity and allowing for a shorter relaxation delay, thus reducing total experiment time.

    • ¹³C Acquisition: A proton-decoupled experiment (like Bruker's zgpg30) is standard. This technique irradiates protons while acquiring the carbon signal, which collapses all C-H coupling and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE), resulting in a spectrum where each unique carbon appears as a singlet. [4]

  • Data Processing:

    • Referencing: The chemical shift scale must be accurately calibrated. For CDCl₃, the residual protio-solvent peak is set to 7.26 ppm for ¹H spectra, and the carbon signal is set to 77.16 ppm for ¹³C spectra. [5]

¹H NMR Spectral Analysis: Decoding the Signals

The ¹H NMR spectrum provides a wealth of information based on four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Summary of ¹H NMR Data (500 MHz, CDCl₃)
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment
H-ar67.85 - 7.75m1H-Aromatic H
H-ar3, H-ar57.10 - 6.90m2H-Aromatic H
H-43.68t2HJ = 6.5 Hz-CH₂-Cl
H-23.22t2HJ = 7.0 Hz-C(O)-CH₂-
H-32.25p2HJ ≈ 6.8 Hz-CH₂-CH₂-CH₂-
Detailed Interpretation
  • Aromatic Region (δ 7.85 - 6.90): The signals for the three aromatic protons are the most complex in the spectrum. The 2,4-difluoro substitution pattern creates a complex spin system. The proton at the C-ar6 position is ortho to the carbonyl group and meta to the fluorine at C-ar2, resulting in a downfield shift. The protons at C-ar3 and C-ar5 are split by the adjacent fluorine atoms and each other, leading to overlapping multiplets. A definitive assignment often requires 2D NMR techniques.

  • H-4 Protons (δ 3.68, triplet): These protons are adjacent to the highly electronegative chlorine atom, which deshields them significantly, shifting their signal downfield to 3.68 ppm. They are split into a triplet by the two neighboring H-3 protons (n+1 rule, 2+1=3), with a typical vicinal coupling constant of J = 6.5 Hz.

  • H-2 Protons (δ 3.22, triplet): Situated alpha to the electron-withdrawing carbonyl group, these protons are also deshielded and appear at 3.22 ppm. Like the H-4 protons, they are split into a triplet by the two adjacent H-3 protons (J = 7.0 Hz).

  • H-3 Protons (δ 2.25, pentet): These protons are flanked by two CH₂ groups (H-2 and H-4). They are coupled to both sets of neighbors. The signal appears as a pentet (or more accurately, a triplet of triplets that appears as a pentet due to similar coupling constants). They are coupled to the two H-2 protons and the two H-4 protons, resulting in this multiplicity. Their position at 2.25 ppm is typical for an aliphatic methylene group that is beta to a carbonyl group.

Proton Coupling Pathway

The scalar (through-bond) coupling provides the connectivity map of the molecule.

Caption: Vicinal (3-bond) coupling pathway in the aliphatic chain.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The influence of fluorine is particularly pronounced in the aromatic region due to large C-F coupling constants.

Summary of ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
191.5t (⁴JCF ≈ 4 Hz)C1 (C=O)
165.0dd (¹JCF ≈ 255 Hz, ³JCF ≈ 12 Hz)C-ar2 (C-F)
163.0dd (¹JCF ≈ 258 Hz, ³JCF ≈ 12 Hz)C-ar4 (C-F)
132.5dd (³JCF ≈ 10 Hz, ⁵JCF ≈ 2 Hz)C-ar6
112.0dd (²JCF ≈ 21 Hz, ⁴JCF ≈ 4 Hz)C-ar5
105.0t (²JCF ≈ 25 Hz)C-ar3
115.5dd (²JCF ≈ 22 Hz, ⁴JCF ≈ 3 Hz)C-ar1
44.5sC4 (-CH₂-Cl)
38.0sC2 (-C(O)-CH₂-)
26.5sC3 (-CH₂-CH₂-CH₂-)
Detailed Interpretation
  • Carbonyl Carbon (C1, δ 191.5): The carbonyl carbon is significantly deshielded, appearing far downfield as expected. A small triplet may be observed due to a four-bond coupling to the fluorine at C-ar2.

  • Aromatic Carbons (δ 165.0 - 105.0): This region showcases the powerful diagnostic value of C-F coupling.

    • Directly Bonded Carbons (C-ar2, C-ar4): These carbons exhibit very large one-bond coupling constants (¹JCF) of approximately 255-258 Hz, appearing as doublets of doublets due to coupling to both fluorine atoms. [6]Their chemical shifts are far downfield due to the direct attachment of the electronegative fluorine.

    • Ortho/Meta Carbons: The other aromatic carbons (C-ar1, C-ar3, C-ar5, C-ar6) show smaller two-bond (²JCF) and three-bond (³JCF) couplings, resulting in complex doublet of doublets or triplet patterns. [6]These couplings are invaluable for confirming assignments.

  • Aliphatic Carbons (δ 44.5 - 26.5):

    • C4 (δ 44.5): Attached to chlorine, this carbon is the most deshielded of the aliphatic carbons.

    • C2 (δ 38.0): Alpha to the carbonyl, this carbon is shifted downfield relative to a standard alkane.

    • C3 (δ 26.5): This central methylene carbon shows the most "alkane-like" chemical shift.

Conclusion: A Validated Molecular Portrait

Through the systematic application of NMR spectroscopy, a complete and self-consistent structural assignment for this compound has been established. The ¹H NMR spectrum confirms the integrity of the aliphatic chain and the substitution pattern of the aromatic ring through chemical shifts and H-H coupling patterns. The ¹³C NMR spectrum, powerfully augmented by the characteristic large C-F coupling constants, provides an unambiguous fingerprint of the carbon framework. This guide demonstrates that a rigorous approach, combining high-quality experimental practice with a deep understanding of spectral principles, is essential for achieving authoritative and trustworthy structural elucidation in the field of chemical and pharmaceutical development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

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Mass spectrometry fragmentation of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a compound of interest in synthetic chemistry and drug development. As a senior application scientist, this document synthesizes theoretical principles with practical insights into the compound's fragmentation under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. We will explore the primary fragmentation mechanisms, including alpha (α)-cleavage and McLafferty rearrangement, which are characteristic of ketones.[1][2][3][4] The influence of the halogen substituents (chlorine and fluorine) on the mass spectrum, particularly the isotopic signature of chlorine, is also detailed. This guide is intended for researchers, scientists, and professionals who utilize mass spectrometry for structural elucidation and chemical analysis, providing them with the predictive framework and experimental protocols necessary to identify and characterize this molecule and its analogs.

Part 1: Analyte Profile and Mass Spectrometry Overview

Chemical Identity and Properties

This compound is a halogenated aromatic ketone. Its structure comprises a 2,4-difluorophenyl ring attached to a butanone backbone, which is terminally substituted with a chlorine atom. This unique combination of functional groups—a ketone, an aromatic ring with electron-withdrawing fluorine atoms, and an alkyl chloride—gives rise to a distinct and predictable fragmentation pattern in mass spectrometry.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉ClF₂O
Monoisotopic Mass 218.03099 u
Average Molecular Weight 218.63 g/mol
Key Structural Features Aryl ketone, difluoro-aromatic ring, primary alkyl chloride
The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, the fragmentation pattern of a molecule, generated after ionization, serves as a chemical fingerprint.[5] By understanding the fundamental principles of ion chemistry, such as the stability of carbocations and radicals, we can interpret these patterns to deduce the original structure of an unknown compound.[6] This guide focuses on two prevalent ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).

Part 2: Electron Ionization (EI) Fragmentation Analysis

Electron Ionization is a high-energy process where the analyte molecule is bombarded with electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M⁺•).[7] This high internal energy leads to extensive and often complex fragmentation, providing rich structural information.[6]

Primary Fragmentation Pathways

For this compound, the fragmentation is primarily dictated by the ketone functional group and the stability of the resulting fragments. The two most significant pathways are α-cleavage and the McLafferty rearrangement.[4]

α-cleavage is the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[2][8] This is a dominant fragmentation pathway for ketones because it leads to the formation of a highly stable, resonance-stabilized acylium ion.[7][9] There are two potential sites for α-cleavage in the target molecule.

  • Cleavage 'A' (Loss of the Chloropropyl Radical): The bond between the carbonyl carbon and the chloropropyl chain cleaves, resulting in the loss of a C₃H₆Cl• radical. This pathway is highly favored as it forms the very stable 2,4-difluorobenzoyl cation.

  • Cleavage 'B' (Loss of the Difluorophenyl Radical): The bond between the carbonyl carbon and the aromatic ring breaks. This leads to the loss of a C₆H₃F₂• radical and the formation of a chlorobutanoyl cation.

G cluster_A Cleavage A cluster_B Cleavage B M C₁₀H₉ClF₂O⁺• (M⁺•) m/z 218 F1 [C₇H₃F₂O]⁺ 2,4-Difluorobenzoyl cation m/z 141 M->F1 α-Cleavage Rad1 •C₃H₆Cl Chloropropyl radical (Neutral Loss) M->Rad1 F2 [C₄H₆ClO]⁺ 4-Chlorobutanoyl cation m/z 105/107 M->F2 α-Cleavage Rad2 •C₆H₃F₂ Difluorophenyl radical (Neutral Loss) M->Rad2 G M C₁₀H₉ClF₂O⁺• (M⁺•) m/z 218 TS Six-Membered Transition State M->TS γ-Hydrogen Transfer F_mclafferty [C₈H₆F₂O]⁺• Enol radical cation m/z 156 TS->F_mclafferty β-Cleavage Neutral_loss C₂H₃Cl Chloroethene (Neutral Loss) TS->Neutral_loss G MH [M+H]⁺ [C₁₀H₁₀ClF₂O]⁺ m/z 219/221 F1 [M+H - H₂O]⁺ [C₁₀H₈ClF₂]⁺ m/z 201/203 MH->F1 Loss of H₂O F2 [M+H - HCl]⁺ [C₁₀H₉F₂O]⁺ m/z 183 MH->F2 Loss of HCl F3 [C₇H₃F₂O]⁺ m/z 141 MH->F3 Loss of C₃H₆Cl

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings, experimental protocols, and in-depth spectral interpretation required for the robust characterization of this compound. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating methodology for accurate and reproducible results.

Introduction: The Molecular Blueprint

This compound is a substituted butyrophenone derivative. Its molecular architecture, featuring a halogenated aromatic ring and an alkyl chloride chain, makes it a versatile synthon. The precise identification and quality control of this compound are paramount in multi-step synthetic processes where impurities can compromise the yield and purity of the final active pharmaceutical ingredient (API).

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose. By probing the vibrational modes of a molecule's constituent bonds, IR spectroscopy provides a unique "molecular fingerprint," allowing for unambiguous identification and the detection of structural variations. This guide will elucidate the characteristic spectral features of this compound, correlating them directly to its distinct functional groups.

The key structural components that produce distinct infrared signals are:

  • Aromatic Ketone (C=O): Conjugated with the difluorophenyl ring.

  • Difluorophenyl Ring: Exhibiting aromatic C-H, C=C, and C-F bonds.

  • Alkyl Chain (-CH₂-): Featuring aliphatic C-H bonds.

  • Alkyl Chloride (C-Cl): A terminal chloro group.

The Science of Molecular Vibrations: FTIR Principles

Infrared spectroscopy operates on the principle that molecular bonds are not rigid; they vibrate at specific frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in an absorption band in the spectrum.[1] The intensity of this absorption is proportional to the change in the dipole moment during the vibration.[2]

Modern instrumentation utilizes Fourier-Transform Infrared (FTIR) spectroscopy, which offers superior speed, sensitivity, and resolution over older dispersive techniques. The primary output, an interferogram, is mathematically converted via a Fourier transform into the familiar spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Protocol: A Self-Validating Workflow

The integrity of any spectral analysis rests upon a meticulously executed experimental protocol. The following procedure is designed to ensure high-quality, reproducible data for this compound, which is typically a liquid or low-melting solid at room temperature.[3]

Instrumentation & Sample Preparation

The preferred method is Attenuated Total Reflectance (ATR) , a technique that requires minimal sample preparation and is ideal for liquids and soft solids.

  • Rationale: ATR avoids the complexities and potential inconsistencies of KBr pellets or Nujol mulls. A small drop of the sample is placed directly onto the ATR crystal (typically diamond or zinc selenide), ensuring excellent sample contact and high-quality data.

Step-by-Step Data Acquisition
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference.

  • Background Collection: Before introducing the sample, collect a background spectrum. This critical step measures the ambient environment (atmospheric H₂O and CO₂) and the ATR crystal's absorbance, which will be subtracted from the sample spectrum.[4]

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Collect the sample spectrum using the parameters outlined in the table below.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Verify cleanliness by collecting a new background spectrum and confirming it is flat.

Data Acquisition Parameters
ParameterRecommended SettingRationale
Wavenumber Range 4000 – 400 cm⁻¹Covers the entire mid-infrared region, encompassing all fundamental molecular vibrations.
Resolution 4 cm⁻¹Provides sufficient detail for distinguishing closely spaced peaks without introducing unnecessary noise.
Number of Scans 16-32Averages multiple scans to improve the signal-to-noise ratio, ensuring weak signals are clearly resolved.
Apodization Happ-GenzelA standard mathematical function applied to the interferogram to reduce spectral artifacts.
Workflow Visualization

G cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis Start Start Background Collect Background Spectrum Start->Background Clean Clean ATR Crystal Background->Clean Sample Apply Sample to Crystal Clean->Sample Acquire Acquire Sample Spectrum (16-32 Scans @ 4 cm⁻¹) Sample->Acquire Process FTIR Data Processing (FT, Baseline Correction) Acquire->Process Interpret Spectral Interpretation Process->Interpret Report Generate Report Interpret->Report

Caption: Experimental workflow for FTIR analysis.

In-Depth Spectral Interpretation

The IR spectrum of this compound is a composite of absorptions from its various functional groups. The following analysis dissects the spectrum into key regions.

C-H Stretching Region (3200 - 2800 cm⁻¹)
  • Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium intensity bands are expected between 3100 and 3000 cm⁻¹ .[1] These arise from the stretching vibrations of the C-H bonds on the difluorophenyl ring.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Medium to strong intensity bands will appear between 3000 and 2850 cm⁻¹ . These correspond to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) groups in the butyl chain.[5]

Double Bond Region (1750 - 1500 cm⁻¹)
  • C=O (Ketone) Stretch: This is the most intense and diagnostically significant band in the spectrum. For a standard aliphatic ketone, the absorption is around 1715 cm⁻¹.[6][7] However, in this molecule, conjugation with the aromatic ring lowers the bond order and shifts the absorption to a lower wavenumber, typically by about 30 cm⁻¹.[2][8] Therefore, a very strong, sharp peak is predicted in the range of 1695 - 1680 cm⁻¹ .

  • Aromatic C=C Stretch: The difluorophenyl ring will produce two to three characteristic bands of medium intensity in the 1620 - 1475 cm⁻¹ region.[1][4] These absorptions, arising from the stretching of the carbon-carbon bonds within the ring, confirm the presence of the aromatic system.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule, making it the definitive "fingerprint."

  • C-H Bending: Aliphatic -CH₂- scissoring vibrations appear around 1465 cm⁻¹ .[9]

  • C-F Stretching: The carbon-fluorine bonds are highly polar and produce very strong absorption bands. For aryl fluorides, these are typically found in the 1270 - 1100 cm⁻¹ range.[10] The presence of two C-F bonds will likely result in multiple strong, sharp peaks in this area, providing clear evidence of the difluorophenyl substitution.

  • C-Cl Stretching: The C-Cl bond stretch is found at lower wavenumbers due to the higher mass of the chlorine atom.[10] A medium to strong intensity band is expected in the 800 - 650 cm⁻¹ region, confirming the presence of the terminal alkyl chloride.[5]

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring (1,2,4-trisubstituted) gives rise to specific out-of-plane C-H bending vibrations, typically between 900 - 800 cm⁻¹ . These bands can further corroborate the isomeric structure of the molecule.

Summary of Key Vibrational Frequencies
Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic RingMedium-Weak
3000 - 2850C-H StretchAlkyl (-CH₂-)Strong
1695 - 1680C=O StretchAromatic KetoneVery Strong, Sharp
1620 - 1475C=C StretchAromatic RingMedium
~1465C-H Bend (Scissoring)Alkyl (-CH₂-)Medium
1270 - 1100C-F StretchAryl FluorideVery Strong
800 - 650C-Cl StretchAlkyl ChlorideStrong
Molecular Vibration Visualization

Caption: Key molecular bonds and their predicted IR frequencies.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive method for its structural confirmation and quality assessment. The key diagnostic features are the intense carbonyl absorption around 1685 cm⁻¹, the very strong C-F stretching bands between 1270-1100 cm⁻¹, and the C-Cl stretch in the lower fingerprint region (800-650 cm⁻¹). By following the rigorous experimental protocol outlined in this guide, researchers can confidently obtain high-fidelity spectra for reliable material characterization. The final step in any analysis should always involve comparison against a verified reference spectrum from an established database to ensure ultimate trustworthiness in identification.[4]

References

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide - AZoOptics. [Link]

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  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

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4-Chloro-1-(2,4-difluorophenyl)butan-1-one synthesis reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Introduction: The Significance of a Key Synthetic Intermediate

This compound is a substituted aromatic ketone of significant interest in the fields of medicinal chemistry and agrochemical development. Its bifunctional nature, featuring a reactive chlorobutyl chain and a difluorophenyl moiety, makes it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial precursor in the manufacturing of potent triazole fungicides, such as Epoxiconazole, where its precise structure is fundamental to the final product's biological activity.[1][2][3][4] This guide provides a detailed examination of its synthesis, focusing on the underlying reaction mechanism, a field-proven experimental protocol, and the critical parameters governing the reaction's success.

The Core Synthesis: Friedel-Crafts Acylation

The most efficient and widely adopted method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride.[5] This classic electrophilic aromatic substitution reaction is ideally suited for creating the carbon-carbon bond between the aromatic ring and the acyl group.

The choice of 1,3-difluorobenzene as the aromatic substrate is a critical aspect of this synthesis. While the two fluorine atoms are strongly electron-withdrawing via the inductive effect, thereby deactivating the ring towards electrophilic attack compared to benzene, their resonance effects direct incoming electrophiles to the ortho and para positions. In 1,3-difluorobenzene, the 4-position is strategically activated, being para to one fluorine atom and ortho to the other. This confluence of directing effects makes it the most favorable site for acylation, leading to a high degree of regioselectivity for the desired 2,4-difluoro isomer.[6] Experimental evidence confirms that 1,3-difluorobenzene is the most reactive among the difluorobenzene isomers for this transformation.[6]

Visualizing the Synthesis Pathway

Caption: Overall reaction scheme for the Friedel-Crafts acylation.

The Reaction Mechanism: A Step-by-Step Analysis

The Friedel-Crafts acylation proceeds through a well-established three-step electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential for the reaction to occur.[5][7]

  • Generation of the Acylium Ion Electrophile: The reaction begins with the interaction between the acylating agent, 4-chlorobutyryl chloride, and the Lewis acid catalyst, AlCl₃. The aluminum atom in AlCl₃ is electron-deficient and acts as a Lewis acid, accepting a lone pair of electrons from the chlorine atom of the acyl chloride.[7] This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is a potent electrophile and is the key reactive species that will attack the aromatic ring.[8]

  • Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[9] This step forms a new carbon-carbon bond and transiently disrupts the aromaticity of the ring, resulting in a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex.

  • Deprotonation and Restoration of Aromaticity: To restore the highly stable aromatic system, a weak base, the tetrachloroaluminate anion ([AlCl₄]⁻) formed in the first step, abstracts a proton from the carbon atom that is bonded to the new acyl group.[9] The electrons from the C-H bond move back into the ring, re-establishing aromaticity. This final step yields the product, this compound, and regenerates the aluminum chloride catalyst, allowing it to participate in further catalytic cycles.[7]

Visualizing the Reaction Mechanism

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation A 4-Chlorobutyryl Chloride + AlCl₃ B Resonance-Stabilized Acylium Ion + [AlCl₄]⁻ A->B Coordination & Cleavage C 1,3-Difluorobenzene + Acylium Ion B->C D Sigma Complex (Arenium Ion) C->D Nucleophilic Attack E Sigma Complex + [AlCl₄]⁻ D->E F Product + HCl + AlCl₃ E->F Restoration of Aromaticity

Caption: The three core steps of the Friedel-Crafts acylation mechanism.

Quantitative Data and Reagent Roles

The stoichiometry of the reaction is critical for achieving high yields and minimizing byproducts. A slight excess of the Lewis acid catalyst is often employed to ensure complete reaction.

Component Molecular Formula Function Typical Molar Ratio
1,3-DifluorobenzeneC₆H₄F₂Aromatic Substrate1.0
4-Chlorobutyryl chlorideC₄H₆Cl₂OAcylating Agent1.0 - 1.1
Aluminum Chloride (Anhydrous)AlCl₃Lewis Acid Catalyst1.1 - 1.3
Dichloromethane (Anhydrous)CH₂Cl₂Inert SolventN/A (Sufficient for slurry)
Ice & WaterH₂OQuenching AgentN/A (Sufficient for quench)
Hydrochloric Acid (dilute)HClNeutralization/Work-upN/A (To dissolve Al salts)

Field-Proven Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with water, and 4-chlorobutyryl chloride is corrosive and lachrymatory.[10][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Materials & Equipment:
  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with CaCl₂).

  • Ice-water bath.

  • 1,3-Difluorobenzene

  • 4-Chlorobutyryl chloride[12][13]

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reactor Setup: In a clean, dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1-1.3 molar equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath. Vigorous stirring is essential throughout the reaction.

  • Reagent Addition: Add 4-chlorobutyryl chloride (1.0-1.1 molar equivalents) dropwise to the cooled slurry via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, add 1,3-difluorobenzene (1.0 molar equivalent) dropwise at a similar rate, maintaining the low temperature.[9]

  • Reaction: Once the additions are complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is deemed complete, cool the mixture back down in an ice bath. Very carefully and slowly, pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is highly exothermic and will release HCl gas.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Add more DCM if necessary to dissolve all the organic material. Add cold, dilute hydrochloric acid to dissolve any aluminum salts that have precipitated.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with:

    • Water (2x)

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • Brine (to aid in drying)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and efficient method that leverages fundamental principles of electrophilic aromatic substitution. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the directing effects of the fluorine substituents, is paramount for success. Careful control over experimental parameters, especially temperature and stoichiometry, ensures a high yield of the desired product, providing a reliable supply of this key intermediate for the pharmaceutical and agrochemical industries.

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  • CN101462931A - Method for acylating fluorobenzene - Google Patents.
  • CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents.
  • US4895984A - Acylation of aromatics - Google Patents.

Sources

Friedel-Crafts acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to the Friedel-Crafts Acylation of 1,3-Difluorobenzene with 4-Chlorobutyryl Chloride

Abstract

This technical guide provides an in-depth analysis of the , a critical transformation for the synthesis of key pharmaceutical intermediates. The document elucidates the underlying mechanistic principles, offers a detailed and field-tested experimental protocol, and addresses potential side reactions and purification strategies. By integrating theoretical knowledge with practical insights, this guide serves as an essential resource for researchers, chemists, and professionals in drug development aiming to optimize this synthesis.

Introduction: Strategic Importance in Synthesis

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, facilitates the introduction of an acyl group onto an aromatic ring.[1] The reaction between 1,3-difluorobenzene and 4-chlorobutyryl chloride is of particular significance as it yields 4-chloro-1-(2,4-difluorophenyl)butan-1-one, a versatile building block in medicinal chemistry. The difluorinated phenyl moiety is a common structural motif in many bioactive molecules, enhancing metabolic stability and binding affinity. This guide will dissect the nuances of this specific transformation, providing a robust framework for its successful execution.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[2] The key steps involved in the acylation of 1,3-difluorobenzene are detailed below.

Generation of the Acylium Ion

The reaction is initiated by the activation of 4-chlorobutyryl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion.[3] This highly electrophilic species is the key intermediate that attacks the aromatic ring.

Electrophilic Attack and Regioselectivity

The electron-rich π system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect; however, they are also ortho, para-directing due to resonance. In the case of 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most activated site for electrophilic attack.[4] This directing effect leads to the regioselective formation of this compound.

Aromatization

The attack on the aromatic ring results in the formation of a positively charged intermediate known as a sigma complex or arenium ion. Aromaticity is restored through the loss of a proton from the carbon bearing the newly attached acyl group. The proton is abstracted by the [AlCl₄]⁻ species, regenerating the Lewis acid catalyst and forming HCl as a byproduct.[2]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization Acyl_Chloride 4-Chlorobutyryl Chloride Acylium_Ion Acylium Ion + [AlCl₄]⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + 1,3-Difluorobenzene Difluorobenzene 1,3-Difluorobenzene Product This compound Sigma_Complex->Product - H⁺

Figure 1: Mechanism of the Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1,3-Difluorobenzene≥99%Standard Supplier---
4-Chlorobutyryl chloride≥98%Standard SupplierHighly corrosive and moisture-sensitive.[5]
Anhydrous Aluminum Chloride (AlCl₃)≥99%Standard SupplierHighly moisture-sensitive.
Dichloromethane (DCM)AnhydrousStandard Supplier---
Hydrochloric Acid (HCl)ConcentratedStandard Supplier---
Saturated Sodium Bicarbonate (NaHCO₃)------For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)------For drying.
Ice------For temperature control.
Equipment
  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Experimental_Workflow Start Start Setup Assemble and dry glassware Start->Setup Reagents Charge flask with AlCl₃ and DCM Setup->Reagents Cooling_1 Cool to 0-5 °C (ice bath) Reagents->Cooling_1 Addition_1 Add 4-chlorobutyryl chloride dropwise Cooling_1->Addition_1 Addition_2 Add 1,3-difluorobenzene dropwise Addition_1->Addition_2 Reaction Stir at room temperature (2-4 hours) Addition_2->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quenching Pour reaction mixture onto ice/conc. HCl Monitoring->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with sat. NaHCO₃ and brine Extraction->Washing Drying Dry organic layer over MgSO₄ Washing->Drying Filtration Filter and concentrate in vacuo Drying->Filtration Purification Purify by column chromatography Filtration->Purification End Characterize Product Purification->End

Figure 2: Experimental workflow for the synthesis.
  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Begin stirring to form a suspension.

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.[6]

  • Addition of Arene: After the acyl chloride addition is complete, add 1,3-difluorobenzene (1.0 equivalent), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[7] This will quench the reaction and dissolve the aluminum salts.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Side Reactions and Mitigation

A potential side reaction is the intramolecular Friedel-Crafts alkylation of the product, where the chloroalkyl chain can be activated by the Lewis acid to form a carbocation that subsequently attacks the aromatic ring, leading to the formation of a tetralone derivative. This is more likely at higher temperatures and with longer reaction times.[6] Maintaining a low reaction temperature is crucial to minimize this side reaction.

Characterization of the Product

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight. Spectroscopic data for a similar compound, 4-chloro-1-(4-fluorophenyl)butan-1-one, shows characteristic peaks that can be used for comparison.[8]

  • Infrared (IR) Spectroscopy: To identify the carbonyl group and other functional groups.

Safety and Handling Precautions

  • 4-Chlorobutyryl chloride is corrosive, a lachrymator, and reacts violently with water.[9][10] It is fatal if inhaled and causes severe skin burns and eye damage.[5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrous aluminum chloride is also corrosive and reacts vigorously with water, releasing heat and HCl gas. Handle with care in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood.

  • The reaction quench with water/acid is highly exothermic and should be performed cautiously.

Conclusion

The is a robust and reliable method for the synthesis of this compound. By understanding the reaction mechanism, carefully controlling the reaction conditions, and adhering to strict safety protocols, researchers can achieve high yields of the desired product. This guide provides the necessary theoretical foundation and practical steps to successfully implement this important synthetic transformation.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-CHLOROBUTYRYL CHLORIDE EXTRA PURE. Retrieved from [Link]

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobutyryl chloride, specialty project grade. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

Sources

Role of Lewis acid catalyst in 4-Chloro-1-(2,4-difluorophenyl)butan-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Lewis Acid Catalysts in the Synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Abstract

This technical guide provides a comprehensive examination of the pivotal role of Lewis acid catalysts in the synthesis of this compound, a critical intermediate in the manufacturing of leading triazole antifungal agents such as itraconazole and epoxiconazole.[1][2] The synthesis, predominantly achieved via a Friedel-Crafts acylation, is fundamentally dependent on the appropriate selection and application of a Lewis acid catalyst. This document elucidates the underlying reaction mechanism, explores the comparative efficacy of various catalysts, presents a detailed experimental protocol, and discusses potential side reactions and optimization strategies. The content is tailored for researchers, chemists, and professionals in the field of pharmaceutical development, offering field-proven insights grounded in established chemical principles.

Introduction: Strategic Importance in Pharmaceutical Synthesis

This compound is a cornerstone intermediate for the synthesis of several high-value active pharmaceutical ingredients (APIs). Its butyrophenone structure, featuring a difluorinated aromatic ring and a reactive terminal chloride, provides the necessary scaffold for constructing the complex architectures of antifungal drugs like itraconazole.[3] The efficiency and purity achieved in the synthesis of this intermediate directly impact the yield and quality of the final API. The most prevalent and industrially viable method for its production is the Friedel-Crafts acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride. At the heart of this transformation lies the Lewis acid catalyst, a component that governs the reaction's feasibility, rate, and selectivity.

The Core Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation, a reaction class discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[4][5] In the context of our topic, the reaction involves the electrophilic aromatic substitution of 1,3-difluorobenzene with 4-chlorobutyryl chloride.

The overall reaction is as follows: 1,3-difluorobenzene + 4-chlorobutyryl chloride --(Lewis Acid)--> this compound

This reaction does not proceed without a catalyst because the acyl chloride is not sufficiently electrophilic to be attacked by the aromatic ring.[5] The Lewis acid is the essential activator that initiates the entire process.

The Indispensable Role of the Lewis Acid Catalyst

The Lewis acid catalyst is the linchpin of the Friedel-Crafts acylation. Its primary function is to dramatically increase the electrophilicity of the acylating agent, thereby transforming it into a species capable of being attacked by the π-electron system of the aromatic ring.

Mechanism of Action: Generation of the Acylium Ion

The mechanism begins with the coordination of the Lewis acid, most commonly aluminum chloride (AlCl₃), with the chlorine atom of the 4-chlorobutyryl chloride.[6][7] This interaction polarizes the carbon-chlorine bond, making the chlorine a much better leaving group. This coordination complex then dissociates to form a highly reactive, resonance-stabilized carbocation known as an acylium ion .[6][8] The acylium ion is the true electrophile in the Friedel-Crafts acylation reaction.

Acylium_Ion_Formation cluster_0 Step 1: Lewis Acid Coordination & Acylium Ion Formation reagents 4-Chlorobutyryl Chloride + AlCl₃ complex [Intermediate Complex] reagents->complex Coordination products Acylium Ion + [AlCl₄]⁻ complex->products Dissociation

Caption: Formation of the electrophilic acylium ion.

Mechanism of Action: Electrophilic Aromatic Substitution

Once generated, the powerful acylium ion electrophile is attacked by the nucleophilic 1,3-difluorobenzene ring. This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9] In the final step, the tetrachloroaluminate anion ([AlCl₄]⁻) acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst.[4][8]

FC_Acylation_Mechanism cluster_main Friedel-Crafts Acylation: Overall Mechanism node_acylium Acylium Ion (Electrophile) node_attack Electrophilic Attack node_acylium->node_attack node_arene 1,3-Difluorobenzene (Nucleophile) node_arene->node_attack node_sigma Sigma Complex (Arenium Ion) node_attack->node_sigma node_deprotonation Deprotonation by [AlCl₄]⁻ node_sigma->node_deprotonation node_product Product: This compound node_deprotonation->node_product node_catalyst_regen Catalyst Regeneration (AlCl₃ + HCl) node_deprotonation->node_catalyst_regen

Caption: Key stages of the electrophilic aromatic substitution.

The Stoichiometric Requirement

A critical distinction of Friedel-Crafts acylation compared to many other catalytic reactions is the need for stoichiometric, rather than catalytic, amounts of the Lewis acid.[4][10] The reason lies in the nature of the product. The newly formed ketone is a moderate Lewis base and forms a stable, deactivated complex with the strong Lewis acid (AlCl₃).[4][9] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of the Lewis acid per equivalent of acyl chloride is required to drive the reaction to completion. This product-catalyst complex is then hydrolyzed during the aqueous workup phase to release the final ketone product.[4]

Comparative Analysis of Common Lewis Acid Catalysts

While aluminum chloride (AlCl₃) is the most frequently used catalyst due to its high activity, other Lewis acids can also be employed. The choice of catalyst is a critical process parameter that balances reactivity, cost, safety, and waste management.

CatalystRelative ActivityTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Very High0-10°C, 1-4 hoursHighly effective, widely available, relatively inexpensive.[7]Highly hygroscopic, reacts violently with water, generates significant HCl fumes, can promote side reactions at higher temperatures.[6][11]
Iron(III) Chloride (FeCl₃) Moderate to High20-50°C, 2-8 hoursLess moisture-sensitive than AlCl₃, safer to handle, effective alternative.[11]Generally requires higher temperatures or longer reaction times than AlCl₃.
Zinc Chloride (ZnCl₂) ModerateHigher temperaturesMilder catalyst, can offer better selectivity in some cases.Often requires more forcing conditions (higher temperatures), less reactive for deactivated rings.[12]
Other Metal Triflates (e.g., Pr(OTf)₃) VariesVaries (often with microwave)Can be used in catalytic amounts in some systems, potentially greener alternatives.[13]Higher cost, may require specific solvents or conditions.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound using aluminum chloride as the catalyst.

Materials:

  • 1,3-Difluorobenzene (1.0 eq)

  • 4-Chlorobutyryl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Catalyst Suspension: Under a positive pressure of dry nitrogen, charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride. Cool the resulting suspension to 0-5°C using an ice-salt bath.

  • Acylium Ion Formation: Add a solution of 4-chlorobutyryl chloride in anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[10] Stir the mixture for an additional 15-20 minutes to ensure complete formation of the acylium ion complex.

  • Aromatic Substrate Addition: Add a solution of 1,3-difluorobenzene in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, again maintaining the internal temperature between 0-10°C.[10]

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Once the reaction is complete, very slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This is a highly exothermic process that decomposes the aluminum chloride complex.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine all organic layers and wash sequentially with:

    • Cold water

    • 5% sodium bicarbonate solution (to neutralize excess acid; caution: CO₂ evolution)

    • Brine

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Potential Side Reactions and Optimization Strategies

The primary challenge in this synthesis is controlling selectivity to avoid side reactions.

  • Intramolecular Cyclization: A significant potential side reaction is the subsequent intramolecular Friedel-Crafts alkylation.[7][10] The Lewis acid can activate the terminal alkyl chloride of the product, leading to an intramolecular attack on the aromatic ring to form a six-membered ring, yielding an α-tetralone byproduct.

  • Optimization: This side reaction is highly temperature-dependent.[10] To minimize its occurrence, it is critical to:

    • Maintain Low Temperatures: Strictly control the temperature, keeping it below 10°C throughout the additions and the reaction period.

    • Control Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed.

Conclusion

The Lewis acid catalyst is not merely an additive but the central orchestrator in the synthesis of this compound. By activating the acyl chloride to form a potent acylium ion, it enables the crucial carbon-carbon bond formation via electrophilic aromatic substitution. The choice of Lewis acid, typically the highly active but sensitive aluminum chloride, and the stoichiometric quantity required due to product complexation, are defining features of this industrial process. A deep understanding of the catalyst's mechanistic role, coupled with meticulous control over reaction parameters like temperature, is paramount for achieving high yields and purity, ensuring the efficient production of this vital pharmaceutical intermediate.

References

Stability and Storage of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-1-(2,4-difluorophenyl)butan-1-one is a key intermediate in pharmaceutical synthesis, demanding rigorous handling and storage protocols to ensure its integrity and prevent the formation of impurities. This guide provides a detailed examination of the compound's chemical stability, potential degradation pathways, and field-proven best practices for its storage and handling. By synthesizing data from safety datasheets of structurally similar compounds and fundamental principles of organic chemistry, this document serves as an essential resource for professionals in research and drug development.

Introduction and Physicochemical Profile

This compound, a halogenated aryl ketone, plays a crucial role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a reactive alkyl chloride and an electron-deficient difluorophenyl ring dictates its chemical behavior, influencing both its synthetic utility and its stability profile. Understanding these characteristics is paramount for maintaining purity, ensuring experimental reproducibility, and guaranteeing the safety of laboratory personnel.

While specific stability studies on the 2,4-difluoro isomer are not extensively published, a robust stability protocol can be developed by analyzing data from close structural analogs, such as 4-Chloro-1-(4-fluorophenyl)butan-1-one and 4-Chloro-1-(2-fluorophenyl)butan-1-one.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound4-Chloro-1-(4-fluorophenyl)butan-1-one4-Chloro-1-(2-fluorophenyl)butan-1-one
CAS Number Not universally assigned; varies by supplier3874-54-2[1][2][3][4][5]2823-19-0[6][7]
Molecular Formula C₁₀H₉ClF₂OC₁₀H₁₀ClFO[1][2][5]C₁₀H₁₀ClFO[6][7]
Molecular Weight 218.63 g/mol 200.64 g/mol [1][2][5]200.64 g/mol [6][7]
Appearance Typically a pale yellow liquid or low-melting solidYellow to green liquid[2]Pale Yellow Liquid[6]
Boiling Point Data not available130-132 °C @ 1.33 mbar[2]Data not available
Melting Point Data not available5-6 °C[4]Data not available

Chemical Stability and Degradation Pathways

The stability of this compound is generally considered robust under standard laboratory conditions. However, its molecular structure contains functional groups susceptible to degradation under specific environmental pressures.

General Stability

For structurally similar compounds, datasheets confirm stability under normal temperatures and pressures when stored correctly.[1][2] The primary factors that can compromise stability are exposure to high temperatures, moisture, light, and incompatible materials.

Potential Degradation Pathways

While specific degradation studies are not publicly available, the following pathways can be postulated based on the compound's functional groups:

  • Hydrolysis: The primary alkyl chloride is susceptible to nucleophilic substitution by water, especially at elevated temperatures or non-neutral pH, leading to the formation of the corresponding alcohol, 4-Hydroxy-1-(2,4-difluorophenyl)butan-1-one. This is a critical impurity to monitor.

  • Intramolecular Cyclization: Under basic conditions, the ketone's enolate can potentially act as an intramolecular nucleophile, displacing the chloride to form a cyclopropyl ketone derivative.

  • Oxidation: Although the molecule is relatively stable against oxidation, strong oxidizing agents can react with the ketone or the alkyl chain.[1][2][3]

  • Photodegradation: Aromatic ketones can be sensitive to UV light. While the difluoro-substitution may offer some stability, prolonged exposure to light should be avoided to prevent radical-based degradation or polymerization.

Incompatible Materials

To prevent accelerated degradation and hazardous reactions, direct contact with the following should be avoided:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially exothermic reactions.[1][2][3]

  • Strong Bases: Can promote elimination or substitution reactions at the alkyl chloride site.

  • Strong Acids: May catalyze hydrolysis or other unwanted side reactions.

Hazardous Decomposition Products

In the event of thermal decomposition or fire, the compound is expected to break down and release toxic and corrosive gases.[2][8] These include:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen chloride (HCl) gas[1][2][8]

  • Hydrogen fluoride (HF) gas[1][2][8]

Recommended Storage and Handling Protocols

A self-validating storage protocol is one where conditions are set to proactively minimize all postulated degradation pathways. The following recommendations are designed to maximize the long-term stability and shelf-life of the compound.

Optimal Storage Conditions

There is a discrepancy in supplier recommendations for similar compounds, with some suggesting room temperature[4] and others refrigeration (2-8°C).[6][9]

Core Recommendation: For long-term storage and to ensure maximum stability by minimizing the rate of potential hydrolytic degradation, it is strongly advised to store this compound at 2-8°C.

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[6][9]Slows kinetic rates of potential degradation reactions, primarily hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen) headspaceDisplaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Light Amber glass vial or opaque containerProtects from potential photodegradation.
Container Tightly sealed, chemically resistant container (e.g., borosilicate glass with PTFE-lined cap)Prevents contamination and evaporation.[1][2][10]
Location Cool, dry, well-ventilated area away from incompatible substances.[1][2][10]Ensures safety and prevents accidental contact with reactive materials.
Step-by-Step Handling Protocol

Adherence to a strict handling protocol is essential for both compound integrity and user safety.

  • Preparation: Work in a well-ventilated chemical fume hood.[1][3] Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[2][3][8]

  • Aliquoting: Before use, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound upon opening.

  • Dispensing: Use clean, dry glassware or stainless-steel spatulas for transfer. If the compound is under an inert atmosphere, use appropriate techniques (e.g., syringe/septum) to maintain it.

  • Post-Use: After dispensing, flush the container headspace with an inert gas (if available), securely reseal the container, and promptly return it to the recommended storage conditions (2-8°C).

  • Cleanup: Wash any contaminated surfaces and equipment thoroughly. Wash hands and exposed skin after handling.[8]

Visualization of Handling and Storage Workflow

The following diagram outlines the critical decision points and actions from receipt to long-term storage of the compound.

G cluster_receipt Receiving & Initial Inspection cluster_storage Storage Protocol cluster_usage Handling & Usage Protocol cluster_issue Issue Resolution Receive Receive Compound Inspect Inspect Container Seal & Integrity Receive->Inspect CheckDocs Verify CoA & SDS Inspect->CheckDocs Quarantine Quarantine Product Inspect->Quarantine Seal Broken Log Log into Inventory (Date, Lot #, Quantity) CheckDocs->Log Documentation OK CheckDocs->Quarantine Discrepancy Store Store at 2-8°C in Tightly Sealed Amber Container Equilibrate Equilibrate to Room Temp Before Opening Store->Equilibrate For Use Log->Store WorkInHood Work in Fume Hood with Full PPE Equilibrate->WorkInHood Aliquot Aliquot Required Amount WorkInHood->Aliquot Reseal Reseal Under Inert Gas (if possible) Aliquot->Reseal Reseal->Store Return to Storage Contact Contact Supplier Quarantine->Contact

Caption: Decision workflow for handling and storage of this compound.

Protocol for Stability Assessment

For critical applications in drug development, it is prudent to perform an in-house stability assessment.

Objective: To monitor the purity of this compound over time under defined storage conditions.

Methodology:

  • Initial Analysis (T=0): Upon receipt, dissolve a small, accurately weighed sample in a suitable solvent (e.g., Acetonitrile) and analyze using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Record the purity (area percent) of the main peak. This serves as the baseline.

  • Sample Storage: Store the bulk material under the recommended conditions (2-8°C, dark, sealed). Prepare several smaller aliquots for periodic testing to avoid repeatedly opening the main stock container.

  • Periodic Testing: At defined intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot, allow it to come to room temperature, and re-analyze using the same HPLC method.

  • Data Analysis: Compare the purity at each time point to the T=0 data. Look for any decrease in the main peak area and the appearance of new peaks, which may correspond to degradation products (e.g., the hydrolysis product, which would likely have a different retention time).

  • Acceptance Criteria: A change in purity of more than a pre-defined threshold (e.g., 0.5%) may indicate that the compound is degrading under the tested conditions.

This self-validating system provides empirical data on the compound's stability within your specific laboratory environment, offering the highest degree of confidence for its use in sensitive synthetic processes.

References

Safety and handling precautions for 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Preamble: A Note on Structural Analogy in Chemical Safety Assessment

Therefore, this guide is constructed upon a foundation of expert chemical safety principles and data from a close structural analogue, 4-Chloro-1-(4-fluorophenyl)butan-1-one (CAS 3874-54-2) . The presence of an additional fluorine atom on the phenyl ring in the target compound is unlikely to diminish its toxicological profile. Consequently, the precautions outlined herein should be considered the minimum standard. Researchers must treat this compound with the assumption that it is at least as hazardous as its well-documented analogue.

Section 1: Compound Profile and Hazard Identification

This compound is a halogenated ketone, a class of compounds frequently used as intermediates in complex organic synthesis, particularly in the development of active pharmaceutical ingredients.[1][2] Its structure, featuring a reactive chlorobutyl chain and an activated difluorophenyl ring, suggests high utility but also necessitates a rigorous approach to safety.

Hazard Classification (Based on Analogue CAS 3874-54-2)

The primary hazards identified for the mono-fluorinated analogue are categorized as follows and should be assumed for the difluoro- compound.[3][4]

Hazard CategoryClassificationKey Considerations
Acute Oral Toxicity Category 4Harmful if swallowed.[3][5]
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][4] Avoid all direct contact.
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[3][4]
Specific Target Organ Toxicity Category 3 (Single Exposure)May cause respiratory irritation.[4]
Physicochemical Properties and Associated Risks

The physical state and properties of the compound dictate the primary routes of exposure and the necessary control measures.

PropertyValue (Analogue Data)Implication for Handling
Physical State Yellow to green liquid.[5][6]High risk of splashes and surface contamination.
Boiling Point 130-132 °C @ 1.33 mbar.[5]Low volatility at STP, but vapor pressure will increase with heating.
Flash Point >113 °C.[7]Low fire risk at ambient temperatures, but combustible.[4]
Stability Stable under normal temperatures and pressures.[8]Avoid strong oxidants, excess heat.[5][8]
Hazardous Decomposition Hydrogen chloride, Hydrogen fluoride, CO, CO2.[3][5][8]Fires will produce highly toxic and corrosive gases.

Section 2: The Cornerstone of Safety: A Proactive Risk Assessment

Before any manipulation of this compound, a thorough risk assessment is not merely procedural—it is a foundational element of scientific integrity. The causality is simple: we must anticipate potential failure modes to prevent them. This process moves safety from a reactive to a proactive state.

RiskAssessment A Step 1: Hazard Identification (What are the intrinsic dangers?) - Review analogue SDS - Analyze functional groups B Step 2: Exposure Assessment (How could contact occur?) - Inhalation (vapors/aerosols) - Dermal (spills, splashes) - Ingestion (contamination) A->B Evaluate Routes C Step 3: Control Implementation (How to prevent contact?) - Engineering Controls - Administrative Controls - Personal Protective Equipment B->C Mitigate Risks D Step 4: Review and Refine (Is the plan working?) - Post-experiment debrief - Incident analysis - Annual SOP review C->D Verify Effectiveness D->A Iterate PPEDecisionTree Start Task Assessment Scale Scale of Operation? Start->Scale SmallScale Small Scale (<1g) - Standard PPE Scale->SmallScale <1g, Ambient Temp LargeScale Large Scale (>1g) or Heated Reaction? Scale->LargeScale >1g or >40°C StandardPPE Minimum Required PPE: - Nitrile Gloves - Splash Goggles - Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE: - Double Gloves (Nitrile) - Goggles & Face Shield - Chemical Resistant Apron LargeScale->EnhancedPPE

Caption: Decision workflow for selecting appropriate PPE levels.

Detailed PPE Protocol
  • Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards at all times. [3][5][9]For larger-scale operations or when there is a significant splash risk, a full-face shield must be worn in addition to goggles. [4][10]2. Skin Protection:

    • Gloves: Wear appropriate protective gloves, such as nitrile, to prevent skin exposure. [3][5]For prolonged tasks, consider double-gloving. Always inspect gloves for tears or punctures before use and remove them without touching the outer surface. [10] * Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.

    • Clothing and Shoes: Wear long pants and closed-toe shoes to protect against spills. [11]3. Respiratory Protection: Under normal conditions of use within a functioning fume hood, a respirator should not be necessary. However, if exposure limits are exceeded or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge may be required. [5][8]Respirator use must be part of a formal institutional program. [12]

Section 5: Step-by-Step Handling and Storage Procedures

Handling Protocol
  • Preparation: Before retrieving the compound, ensure the fume hood is operational, all necessary equipment is inside the hood, and the designated waste container is ready. Don the required PPE.

  • Aliquotting/Weighing: If weighing, do so in the fume hood. Use a disposable weighing boat or tare a container on the balance. Transfer the liquid using a pipette or syringe to minimize the risk of drips.

  • Transfers: When transferring the liquid between containers, do so slowly and carefully over secondary containment (e.g., a chemical-resistant tray) to contain any potential spills.

  • Post-Handling: After use, ensure the container is tightly closed. [5][8]Decontaminate any surfaces that may have been exposed and wash hands thoroughly after removing PPE.

Storage Protocol
  • Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][5][8]* Keep away from incompatible substances, particularly strong oxidizing agents. [4][5]* The storage area should be clearly labeled, and access should be restricted.

Section 6: Emergency Response Protocols

In the event of an accident, a swift and correct response is critical.

IncidentResponse Protocol
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. [5][8]Seek medical attention if irritation develops or persists. [3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5][8]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention.
Inhalation Remove the victim from exposure to fresh air immediately. [3][5]If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. [5][8]Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, labeled chemical waste container. [5][8]Clean the area thoroughly. Ensure adequate ventilation.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam. [9]Firefighters must wear a self-contained breathing apparatus (SCBA) due to the generation of toxic and corrosive gases like HCl and HF upon combustion. [3][5]

Section 7: Waste Management

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container. [11]Do not mix with non-halogenated waste. [13]* Labeling: The waste container must be clearly and accurately labeled with its contents.

  • Disposal: Dispose of the waste through an approved waste disposal plant or licensed contractor. [3]Never dispose of this chemical down the drain. [11]

References

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Methodological & Application

Application Note: Synthesis of Chiral Azole Antifungal Precursors from 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rising incidence of invasive fungal infections necessitates the development of efficient and stereoselective synthetic routes for potent azole antifungal agents.[1][2][3] The 2-(2,4-difluorophenyl) moiety is a critical pharmacophore in many leading antifungal drugs, including fluconazole and posaconazole.[4] This application note provides detailed protocols and scientific rationale for the synthesis of key chiral intermediates for azole antifungals, starting from the versatile precursor, 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. We will explore two primary synthetic pathways: an asymmetric reduction to a chiral alcohol, a crucial precursor for stereospecific synthesis, and a direct nucleophilic substitution to introduce the azole moiety. This guide is intended for researchers in medicinal chemistry and drug development, offering insights into reaction mechanisms, experimental design, and process optimization.

Introduction

The Clinical Significance of Azole Antifungals

Azole antifungals represent a cornerstone in the treatment of both superficial and systemic mycoses.[5] Their mechanism of action involves the inhibition of lanosterol 14-α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] The disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, leading to cell death.[2] The development of triazole agents like fluconazole, voriconazole, and posaconazole has significantly improved patient outcomes, particularly in immunocompromised individuals.[4][7][8][9]

The 2-(2,4-difluorophenyl) Moiety: A Privileged Structure

The 2,4-difluorophenyl group is an essential structural feature for high antifungal activity in many azole drugs.[4] This electron-withdrawing group plays a crucial role in the binding of the molecule to the heme iron atom within the active site of the fungal CYP51 enzyme.[6] The strategic placement of fluorine atoms enhances the metabolic stability and modulates the electronic properties of the molecule, contributing to its overall efficacy and pharmacokinetic profile.

This compound as a Synthetic Precursor

This compound is a valuable starting material for constructing the core structure of various azole antifungals. Its ketone functionality allows for stereoselective reduction to establish a chiral center, while the terminal chloro group provides a reactive site for introducing the azole heterocycle via nucleophilic substitution. The four-carbon chain serves as the appropriate spacer to correctly position the key functional groups for optimal interaction with the target enzyme.

Core Synthetic Strategies & Protocols

This section details two primary synthetic transformations of this compound into advanced antifungal intermediates.

G start This compound reduction reduction start->reduction substitution substitution start->substitution chiral_epoxide chiral_epoxide end_A Advanced Chiral Precursors chiral_epoxide->end_A Key Intermediate for Posaconazole-type drugs azole_ketone azole_ketone end_B Advanced Azole Precursors azole_ketone->end_B Intermediate for Fluconazole-type drugs

Pathway A: Asymmetric Reduction for Chiral Alcohol Synthesis

The stereochemistry of the hydroxyl-bearing carbon is critical for the biological activity of many advanced azole antifungals.[7] Therefore, achieving high enantioselectivity at this early stage is paramount. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable and effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[10][11][12]

2.1.1 Mechanistic Insight: The Corey-Itsuno Reduction This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate.[13] The catalyst acts as a chiral scaffold, directing the hydride transfer from the borane to one specific face of the ketone carbonyl.[10][11] This coordination minimizes steric hindrance and proceeds through a stable six-membered transition state, ensuring high enantiomeric excess (ee), often exceeding 95%.[11] The choice of the (S)- or (R)-enantiomer of the catalyst dictates the resulting stereochemistry of the alcohol product.[11]

// Reactants ketone [label=<This compound>];

// Products alcohol [label=<(S)-4-Chloro-1-(2,4-difluorophenyl)butan-1-ol>];

// Reaction Arrow ketone -> alcohol [label=<(S)-Me-CBS catalystBH₃·THFTHF, 0°C to RT>]; } } Caption: Asymmetric reduction to form the chiral alcohol intermediate.

2.1.2 Experimental Protocol: Asymmetric Reduction

ParameterValue/Description
Starting Material This compound
Catalyst (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
Reducing Agent Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Workup Methanol quench, followed by acidic workup (e.g., 1N HCl)

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%) to the THF.

  • Add the borane-THF complex (approx. 0.6 equivalents) dropwise to the catalyst solution and stir for 10-15 minutes.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the pre-formed catalyst-borane complex at 0 °C over 30-60 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude chiral alcohol. Purify via column chromatography if necessary.

Pathway B: Direct Nucleophilic Substitution with 1,2,4-Triazole

For some synthetic routes, the direct installation of the azole moiety onto the butanone backbone is a more streamlined approach. This is achieved via a nucleophilic substitution reaction, where the nucleophilic nitrogen of 1,2,4-triazole displaces the chloride leaving group.

2.2.1 Mechanistic Insight: SN2 Reaction This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[14] The 1,2,4-triazole, acting as a nucleophile, attacks the electrophilic carbon atom bonded to the chlorine.[15] The reaction is concerted, meaning the bond formation between the nitrogen and carbon occurs simultaneously with the breaking of the carbon-chlorine bond.[14][16] The use of a polar aprotic solvent (like DMF or acetonitrile) is preferred as it solvates the cation of the base but does not strongly solvate the nucleophile, thus enhancing its reactivity. A non-nucleophilic base (e.g., K₂CO₃ or NaH) is required to deprotonate the 1,2,4-triazole, increasing its nucleophilicity.[17]

// Reactants ketone [label=<This compound>];

// Products azole_ketone [label=<4-(1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)butan-1-one>];

// Reaction Arrow ketone -> azole_ketone [label=<1H-1,2,4-TriazoleK₂CO₃DMF, 80°C>]; } } Caption: SN2 reaction to introduce the 1,2,4-triazole moiety.

2.2.2 Experimental Protocol: Direct Substitution

ParameterValue/Description
Substrate This compound
Nucleophile 1H-1,2,4-Triazole
Base Anhydrous Potassium Carbonate (K₂CO₃)
Solvent Anhydrous Dimethylformamide (DMF)
Temperature 80-100 °C
Workup Aqueous workup with extraction

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 equivalent), 1H-1,2,4-triazole (1.1-1.5 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, 4-(1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)butan-1-one, can be purified by recrystallization or column chromatography.

Downstream Applications: Elaboration to Final Drug Scaffolds

The intermediates synthesized through these pathways are primed for conversion into complex azole antifungal agents.

  • From the Chiral Alcohol/Epoxide (Pathway A): The chiral alcohol can be converted into a leaving group (e.g., mesylate or tosylate) and then cyclized to form a chiral epoxide. This epoxide is a key intermediate in the synthesis of drugs like Posaconazole, where it can be opened by a nucleophile to build the complex tetrahydrofuran core.[18][19]

  • From the Azole Ketone (Pathway B): The azole ketone is a direct precursor to drugs in the fluconazole family. The next critical step is the introduction of a second triazole moiety. This is often achieved by first converting the ketone into an epoxide (e.g., via the Corey-Chaykovsky reaction), followed by a ring-opening reaction with another molecule of 1,2,4-triazole.[4][20][21]

Troubleshooting and Safety Considerations

  • Moisture Sensitivity: The Corey-Itsuno reduction is sensitive to moisture, which can quench the borane reagent and reduce enantioselectivity.[13] Ensure all glassware is flame-dried and reagents are anhydrous.

  • Side Reactions: In the direct substitution pathway, elevated temperatures can lead to side products. Careful temperature control and monitoring are essential.

  • Purification: Intermediates may require careful purification by column chromatography to remove unreacted starting materials and byproducts. Select an appropriate solvent system based on TLC analysis.

  • Safety: Handle all reagents in a well-ventilated fume hood. Borane-THF complex is flammable and reacts with water. DMF is a skin irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of key intermediates for azole antifungal agents. The choice between a stereoselective reduction and a direct substitution pathway depends on the desired final target molecule and the importance of stereocontrol in its biological activity. The protocols outlined in this application note provide robust and reproducible methods for accessing these valuable precursors, facilitating further research and development in the critical field of antifungal drug discovery.

References

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Synthesis of Triazole Derivatives Utilizing 4-Chloro-1-(2,4-difluorophenyl)butan-1-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Triazole Derivatives in Modern Drug Discovery

Triazole derivatives represent a cornerstone in the development of modern pharmaceuticals, particularly in the realm of antifungal agents.[1] Their broad-spectrum activity, favorable safety profile, and efficacy against a range of fungal pathogens have established them as indispensable tools in combating life-threatening mycoses.[1][2] The core structure, a five-membered ring containing three nitrogen atoms, serves as a critical pharmacophore that interacts with and inhibits essential fungal enzymes, most notably lanosterol 14α-demethylase (CYP51).[1] This enzyme is pivotal in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][3] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[1]

The 2,4-difluorophenyl group is a key structural motif found in many potent triazole antifungals, contributing to enhanced binding affinity with the target enzyme.[4] Consequently, intermediates bearing this moiety are of high value in the synthetic pathways leading to these important drugs. One such critical building block is 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. Its α-haloketone structure provides a reactive site for the introduction of the triazole nucleus, a fundamental step in the assembly of numerous antifungal agents.[5] This guide provides a detailed exploration of the application of this compound in the synthesis of triazole derivatives, offering in-depth protocols and mechanistic insights for researchers in drug development.

Core Intermediate Profile: this compound

This compound is an α-haloketone, a class of compounds known for their utility in the synthesis of heterocyclic systems.[5] The chemical reactivity of this intermediate is primarily dictated by the electrophilic nature of the carbon atom adjacent to the carbonyl group and bonded to the chlorine atom. The electron-withdrawing effect of the carbonyl group polarizes the carbon-chlorine bond, making the α-carbon susceptible to nucleophilic attack.[5]

PropertyValue
Molecular Formula C₁₀H₉ClF₂O
Molecular Weight 218.63 g/mol
Appearance Off-white to pale yellow crystalline solid
Key Reactive Site α-carbon to the carbonyl group

The 2,4-difluorophenyl group not only contributes to the biological activity of the final triazole product but also influences the reactivity of the ketone. This strategic placement of functional groups makes this compound a versatile precursor in the synthesis of important antifungal drugs like fluconazole and posaconazole.[4][6][7][8]

Synthetic Pathway Overview: From Haloketone to Triazole

The primary transformation involving this compound in the synthesis of triazole derivatives is a nucleophilic substitution reaction. The nitrogen atoms of the 1,2,4-triazole ring act as nucleophiles, displacing the chlorine atom on the α-carbon of the ketone.[9][10] This reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and the expulsion of the chloride leaving group.[9][11][12]

SN2 Mechanism cluster_0 S_N2 Reaction Triazole 1,2,4-Triazole (Nucleophile) TransitionState Transition State Triazole->TransitionState Nucleophilic Attack Haloketone This compound (Electrophile) Haloketone->TransitionState Product Triazole Derivative TransitionState->Product Bond Formation LeavingGroup Chloride Ion TransitionState->LeavingGroup Bond Breaking

Caption: Generalized SN2 mechanism for the reaction of 1,2,4-triazole with an α-haloketone.

The choice of reaction conditions, including the base, solvent, and temperature, is crucial for optimizing the yield and purity of the desired triazole derivative. The following sections provide detailed protocols for the synthesis of a key intermediate in the production of fluconazole, a widely used antifungal medication.[3]

Experimental Protocols: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol details the synthesis of a key precursor to fluconazole, starting from 2-chloro-1-(2,4-difluorophenyl)ethanone, a closely related analogue to the topic compound that illustrates the fundamental reaction. The principles are directly applicable.

Materials and Reagents
ReagentSupplierGrade
2-Chloro-1-(2,4-difluorophenyl)ethanoneMajor Commercial Suppliers≥98%
1,2,4-TriazoleMajor Commercial Suppliers≥99%
TriethylamineMajor Commercial Suppliers≥99.5%
Ethyl AcetateMajor Commercial SuppliersAnhydrous
Sodium SulfateMajor Commercial SuppliersAnhydrous
Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone (1 equivalent) in anhydrous ethyl acetate.

  • Addition of Reagents: To the stirred solution, add 1,2,4-triazole (1.1 equivalents) followed by the slow addition of triethylamine (1.2 equivalents). The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt formed.

  • Extraction and Drying: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone as a solid.[4][8]

Workflow Diagram

Synthesis Workflow Start Start: Dissolve Haloketone in Ethyl Acetate AddReagents Add 1,2,4-Triazole and Triethylamine Start->AddReagents Reflux Reflux for 4-6 hours (Monitor by TLC) AddReagents->Reflux CoolFilter Cool to Room Temperature and Filter Reflux->CoolFilter WashDry Wash with Water and Brine, then Dry with Na₂SO₄ CoolFilter->WashDry Purify Concentrate and Purify by Recrystallization WashDry->Purify End End: Obtain Pure Triazole Derivative Purify->End

Caption: Step-by-step workflow for the synthesis of the triazole intermediate.

Further Transformations: Towards Active Pharmaceutical Ingredients

The resulting triazole ketone is a versatile intermediate that can be further elaborated to produce a variety of antifungal agents. For instance, in the synthesis of fluconazole, the ketone is converted to an epoxide, which is then opened by another molecule of 1,2,4-triazole.[4][8][13]

ParameterDescriptionTypical Value
Reactant Ratio Haloketone : Triazole : Base1 : 1.1 : 1.2
Solvent Anhydrous Ethyl Acetate-
Temperature Reflux~77 °C
Reaction Time 4-6 hours-
Yield -Typically >80%

Conclusion and Future Perspectives

This compound and its analogues are indispensable intermediates in the synthesis of a multitude of clinically significant triazole-based antifungal agents. The straightforward nucleophilic substitution reaction with 1,2,4-triazole provides a robust and efficient method for constructing the core structure of these drugs. Understanding the underlying reaction mechanisms and optimizing the experimental protocols are paramount for achieving high yields and purity, which are critical in pharmaceutical manufacturing. Future research in this area may focus on the development of more sustainable and atom-economical synthetic routes, potentially utilizing catalytic methods to further enhance the efficiency of these vital transformations.

References

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  • Vertex AI Search. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC - NIH.
  • Vertex AI Search. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol - Quick Company.
  • Vertex AI Search. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.
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  • Vertex AI Search. Nucleophilicity of triazole and MCQ by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). - YouTube.
  • Vertex AI Search. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers.

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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Novel Fluconazole Analogues from 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fluconazole is a cornerstone of systemic antifungal therapy, acting through the potent inhibition of the fungal enzyme lanosterol 14-α-demethylase, which is critical for ergosterol biosynthesis.[1][2] The rise of drug-resistant fungal strains necessitates the development of novel fluconazole analogues to enhance efficacy and broaden the therapeutic spectrum.[1] This document provides a detailed, three-step synthetic pathway for the preparation of novel fluconazole analogues, commencing from the readily accessible starting material, 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. The described protocol leverages a Corey-Chaykovsky epoxidation, followed by a sequential double nucleophilic substitution with 1,2,4-triazole. This guide is designed to be a self-validating system, offering in-depth mechanistic rationale, step-by-step experimental procedures, troubleshooting advice, and comprehensive characterization data.

Introduction: Strategic Rationale for the Synthetic Pathway

The core structure of fluconazole features a central propan-2-ol backbone substituted with a 2,4-difluorophenyl group and two 1H-1,2,4-triazol-1-yl moieties. Our synthetic strategy aims to construct a novel analogue with a butan-1-ol backbone, introducing structural diversity while retaining the key pharmacophoric elements.

The chosen starting material, this compound, possesses two key reactive sites: a ketone carbonyl and a primary alkyl chloride. Our strategy prioritizes the transformation of the ketone into an epoxide, a highly versatile intermediate in azole antifungal synthesis.[3] This epoxide ring can then be opened by a nucleophile, in this case, the 1,2,4-triazole ring, to install the critical hydroxyl and triazole functionalities.

The three-stage approach is as follows:

  • Epoxidation: Conversion of the ketone functionality into an oxirane ring using the Corey-Chaykovsky reaction. This reaction is selected for its high efficiency and mild conditions in transforming carbonyls to epoxides.[4][5]

  • First Triazole Installation: Nucleophilic substitution of the primary chloride with 1,2,4-triazole. This SN2 reaction proceeds readily due to the unhindered nature of the primary carbon.

  • Second Triazole Installation & Ring Opening: Nucleophilic ring-opening of the epoxide by a second equivalent of 1,2,4-triazole. Under basic conditions, this SN2-type reaction occurs with high regioselectivity at the least sterically hindered carbon of the epoxide, yielding the final di-triazole alcohol analogue.[6][7]

Overall Synthetic Workflow

G cluster_0 Starting Material cluster_1 Step 1: Epoxidation cluster_2 Step 2: First Triazole Substitution cluster_3 Step 3: Epoxide Ring Opening SM This compound Int1 2-(2-Chloroethyl)-2-(2,4-difluorophenyl)oxirane SM->Int1 TMSOI, NaOH Toluene/H₂O Int2 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)ethyl)-1H-1,2,4-triazole Int1->Int2 1,2,4-Triazole, K₂CO₃ DMF Product Target Fluconazole Analogue: 1-(2,4-Difluorophenyl)-2,4-bis(1H-1,2,4-triazol-1-yl)butan-1-ol Int2->Product 1,2,4-Triazole, K₂CO₃ DMF, Δ

Caption: High-level overview of the three-step synthesis.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.

Step 1: Synthesis of 2-(2-Chloroethyl)-2-(2,4-difluorophenyl)oxirane (Intermediate 1)

Mechanistic Insight: The Corey-Chaykovsky reaction involves the in-situ formation of dimethyloxosulfonium methylide from trimethylsulfoxonium iodide (TMSOI). This sulfur ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The subsequent intramolecular SN2 displacement of dimethyl sulfoxide (DMSO) by the oxygen anion forms the strained three-membered oxirane ring.[4]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound218.6310.0 g45.7
Trimethylsulfoxonium iodide (TMSOI)220.0711.0 g50.0
Sodium Hydroxide (NaOH)40.008.0 g200
Toluene-150 mL-
Deionized Water-40 mL-
Toluene (for extraction)-2 x 75 mL-
Brine Solution-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g-
  • Ylide Formation: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add trimethylsulfoxonium iodide (11.0 g, 50.0 mmol) and toluene (100 mL).

  • In a separate beaker, dissolve sodium hydroxide (8.0 g, 200 mmol) in deionized water (40 mL).

  • Slowly add the NaOH solution to the TMSOI suspension with vigorous stirring.

  • Ketone Addition: Dissolve this compound (10.0 g, 45.7 mmol) in toluene (50 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the mixture to 60°C and maintain stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting ketone spot indicates reaction completion.

  • Work-up: Cool the reaction to room temperature. Add 100 mL of deionized water to quench the reaction.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 75 mL).

  • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 2: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)ethyl)-1H-1,2,4-triazole (Intermediate 2)

Mechanistic Insight: This step is a classical SN2 reaction. 1,2,4-Triazole is deprotonated by potassium carbonate to form the triazolide anion, a potent nucleophile.[8] This anion then displaces the chloride from the primary alkyl chain of Intermediate 1. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, solvating the potassium cation and leaving the triazolide anion highly reactive.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Intermediate 1 (crude)~232.65~10.6 g~45.7
1,2,4-Triazole69.073.5 g50.7
Anhydrous Potassium Carbonate (K₂CO₃)138.217.6 g55.0
Dimethylformamide (DMF)-100 mL-
Ethyl Acetate-200 mL-
Deionized Water-3 x 100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-
  • Reaction Setup: To a 250 mL round-bottom flask, add the crude Intermediate 1 (~10.6 g, ~45.7 mmol), 1,2,4-triazole (3.5 g, 50.7 mmol), and anhydrous potassium carbonate (7.6 g, 55.0 mmol).

  • Add anhydrous DMF (100 mL) to the flask.

  • Reaction: Heat the mixture to 80°C and stir for 6-8 hours. Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) for the disappearance of the starting material.

  • Work-up: After cooling, pour the reaction mixture into 300 mL of cold deionized water. This will precipitate the product and dissolve the inorganic salts and DMF.

  • Extract the aqueous mixture with ethyl acetate (200 mL, then 2 x 100 mL).

  • Combine the organic layers and wash thoroughly with deionized water (3 x 100 mL) to remove residual DMF, followed by a brine wash (100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture to yield Intermediate 2 as a white solid.

Step 3: Synthesis of 1-(2,4-Difluorophenyl)-2,4-bis(1H-1,2,4-triazol-1-yl)butan-1-ol (Target Analogue)

Mechanistic Insight: The final step is the nucleophilic ring-opening of the epoxide. The triazolide anion, generated again with K₂CO₃, attacks one of the epoxide carbons. Due to steric hindrance from the difluorophenyl group, the attack preferentially occurs at the less substituted terminal carbon of the oxirane ring.[6][7] This SN2 attack proceeds with inversion of configuration and, after an aqueous work-up, yields the target tertiary alcohol.

G cluster_mech Epoxide Ring-Opening Mechanism Triazole_Anion Triazole Anion (Nucleophile) Epoxide Triazole_Anion->Epoxide Attacks less hindered carbon TS TS Epoxide->TS Backside Attack Product_Alkoxide Alkoxide Intermediate Final_Product Final Alcohol Product Product_Alkoxide->Final_Product Protonation (Work-up) TS->Product_Alkoxide Ring Opens

Caption: Regioselective nucleophilic attack on the epoxide.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Intermediate 2267.2610.0 g37.4
1,2,4-Triazole69.073.1 g45.0
Anhydrous Potassium Carbonate (K₂CO₃)138.216.2 g45.0
Dimethylformamide (DMF)-100 mL-
Ethyl Acetate-200 mL-
Deionized Water-3 x 100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g-
  • Reaction Setup: Combine Intermediate 2 (10.0 g, 37.4 mmol), 1,2,4-triazole (3.1 g, 45.0 mmol), and anhydrous potassium carbonate (6.2 g, 45.0 mmol) in a 250 mL round-bottom flask.

  • Add anhydrous DMF (100 mL).

  • Reaction: Heat the reaction mixture to 100-110°C and stir for 12-16 hours. Monitor the reaction by TLC (95:5 Dichloromethane:Methanol).

  • Work-up: Cool the mixture to room temperature and pour it into 400 mL of ice-cold water. A precipitate should form.

  • Stir the aqueous suspension for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water to remove inorganic salts and DMF.

  • Purification: Dry the crude product in a vacuum oven. Further purify the solid by recrystallization from hot isopropanol or acetonitrile to afford the final fluconazole analogue as a crystalline white solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low yield of epoxide - Incomplete reaction. - Inactive TMSOI or base.- Extend reaction time and re-check by TLC. - Use fresh, high-quality TMSOI and a freshly prepared NaOH solution.
Step 2: Multiple spots on TLC - Incomplete reaction. - Side reactions (e.g., epoxide opening by chloride).- Ensure anhydrous conditions and sufficient reaction time/temperature. - Purify Intermediate 1 by column chromatography before proceeding.
Step 3: Reaction does not go to completion - Insufficient temperature. - Deactivation of the nucleophile.- Increase reaction temperature to 120°C. - Ensure reagents are anhydrous. Add a slight excess of 1,2,4-triazole and K₂CO₃.
Final Product is an oil or difficult to crystallize - Presence of impurities (e.g., residual DMF, starting material).- Ensure thorough washing during work-up to remove DMF. - Purify the crude product by column chromatography on silica gel before attempting recrystallization.

References

  • Janowski, M., Demchuk, O. M., & Wujec, M. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2855. Available at: [Link][1][9]

  • Varshney, H., Ahmad, A., & Rauf, A. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Food and Nutrition Sciences, 4(9A), 21-24. Available at: [Link][10]

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  • Pore, V. S., et al. (2014). Design and synthesis of new fluconazole analogues. RSC Advances, 4(100), 56983-56994. Available at: [Link][4][15]

  • Process for the preparation of an epoxide from ketones using an alcohol or ether catalyst. US5408033A. Google Patents. Available at: [16]

  • Fringuelli, F., et al. (2013). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 18(12), 15334-15383. Available at: [Link][3]

  • Synthesis of Fluconazole. LookChem. Available at: [Link][17]

  • Oketani, K., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(17), 11146-11207. Available at: [Link][18]

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The Cornerstone of Triazole Antifungals: Application Notes and Protocols for 4-Chloro-1-(2,4-difluorophenyl)butan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic synthesis of heterocyclic compounds remains a paramount endeavor for the discovery of novel therapeutic agents. Among these, triazole-based antifungals have emerged as a critical class of drugs in combating a wide spectrum of fungal infections. Central to the synthesis of many of these life-saving medications is the versatile intermediate, 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the pivotal role and practical application of this key building block. We will delve into its significance, the mechanistic underpinnings of its reactivity, and detailed protocols for its utilization in the synthesis of potent antifungal agents, with a particular focus on the synthesis of fluconazole, a widely used antifungal medication.[1][2][3]

Introduction: The Strategic Importance of a Halogenated Ketone

This compound, and its close analogues, are instrumental starting materials in the multi-step synthesis of numerous triazole antifungal drugs. The presence of a difluorophenyl moiety is a common feature in modern azole antifungals, contributing to enhanced metabolic stability and potent inhibition of fungal lanosterol 14α-demethylase. The chloroalkyl chain provides a reactive handle for the introduction of the crucial 1,2,4-triazole ring, a pharmacophore essential for coordinating to the heme iron in the enzyme's active site.

The initial and critical step in the synthesis of this key intermediate is a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction allows for the efficient formation of a carbon-carbon bond between the aromatic ring and the acyl group.[4][5]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and effective use in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₀H₁₀ClFO[6]
Molecular Weight 200.64 g/mol [6]
Appearance Yellow to green liquid[7][8]
Boiling Point 130-132 °C @ 1.33 mbar[7]
Density 1.22 g/mL at 25 °C[9]
Refractive Index n20/D 1.5255[9]
Solubility 380 mg/L in water (20°C)[7]

Safety Information:

This compound should be handled with care in a well-ventilated fume hood. It may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[6][7][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][10] In case of contact, flush the affected area with copious amounts of water.[6][7]

Core Synthetic Application: A Gateway to Triazole Antifungals

The primary application of this compound and its analogues in medicinal chemistry is as a precursor for the synthesis of triazole antifungal agents. The following sections provide a detailed, step-by-step protocol for a synthetic sequence analogous to the industrial production of fluconazole, a cornerstone of antifungal therapy.

Workflow for the Synthesis of a Fluconazole Analogue

The overall synthetic strategy involves a three-step process starting from the Friedel-Crafts acylation product, 2-chloro-1-(2,4-difluorophenyl)ethanone, which is a close structural analogue of the topic compound. The principles and reaction types are directly transferable.

fluconazole_synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Oxirane Ring Opening A 2-Chloro-1-(2,4-difluorophenyl)ethanone C 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 1,2,4-Triazole B->C E 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole C->E Base (e.g., NaOH) Solvent (e.g., Toluene) D Trimethylsulfoxonium iodide D->E G Fluconazole E->G Base (e.g., K₂CO₃) Solvent (e.g., DMF) F 1,2,4-Triazole F->G

Caption: Synthetic workflow for a fluconazole analogue.

Detailed Experimental Protocols

This initial step is crucial for creating the core structure of the intermediate. The use of a Lewis acid catalyst like aluminum chloride is standard for activating the acyl chloride for electrophilic attack on the difluorobenzene ring.[5][11]

Materials:

  • 1,3-Difluorobenzene

  • Chloroacetyl chloride[3][12]

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere, add 1,3-difluorobenzene (1.0 eq) at 0 °C.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C. The causality for the low temperature is to minimize potential side reactions and control the exothermic nature of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum chloride complexes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure 2-chloro-1-(2,4-difluorophenyl)ethanone.

This step introduces the first triazole ring through a nucleophilic substitution reaction. The choice of a suitable base and solvent is critical for achieving a good yield.

Materials:

  • 2-Chloro-1-(2,4-difluorophenyl)ethanone

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,2,4-triazole (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). The base deprotonates the triazole, making it a more potent nucleophile.

  • Add a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq) in DMF to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[13][14]

The formation of an epoxide ring is a key transformation, often achieved using a Corey-Chaykovsky reaction with trimethylsulfoxonium iodide.[1] This sets the stage for the introduction of the second triazole ring.

Materials:

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Trimethylsulfoxonium iodide

  • Sodium hydroxide (NaOH), aqueous solution

  • Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq) in toluene, add trimethylsulfoxonium iodide (1.2 eq).

  • Add a 20% aqueous solution of sodium hydroxide (2.0 eq) dropwise. The base generates the sulfur ylide in situ, which is the active nucleophile for epoxidation.

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, which can often be used in the next step without further purification.

The final step involves the nucleophilic opening of the epoxide ring by a second molecule of 1,2,4-triazole. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.[15]

Materials:

  • 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the crude epoxide from the previous step (1.0 eq) in anhydrous DMF, add 1,2,4-triazole (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure fluconazole.

Mechanistic Insights: The Friedel-Crafts Acylation

The foundational step in the synthesis of the title compound and its analogues is the Friedel-Crafts acylation. A clear understanding of its mechanism is vital for optimizing reaction conditions and troubleshooting.

friedel_crafts cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon LewisAcid AlCl₃ LewisAcid->AcyliumIon SigmaComplex Arenium Ion Intermediate AcyliumIon->SigmaComplex AromaticRing Ar-H AromaticRing->SigmaComplex Product Ar-CO-R + HCl + AlCl₃ SigmaComplex->Product [AlCl₄]⁻

Caption: Mechanism of the Friedel-Crafts Acylation.

The Lewis acid, AlCl₃, coordinates with the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[11] This potent electrophile is then attacked by the electron-rich aromatic ring (1,3-difluorobenzene) to form a carbocation intermediate known as an arenium ion or sigma complex. Finally, a base (in this case, AlCl₄⁻) abstracts a proton from the ring, restoring aromaticity and yielding the acylated product and regenerating the Lewis acid catalyst.[11]

Conclusion

This compound and its structurally related analogues are indispensable intermediates in the field of medicinal chemistry, particularly for the synthesis of triazole-based antifungal agents. The protocols and mechanistic insights provided in this application note offer a comprehensive guide for researchers engaged in the development of novel antifungal therapies. By understanding the underlying principles and meticulously following these procedures, scientists can effectively leverage this key building block to advance their drug discovery programs.

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  • 4-chloro-1-(4-fluorophenyl)butan-1-one. Ab Enterprises. Available at: [Link]

  • 2-(1H-1,2,4-triazol-1-yl)ethanone oxime. PMC - NIH. Available at: [Link]

  • 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. NIH. Available at: [Link]

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Application Note: A Detailed Protocol for the Friedel-Crafts Acylation Synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one, a key building block in the development of various pharmaceutical compounds. The synthesis is achieved via a Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds with aromatic rings.[1][2] This guide emphasizes the causality behind experimental choices, offers insights into reaction mechanisms, and provides a self-validating protocol complete with workup, purification, and characterization steps. It is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction

This compound is a valuable synthetic intermediate. The presence of the difluorophenyl moiety is a common feature in many modern pharmacologically active molecules, often enhancing metabolic stability and binding affinity. The chloro-butyl chain provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups.

The chosen synthetic strategy is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[3] This method involves the reaction of an acyl chloride (4-chlorobutyryl chloride) with an aromatic compound (1,3-difluorobenzene) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, leading to the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.[3] A key consideration in this reaction is the need for stoichiometric amounts of the catalyst, as the product ketone forms a stable complex with the Lewis acid, temporarily deactivating it.[2][4] This protocol has been optimized for high yield and purity, incorporating best practices for anhydrous reaction techniques and safety.

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 1. Friedel-Crafts acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )PuritySupplier
1,3-Difluorobenzene372-18-9C₆H₄F₂114.09≥99%Sigma-Aldrich
4-Chlorobutyryl chloride4635-59-0C₄H₆Cl₂O141.00≥98%Sigma-Aldrich
Aluminum Chloride (Anhydrous)7446-70-0AlCl₃133.34≥99.9%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93≥99.8%Sigma-Aldrich
Hydrochloric Acid (conc., 37%)7647-01-0HCl36.4637%VWR
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01ACS ReagentVWR
Magnesium Sulfate (Anhydrous)7487-88-9MgSO₄120.37≥99.5%VWR
Deionized Water7732-18-5H₂O18.02-In-house
Equipment
  • Three-neck round-bottom flask (500 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel (125 mL), oven-dried

  • Thermometer or thermocouple probe

  • Condenser and gas inlet/outlet adapter for inert atmosphere (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum pump

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Analytical equipment: NMR Spectrometer, GC-MS

Experimental Protocol

Safety Precautions
  • Aluminum chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and avoid any contact with moisture.

  • 4-Chlorobutyryl chloride: Corrosive, a lachrymator, and moisture-sensitive.[5] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM must be performed in a fume hood.

  • Hydrochloric Acid (HCl): Highly corrosive. Handle with extreme care.

Reaction Setup Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Oven-dry all glassware prep_atmos Assemble under N₂/Ar atmosphere prep_glass->prep_atmos charge_reagents Charge flask with 1,3-difluorobenzene & DCM prep_atmos->charge_reagents Proceed to Reaction cool_bath Cool to 0-5 °C in ice bath charge_reagents->cool_bath add_alcl3 Portion-wise addition of AlCl₃ cool_bath->add_alcl3 add_acyl Dropwise addition of 4-chlorobutyryl chloride add_alcl3->add_acyl stir Stir at RT for 2-4 hours add_acyl->stir quench Quench with ice/conc. HCl stir->quench Proceed to Workup extract Separate layers & extract aqueous phase quench->extract wash Wash organic layer (H₂O, NaHCO₃, brine) extract->wash dry Dry with MgSO₄ & filter wash->dry concentrate Concentrate via rotary evaporation dry->concentrate purify Purify by vacuum distillation concentrate->purify analysis Characterize product (NMR, GC-MS) purify->analysis Final Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation: Assemble the oven-dried 500 mL three-neck round-bottom flask with a magnetic stir bar, the 125 mL dropping funnel, a thermometer, and a condenser connected to a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Charging Reagents: To the flask, add 1,3-difluorobenzene (22.8 g, 0.2 mol) and 150 mL of anhydrous dichloromethane (DCM). Begin stirring to ensure the solution is homogenous.

  • Catalyst Addition: Cool the stirred solution to 0-5 °C using an ice-water bath. Carefully and in portions, add anhydrous aluminum chloride (32.0 g, 0.24 mol, 1.2 equivalents) to the flask. Causality Note: Portion-wise addition is crucial to control the exothermic dissolution and prevent a dangerous temperature spike. Anhydrous conditions are paramount as AlCl₃ reacts violently with water, which would deactivate the catalyst.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (28.2 g, 0.2 mol) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over approximately 45-60 minutes, ensuring the internal temperature is maintained below 10 °C. Causality Note: The slow addition of the acylating agent is essential for controlling the highly exothermic Friedel-Crafts reaction and minimizing the formation of potential side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: In a separate large beaker (1 L), prepare a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. Causality Note: This step quenches the reaction by hydrolyzing the reactive aluminum chloride and breaks down the aluminum-ketone product complex, liberating the desired product into the organic phase.

  • Workup - Extraction and Washing: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM. Combine all organic layers.

  • Wash the combined organic phase sequentially with:

    • 100 mL of deionized water

    • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: effervescence may occur)

    • 100 mL of brine (saturated NaCl solution)

    • Causality Note: The NaHCO₃ wash neutralizes any residual acid, while the brine wash helps to remove residual water before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear or pale-yellow liquid.

Characterization and Results

The identity and purity of the final product should be confirmed by spectroscopic methods. While specific data for the 2,4-difluoro isomer is not available in the search results, the expected spectral characteristics can be inferred from similar compounds like 4-chloro-4'-fluorobutyrophenone.[7]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include triplets for the two methylene groups of the butyl chain, a multiplet for the methylene group adjacent to the carbonyl, and complex multiplets in the aromatic region corresponding to the protons on the difluorophenyl ring.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a downfield signal for the carbonyl carbon (~195-200 ppm), signals for the carbons of the butyl chain, and multiple signals in the aromatic region showing C-F coupling.

  • GC-MS (m/z): The mass spectrum should show a molecular ion peak [M]⁺ at approximately 218.03 g/mol and a characteristic [M+2]⁺ peak due to the ³⁷Cl isotope. Fragmentation patterns would likely include the loss of the chloropropyl side chain.

Expected Yield: 75-85%

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (AlCl₃ exposed to moisture).Use fresh, anhydrous AlCl₃ from a newly opened container. Ensure all glassware is perfectly dry and the reaction is run under a strictly inert atmosphere.
Formation of Side Products Reaction temperature was too high.Maintain strict temperature control (0-10 °C) during the addition of reagents. Ensure efficient stirring.
Low Yield after Workup Incomplete quenching of the AlCl₃-ketone complex.Stir the quench mixture for an extended period (30+ minutes) to ensure complete hydrolysis.
Product loss during aqueous extraction.Perform multiple extractions (at least 3x) with the organic solvent to maximize recovery.

Conclusion

The Friedel-Crafts acylation protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and anhydrous conditions, this procedure can deliver the target compound in high yield and purity. This robust synthesis opens the door for further derivatization in medicinal chemistry and drug development programs.

References

  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Majek, M., & Filo, J. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC, NIH. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). REDUCTIVE ARYLATION OF ELECTRON-DEFICIENT OLEFINS: 4-(4-CHLOROPHENYL)BUTAN-2-ONE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chlorobutyryl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
  • Google Patents. (n.d.). CN101624340A - Preparation method of 4-chlorobutyryl chloride.

Sources

Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guidance for the laboratory-scale synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a robust and well-established Friedel-Crafts acylation reaction between 1,3-difluorobenzene and 4-chlorobutyryl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, analytical characterization, and critical safety considerations.

Introduction and Synthetic Strategy

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of the difluorophenyl motif and the reactive chlorobutyl chain makes it a versatile intermediate for introducing these functionalities into target molecules.

The most direct and efficient method for synthesizing this aryl ketone is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1][2][3] In this specific application, the aromatic substrate, 1,3-difluorobenzene, is reacted with the acylating agent, 4-chlorobutyryl chloride, in the presence of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The choice of Friedel-Crafts acylation is predicated on its reliability and high efficiency for producing aryl ketones. Unlike the related Friedel-Crafts alkylation, the acylation reaction has several distinct advantages:

  • The acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements.[1][2]

  • The product, an aryl ketone, is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the carbonyl group, thus preventing polyacylation.[1][3]

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich 1,3-difluorobenzene ring to yield the desired product.

Reaction Mechanism

The Friedel-Crafts acylation mechanism can be described in three primary steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of the 4-chlorobutyryl chloride. This complexation weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[2][4][5]

  • Electrophilic Aromatic Substitution: The acylium ion acts as a potent electrophile. The nucleophilic π-system of the 1,3-difluorobenzene ring attacks the electrophilic carbon of the acylium ion, forming a new C-C bond and a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[1] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst. However, the ketone product is a moderate Lewis base and forms a stable complex with AlCl₃, necessitating the use of stoichiometric amounts of the catalyst. This complex is subsequently hydrolyzed during the aqueous workup to liberate the final product.[1]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride 4-Chlorobutyryl Chloride Complex [AcylChloride-AlCl₃] Complex AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 Arene 1,3-Difluorobenzene SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + AlCl₄⁻ - AlCl₃ - HCl FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup G start Start: Assemble Dry Glassware setup Add AlCl₃ & DCM to Flask Cool to 0-5 °C start->setup reagents Prepare Solution of 1,3-Difluorobenzene & 4-Chlorobutyryl Chloride in DCM addition Dropwise Addition of Reagents (Maintain 0-10 °C) setup->addition reagents->addition reaction Stir at Room Temperature (3-4 hours) addition->reaction quench Quench Reaction (Pour onto Ice) reaction->quench extract Aqueous Workup (HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Product (Vacuum Distillation or Chromatography) concentrate->purify end End: Pure Product purify->end

Sources

Application Notes and Protocols: 4-Chloro-1-(2,4-difluorophenyl)butan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-1-(2,4-difluorophenyl)butan-1-one is a pivotal chemical intermediate, primarily recognized for its role as a cornerstone in the synthesis of advanced triazole antifungal agents. Its bifunctional nature, featuring a reactive ketone and a terminal alkyl chloride, provides a versatile scaffold for constructing the complex molecular architectures required for potent pharmacological activity. This guide offers an in-depth exploration of its applications, focusing on the synthetic pathways toward next-generation antifungal drugs like Posaconazole. We will dissect the causality behind key experimental choices, provide detailed, field-proven protocols, and ground all claims in authoritative scientific literature.

Introduction: A Keystone Intermediate in Medicinal Chemistry

The rise of invasive fungal infections, particularly in immunocompromised patients, has created an urgent need for potent and broad-spectrum antifungal therapies.[1] Azole antifungals represent a critical class of drugs that meet this need by targeting ergosterol biosynthesis, an essential process for maintaining fungal cell membrane integrity.[1] The mechanism of action for these drugs involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for converting lanosterol to ergosterol.[1]

This compound has emerged as a high-value starting material in the multi-step synthesis of several of these life-saving medications. Its 2,4-difluorophenyl moiety is a common feature in many modern azole drugs, contributing to enhanced binding affinity with the target enzyme. The butyrophenone backbone provides the ideal carbon framework for subsequent chemical modifications, including nucleophilic substitution and cyclization reactions, to build the final drug structure. This document serves as a technical guide for researchers and drug development professionals on leveraging this compound's reactivity in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 54090-96-7
Molecular Formula C₁₀H₉ClF₂O
Molecular Weight 218.63 g/mol
Appearance Off-white to light yellow solid or crystalline powder
Primary Application Key intermediate for azole antifungal agents

Core Application: Synthesis of Posaconazole

Posaconazole is a potent, second-generation triazole antifungal agent with a broad spectrum of activity against various yeasts and molds, including species of Candida and Aspergillus.[2] The synthesis of Posaconazole is a complex, multi-step process where this compound serves as a critical starting block for constructing the core tetrahydrofuran ring system of the final molecule.[3][4]

The general synthetic strategy involves transforming the linear butanone structure into a chiral, substituted tetrahydrofuran ring, which is then coupled with the side-chain components of the final drug.

G A This compound B Nucleophilic Substitution (e.g., with 1H-1,2,4-triazole) A->B Step 1 C 1-(2,4-Difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)butan-1-one B->C D Ketone Reduction (e.g., NaBH₄) C->D Step 2 E Chiral Alcohol Intermediate D->E F Cyclization & Further Elaboration E->F Step 3 G Key Tetrahydrofuran Intermediate for Posaconazole F->G

Caption: General synthetic pathway from the title compound to a key Posaconazole intermediate.

Key Synthetic Transformations and Protocols

The utility of this compound is realized through a sequence of fundamental organic reactions. Below are detailed protocols for the key transformations.

Synthesis of the Starting Material: Friedel-Crafts Acylation

While this guide focuses on the application of the title compound, understanding its synthesis provides crucial context. It is typically prepared via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[5][6]

Reaction: 1,3-Difluorobenzene reacts with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield this compound.[7]

G cluster_0 Mechanism Overview reagents 1,3-Difluorobenzene + 4-Chlorobutyryl Chloride electrophile Acylium Ion Electrophile [Cl(CH₂)₃C=O]⁺ reagents->electrophile + Catalyst catalyst AlCl₃ (Lewis Acid) attack Electrophilic Aromatic Substitution electrophile->attack product This compound attack->product

Caption: Simplified workflow for the Friedel-Crafts acylation synthesis.

Protocol 1: Synthesis of this compound

  • Objective: To synthesize the title compound via Friedel-Crafts acylation.

  • Materials:

    • 1,3-Difluorobenzene

    • 4-Chlorobutyryl chloride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (HCl, concentrated)

    • Ice water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

  • Procedure:

    • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.

    • Acyl Chloride Addition: Slowly add 4-chlorobutyryl chloride (1.0 eq) to the cooled suspension while stirring. Allow the mixture to stir for 15-20 minutes at this temperature.

    • Arene Addition: Add 1,3-difluorobenzene (1.1 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The causality here is critical: maintaining a low temperature minimizes side reactions and potential polysubstitution.[8]

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing ice water and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

    • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization.[7]

Nucleophilic Substitution with Azoles

A primary transformation involves the displacement of the terminal chloride by a nitrogen nucleophile, typically an azole ring like 1H-1,2,4-triazole. This is a standard SN2 reaction.

Protocol 2: Synthesis of 1-(2,4-Difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)butan-1-one

  • Objective: To introduce the triazole moiety via nucleophilic substitution.

  • Materials:

    • This compound

    • 1H-1,2,4-triazole

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Water

    • Round-bottom flask, magnetic stirrer, heating mantle

  • Procedure:

    • Reaction Setup: To a solution of 1H-1,2,4-triazole (1.2 eq) in anhydrous DMF, add a base such as K₂CO₃ (1.5 eq). The base deprotonates the triazole, generating the triazolide anion, which is a much stronger nucleophile.

    • Substrate Addition: Add this compound (1.0 eq) to the mixture.

    • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the triazolide anion "naked" and highly reactive, thus accelerating the SN2 reaction.[9]

    • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract three times with ethyl acetate.

    • Purification: Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stereoselective Reduction of the Ketone

In the synthesis of many antifungal agents, the ketone functionality is reduced to a secondary alcohol. This step is often critical for establishing the correct stereochemistry required for biological activity.[10]

Protocol 3: Reduction to 1-(2,4-Difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)butan-1-ol

  • Objective: To reduce the ketone to a hydroxyl group.

  • Materials:

    • 1-(2,4-Difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)butan-1-one

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Reaction Setup: Dissolve the ketone substrate (1.0 eq) in a mixture of DCM and MeOH in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

    • Reductant Addition: Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Adding the reducing agent slowly helps control the exothermic reaction and improves selectivity.

    • Reaction: Stir the reaction at 0 °C for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

    • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

    • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM.

    • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the alcohol product. For advanced syntheses like Posaconazole, chiral reducing agents or catalysts would be employed here to achieve high enantiomeric excess.

Table 2: Summary of Typical Reaction Conditions

TransformationKey ReagentsSolventTemperatureTypical Yield
Friedel-Crafts Acylation 4-Chlorobutyryl chloride, AlCl₃Dichloromethane0 °C to RT85-95%[7]
Nucleophilic Substitution 1H-1,2,4-triazole, K₂CO₃DMF80-90 °C75-90%
Ketone Reduction NaBH₄Methanol/DCM0 °C>90%

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[11]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

  • Hazards: May cause skin, eye, and respiratory tract irritation. Avoid ingestion and inhalation.

  • Handling: Wash thoroughly after handling. Keep the container tightly closed and store in a cool, dry place away from incompatible substances like strong oxidizing agents.[11]

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool in the field of medicinal chemistry. Its well-defined reactivity allows for the systematic and efficient construction of the complex heterocyclic systems that define modern azole antifungal drugs. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this versatile building block in the synthesis of novel and established therapeutic agents, ultimately contributing to the ongoing fight against invasive fungal diseases.

References

  • MDPI. (n.d.). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. Retrieved from [Link]

  • Molbase. (n.d.). Posaconazole, SCH-56592, Noxafil. Retrieved from [Link]

  • PubMed. (n.d.). New Azole Antifungals. 3. Synthesis and Antifungal Activity of 3-substituted-4(3H)-quinazolinones. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). New Azole Antifungals. 3. Synthesis and Antifungal Activity of 3-Substituted-4(3H)-quinazolinones1,2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009141837A2 - Process for preparing posaconazole and intermediates thereof.
  • Google Patents. (n.d.). CN102643194B - Preparation method of posaconazole intermediate.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Antifungal Agents with Azole Moieties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Posaconazole | C37H42F2N8O4 - PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

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Application Notes & Protocols: Derivatization of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Biological Exploration

4-Chloro-1-(2,4-difluorophenyl)butan-1-one is a key synthetic intermediate, recognized for its role as a precursor in the synthesis of complex therapeutic agents, most notably the triazole antifungal, posaconazole.[1][2] Its structure, featuring a reactive chloromethyl ketone and a difluorophenyl moiety, presents a valuable scaffold for chemical modification. The difluorophenyl group often enhances metabolic stability and binding affinity, while the α-chloroketone provides a reactive handle for introducing a diverse array of functional groups.[3][4] This reactivity allows for the strategic derivatization of the core molecule to generate novel compounds for various biological studies. These applications can range from creating probes for target identification and imaging to developing new therapeutic candidates.[5][6]

This guide provides an in-depth exploration of the derivatization of this compound, focusing on the introduction of biologically relevant moieties. We will detail protocols for synthesizing key derivatives and discuss their potential applications in drug discovery and chemical biology.

Core Derivatization Strategies: Leveraging the α-Chloroketone

The primary site for derivatization on this compound is the carbon bearing the chlorine atom. This α-haloketone is susceptible to nucleophilic substitution, allowing for the displacement of the chloride ion by a variety of nucleophiles.[7] This fundamental reaction opens the door to a wide range of chemical modifications.

A particularly powerful strategy for creating derivatives for biological studies is the introduction of "click chemistry" handles.[8][9] These are functional groups, such as azides and alkynes, that can undergo highly efficient and specific bioorthogonal reactions to attach probes like fluorescent dyes, biotin, or other biomolecules.[10][]

The ketone functionality itself can also be a point of derivatization. It can react with hydrazines or alkoxyamines to form stable hydrazones and oximes, respectively.[12][13] This approach is highly chemoselective and widely used in bioconjugation.[14]

Protocol 1: Synthesis of 4-Azido-1-(2,4-difluorophenyl)butan-1-one - A Click Chemistry Hub

The introduction of an azide group creates a versatile intermediate that can be readily conjugated to a wide array of molecules containing an alkyne group via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier click chemistry reaction.[10] This allows for the facile attachment of reporter tags, affinity labels, or potential pharmacophores.

Reaction Principle:

This protocol describes the nucleophilic substitution of the chloride in this compound with an azide ion. Sodium azide is an inexpensive and common source of the azide nucleophile.[15]

Diagram of the Azide Substitution Workflow

G cluster_0 Reaction Setup cluster_1 Work-up & Purification Start This compound + Sodium Azide + Solvent (e.g., DMF) Reaction Stir at specified temperature (e.g., 60-80°C) Start->Reaction Combine reactants Quench Pour into ice-water Reaction->Quench Monitor by TLC Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Purify Column Chromatography Extract->Purify Final_Product 4-Azido-1-(2,4-difluorophenyl)butan-1-one Purify->Final_Product Characterize (NMR, MS)

Caption: Workflow for azido derivative synthesis.

Materials:
ReagentCAS NumberSupplier Recommendation
This compound108279-63-8Major Chemical Supplier
Sodium Azide (NaN₃)26628-22-8Major Chemical Supplier
N,N-Dimethylformamide (DMF), anhydrous68-12-2Major Chemical Supplier
Ethyl Acetate141-78-6Major Chemical Supplier
Hexanes110-54-3Major Chemical Supplier
Saturated Sodium Bicarbonate SolutionN/ALab Prepared
BrineN/ALab Prepared
Anhydrous Sodium Sulfate7757-82-6Major Chemical Supplier
Silica Gel for Column Chromatography63231-67-4Major Chemical Supplier
Step-by-Step Protocol:
  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 0.2 M concentration).

    • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction:

    • Heat the reaction mixture to 70 °C with stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield 4-Azido-1-(2,4-difluorophenyl)butan-1-one as a pale yellow oil.

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Derivatization of the Ketone via Hydrazone Formation

The ketone carbonyl group offers a bioorthogonal site for conjugation. Reaction with a hydrazine-containing molecule, such as a fluorescent dye with a hydrazine moiety, results in a stable hydrazone linkage.[13] This method is particularly useful for labeling the molecule for imaging studies.

Reaction Principle:

This protocol details the condensation reaction between the ketone of this compound and a hydrazine derivative. The reaction is typically acid-catalyzed and proceeds readily under mild conditions.[16]

Diagram of the Hydrazone Formation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Isolation Start This compound + Hydrazine Derivative + Solvent (e.g., Ethanol) Catalysis Add catalytic amount of acid (e.g., Acetic Acid) Start->Catalysis Reaction Stir at room temperature Catalysis->Reaction Monitor by TLC/LC-MS Isolation Precipitation or Solvent Evaporation Reaction->Isolation Final_Product Hydrazone Derivative Isolation->Final_Product Wash and Dry

Caption: Workflow for hydrazone derivative synthesis.

Materials:
ReagentCAS NumberSupplier Recommendation
This compound108279-63-8Major Chemical Supplier
Hydrazine Derivative (e.g., Dansyl Hydrazine)5463-81-0Major Chemical Supplier
Ethanol, anhydrous64-17-5Major Chemical Supplier
Glacial Acetic Acid64-19-7Major Chemical Supplier
Step-by-Step Protocol:
  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.

    • Add the desired hydrazine derivative (1.1 eq) to the solution.

  • Reaction:

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

    • Stir the reaction at room temperature. The progress can be monitored by TLC or LC-MS. The reaction is often complete within a few hours.

  • Isolation:

    • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography if necessary.

  • Characterization:

    • Characterize the final hydrazone derivative by ¹H NMR, ¹³C NMR, Mass Spectrometry, and if applicable, fluorescence spectroscopy.

Applications in Biological Studies

The derivatives synthesized from this compound have a wide range of potential applications in biological research:

  • Activity-Based Protein Profiling (ABPP): The α-chloroketone moiety can act as a covalent warhead for certain classes of enzymes. By incorporating a reporter tag (e.g., via click chemistry), these derivatives can be used as activity-based probes to identify and study enzyme targets in complex biological systems.

  • PET Imaging: The difluorophenyl group is a common feature in tracers for Positron Emission Tomography (PET).[6] Derivatization could lead to the development of novel PET imaging agents for specific biological targets.[17][18][19] For instance, the introduction of a suitable precursor for radiolabeling with Fluorine-18 would be a key step in this direction.[20]

  • Drug Discovery: By systematically modifying the molecule at the chloro-position with various small molecules or fragments, libraries of new compounds can be generated.[] These libraries can be screened for biological activity, such as antifungal or anticancer properties, to identify new lead compounds.[3][4] The fluorinated nature of the core scaffold is often beneficial for drug-like properties.[21][22]

  • Bioconjugation: The ketone and azide functionalities serve as excellent handles for bioconjugation, allowing the attachment of the small molecule to larger biomolecules like proteins or nucleic acids to study their interactions or to deliver the small molecule to a specific cellular location.[12][14]

Summary of Derivatization Strategies and Applications

Starting MaterialDerivatization StrategyKey Reagent(s)Functional Group IntroducedPotential Biological Application
This compoundNucleophilic SubstitutionSodium AzideAzide (-N₃)Click Chemistry, Bioconjugation, Synthesis of Triazoles
This compoundNucleophilic SubstitutionAmines, ThiolsAmino, ThioetherStructure-Activity Relationship (SAR) studies, Drug Discovery
This compoundKetone CondensationHydrazine DerivativesHydrazoneFluorescent labeling, Bioconjugation, Affinity probes
4-Azido-1-(2,4-difluorophenyl)butan-1-oneCopper-Catalyzed CycloadditionTerminal AlkynesTriazoleAttachment of fluorescent probes, biotin, peptides, or other functional molecules

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of a diverse range of derivatives for biological studies. The strategic modification of its reactive α-chloroketone and ketone functionalities allows for the introduction of various chemical handles, enabling applications in drug discovery, chemical biology, and molecular imaging. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this important chemical scaffold.

References

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Application Notes & Protocols: Synthetic Routes to Novel Heterocyclic Compounds from 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. This versatile γ-chloroketone serves as a powerful building block for the construction of diverse and novel heterocyclic scaffolds, which are of significant interest in modern drug discovery. We present detailed, field-proven protocols for the synthesis of substituted pyridines, 1,5-benzodiazepines, and pyrimidines, emphasizing the mechanistic rationale behind experimental choices. All protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Versatile Building Block

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The strategic introduction of fluorine atoms into drug candidates is a widely recognized approach to optimizing pharmacological profiles[1]. This compound is a particularly valuable starting material in this context. It possesses two key electrophilic sites: the carbonyl carbon and the carbon atom bearing the chlorine. This dual reactivity allows for a range of selective chemical transformations, enabling access to a variety of complex molecular architectures from a single, commercially available precursor[2][3].

The presence of the 2,4-difluorophenyl moiety is of particular significance, as this substitution pattern is found in numerous FDA-approved drugs and is known to favorably modulate drug-target interactions. This guide will explore three robust synthetic pathways originating from this key starting material to generate high-value heterocyclic systems.

Core Reactivity and Synthetic Strategy

The synthetic versatility of this compound stems from two primary reaction pathways:

  • Nucleophilic Substitution (SN2): The terminal chloride is a good leaving group, making the γ-carbon susceptible to attack by a wide range of nucleophiles. This pathway is fundamental for intramolecular cyclization reactions, where a nucleophile, introduced at another position in the molecule, can displace the chloride to form a ring.

  • Carbonyl Chemistry: The ketone functionality can undergo classical reactions such as condensation with amines to form imines or enamines, which are key intermediates in many heterocyclic syntheses.

Our strategic approach involves leveraging these reactive sites in tandem to construct complex ring systems in a controlled and efficient manner.

Synthetic Route I: Synthesis of Substituted 1,5-Benzodiazepines

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for its wide range of therapeutic applications, including anticonvulsant, anti-inflammatory, and sedative activities[4]. The following protocol describes a direct, acid-catalyzed condensation-cyclization reaction between this compound and o-phenylenediamines (OPDA).

Mechanistic Rationale

The reaction proceeds via a two-step, one-pot sequence. First, the primary amine of the OPDA condenses with the ketone of the γ-chloroketone under acidic catalysis to form a reactive imine intermediate. The second, spatially proximate amine group then acts as an intramolecular nucleophile, attacking the γ-carbon and displacing the chloride to form the seven-membered diazepine ring[4][5]. The choice of a protic acid catalyst like acetic acid is crucial for activating the carbonyl group towards nucleophilic attack.

Visualized Workflow: 1,5-Benzodiazepine Synthesis

start Start Materials: This compound + o-Phenylenediamine step1 Step 1: Condensation Solvent: Acetonitrile Catalyst: Glacial Acetic Acid start->step1 intermediate Imine Intermediate (Not Isolated) step1->intermediate Formation of Imine step2 Step 2: Intramolecular Cyclization Stir at Room Temperature intermediate->step2 Sɴ2 Attack step3 Step 3: Work-up & Purification Neutralization with NaHCO₃ Extraction with Ethyl Acetate step2->step3 product Final Product: Substituted 1,5-Benzodiazepine step3->product Isolation

Caption: Workflow for the synthesis of 1,5-benzodiazepines.

Detailed Experimental Protocol
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 218.6 mg).

  • Solvent and Reactant Addition: Dissolve the starting material in acetonitrile (20 mL). Add the desired substituted o-phenylenediamine (1.1 mmol).

  • Catalysis and Reaction: Add a catalytic amount of glacial acetic acid (0.1 mmol, 6 µL) to the mixture. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot disappears (typically 2-4 hours). A suitable mobile phase is 30% ethyl acetate in hexane.

  • Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to neutralize the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,5-benzodiazepine derivative.

Synthetic Route II: Synthesis of Substituted Pyridines

Substituted pyridines are among the most prevalent heterocyclic motifs in pharmaceuticals and agrochemicals[6]. The following protocol outlines a modified Hantzsch-type synthesis, where the γ-chloroketone acts as a 1,4-dicarbonyl surrogate to construct the pyridine ring.

Mechanistic Rationale

This synthesis involves an initial reaction of the γ-chloroketone with a β-enaminone (readily formed from a β-ketoester and ammonia) or a similar nitrogen-containing nucleophile. This step forms a 1,5-dicarbonyl-type intermediate via nucleophilic substitution of the chloride. The subsequent intramolecular cyclization, driven by condensation between the remaining ketone and amine functionalities, followed by dehydration and oxidation, yields the stable aromatic pyridine ring.[7][8]. The oxidation step can often occur in the presence of air, but using a mild oxidizing agent like manganese dioxide (MnO₂) can improve yields and reaction times.

Visualized Workflow: Pyridine Synthesis

start Start Materials: This compound + β-Enaminone step1 Step 1: Nucleophilic Substitution Solvent: DMF Base: K₂CO₃ start->step1 intermediate Acyclic Intermediate (Not Isolated) step1->intermediate Formation of C-C bond step2 Step 2: Cyclization & Oxidation Heat at 100 °C Oxidant: MnO₂ (optional) intermediate->step2 Ring Closure step3 Step 3: Work-up & Purification Quench with Water Extraction with DCM step2->step3 product Final Product: Substituted Pyridine step3->product Isolation

Caption: Workflow for the synthesis of substituted pyridines.

Detailed Experimental Protocol
  • Reagent Preparation: In a 50 mL Schlenk tube under an inert atmosphere (N₂ or Ar), add the β-enaminone (1.0 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

  • Solvent and Reactant Addition: Add anhydrous N,N-Dimethylformamide (DMF) (15 mL) and stir the suspension for 10 minutes. Add this compound (1.0 mmol, 218.6 mg) dropwise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexane) for the consumption of the starting materials.

  • Oxidation (Optional): If the corresponding dihydropyridine is the major product, cool the reaction to room temperature, add manganese dioxide (MnO₂) (3.0 mmol), and stir at 80 °C until aromatization is complete.

  • Work-up: Cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired substituted pyridine.

Synthetic Route III: Synthesis of Substituted Pyrimidines

Pyrimidines are fundamental heterocycles in biology (as part of DNA and RNA) and are prevalent in pharmaceuticals[9]. The synthesis of pyrimidines often involves the condensation of a 1,3-dielectrophile with an N-C-N synthon like an amidine, urea, or thiourea[10][11]. This protocol first converts the γ-chloroketone into a more suitable 1,3-dielectrophilic intermediate, an α,β-unsaturated ketone.

Mechanistic Rationale

The synthesis is a two-step process. First, the γ-chloroketone undergoes base-catalyzed elimination of HCl to form 1-(2,4-difluorophenyl)but-3-en-1-one. This α,β-unsaturated ketone is a classic Michael acceptor. In the second step, this intermediate reacts with a suitable amidine hydrochloride in the presence of a base. The reaction proceeds via a Michael addition of the amidine to the enone, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic pyrimidine ring[12].

Visualized Workflow: Pyrimidine Synthesis

start Start Material: This compound step1 Step 1: Elimination Base: Triethylamine (TEA) Solvent: Toluene, Reflux start->step1 HCl Elimination intermediate α,β-Unsaturated Ketone (Isolable Intermediate) step1->intermediate step2 Step 2: Cyclocondensation Reagent: Amidine HCl Base: NaOEt in EtOH, Reflux intermediate->step2 Michael Add'n + Cyclization step3 Step 3: Work-up & Purification Acid/Base Extraction Crystallization or Chromatography step2->step3 product Final Product: Substituted Pyrimidine step3->product Isolation

Caption: Workflow for the synthesis of substituted pyrimidines.

Detailed Experimental Protocol

Step A: Synthesis of 1-(2,4-difluorophenyl)but-3-en-1-one

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 218.6 mg) in toluene (20 mL).

  • Base Addition: Add triethylamine (TEA) (1.5 mmol, 209 µL) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture, wash with 1M HCl (20 mL), then with saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. The crude enone is often of sufficient purity to be used directly in the next step.

Step B: Synthesis of the Pyrimidine

  • Reaction Setup: To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal (1.2 mmol, 28 mg) in absolute ethanol (20 mL), add the desired amidine hydrochloride (1.1 mmol).

  • Reactant Addition: Stir the mixture for 15 minutes, then add the crude 1-(2,4-difluorophenyl)but-3-en-1-one (1.0 mmol) from Step A dissolved in a small amount of ethanol.

  • Reaction: Heat the reaction mixture to reflux for 8-12 hours.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water (30 mL) to the residue.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to yield the target pyrimidine.

Quantitative Data Summary

The following table provides an overview of the synthetic routes described, allowing for easy comparison of the methodologies. Yields are representative and may vary based on the specific substrates and optimization of reaction conditions.

Target HeterocycleKey ReagentsSolventCatalyst / BaseTemp. (°C)Time (h)Typical Yield
1,5-Benzodiazepine o-PhenylenediamineAcetonitrileAcetic AcidRT2-475-90%
Pyridine β-EnaminoneDMFK₂CO₃10012-2450-70%
Pyrimidine Amidine HClEthanolNaOEtReflux8-1260-85%

Conclusion

This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein provide robust and reproducible pathways to substituted 1,5-benzodiazepines, pyridines, and pyrimidines. By understanding the core reactivity of this building block, researchers can readily adapt these methods to generate extensive libraries of novel compounds for screening in drug discovery programs. The strategic use of such fluorinated synthons is a powerful approach to navigating and exploiting valuable chemical space.

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Troubleshooting & Optimization

Optimizing reaction conditions for 4-Chloro-1-(2,4-difluorophenyl)butan-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we address common challenges and frequently asked questions in a direct, problem-solving format.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis of this compound is achieved through a Friedel-Crafts acylation . This is a classic electrophilic aromatic substitution reaction.[1][2] The core mechanism involves three key steps:

  • Formation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with 4-chlorobutyryl chloride to form a highly reactive acylium ion. This ion is a powerful electrophile.[1]

  • Electrophilic Attack: The electron-rich π-system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[1]

  • Regeneration of Aromaticity: A weak base, such as [AlCl₄]⁻, removes a proton from the carbon atom bonded to the new acyl group. This restores the aromaticity of the ring and regenerates the catalyst, yielding the final ketone product.

The fluorine atoms on the 1,3-difluorobenzene ring are electron-withdrawing, which deactivates the ring compared to benzene. However, they are also ortho, para-directing. In 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most electronically activated site for electrophilic attack, leading to high regioselectivity.[3]

Friedel_Crafts_Acylation_Mechanism Figure 1: Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride 4-Chlorobutyryl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl3 AlCl₃ (Catalyst) AlCl3->AcyliumIon + SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex Attack Aromatic 1,3-Difluorobenzene Aromatic->SigmaComplex Deprotonation Loss of H⁺ (Base Assist) FinalProduct 4-Chloro-1-(2,4-difluorophenyl) butan-1-one SigmaComplex->FinalProduct Regain Aromaticity Deprotonation->FinalProduct

Figure 1: Friedel-Crafts Acylation Mechanism
Q2: Why is anhydrous aluminum chloride (AlCl₃) the most common catalyst?

Aluminum chloride is a highly effective and cost-efficient Lewis acid for Friedel-Crafts reactions.[2][4] Its role is to polarize the carbon-chlorine bond in the 4-chlorobutyryl chloride, facilitating the formation of the acylium ion electrophile.[1] It's crucial to use anhydrous AlCl₃ because it reacts violently with water, which would consume the catalyst and inhibit the reaction. Due to the product ketone complexing with AlCl₃, a stoichiometric amount (or slight excess) of the catalyst is required rather than a catalytic amount.

Q3: What are the ideal solvents for this reaction?

The ideal solvent should be inert to the highly reactive species present. Chlorinated hydrocarbons like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are standard choices as they are poor Lewis bases and do not complex with the AlCl₃ catalyst.[5] In some patented procedures, an excess of 1,3-difluorobenzene is used as both the reactant and the solvent, which can drive the reaction to completion.[4]

Troubleshooting Guide

This section addresses specific experimental issues. For optimal results, always begin with high-purity, anhydrous reagents and solvents.

Problem 1: Low or No Product Yield

A low yield is the most common issue. The cause can often be traced to one of the following factors.

Troubleshooting_Low_Yield Figure 2: Low Yield Troubleshooting Workflow Start Low or No Yield Observed Catalyst Is the AlCl₃ anhydrous and fresh? Start->Catalyst Reagents Are reactants (acyl chloride, difluorobenzene) pure and dry? Catalyst->Reagents Yes Sol_Catalyst Solution: Use fresh, anhydrous AlCl₃ from a newly opened container. Handle under inert gas. Catalyst->Sol_Catalyst No Stoichiometry Is AlCl₃ stoichiometry correct (>1.0 eq)? Reagents->Stoichiometry Yes Sol_Reagents Solution: Verify purity via NMR/GC. Purify by distillation if needed. Reagents->Sol_Reagents No Temperature Was temperature profile correct (initial cooling, then warming)? Stoichiometry->Temperature Yes Sol_Stoichiometry Solution: Use 1.1-1.5 mol eq. of AlCl₃ per mole of 4-chlorobutyryl chloride. Stoichiometry->Sol_Stoichiometry No Sol_Temperature Solution: Add reagents at 0-10°C, then allow to warm to RT. Monitor via TLC/GC. Temperature->Sol_Temperature No

Figure 2: Low Yield Troubleshooting Workflow
Possible Cause A: Inactive Catalyst

  • Explanation: Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture renders it inactive.

  • Solution: Always use fresh, anhydrous AlCl₃ from a sealed container. Weigh and dispense it quickly in a dry environment, preferably under an inert atmosphere (nitrogen or argon).

Possible Cause B: Incorrect Stoichiometry
  • Explanation: The AlCl₃ catalyst forms a complex with the carbonyl group of the product ketone. This complex is inactive. Therefore, you must use more than one molar equivalent of AlCl₃ relative to the limiting reagent (4-chlorobutyryl chloride).

  • Solution: A common practice is to use between 1.1 and 1.5 moles of AlCl₃ for every mole of 4-chlorobutyryl chloride to ensure enough free catalyst is available to drive the reaction.[4]

Possible Cause C: Sub-optimal Temperature Control
  • Explanation: The reaction is typically exothermic. If the initial temperature is too high, side reactions can occur. If the temperature is too low for the entire duration, the reaction rate may be too slow.

  • Solution: The reaction should be initiated at a low temperature (0-10 °C) by adding the acyl chloride dropwise to a suspension of AlCl₃ and 1,3-difluorobenzene in the solvent.[1] After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[1][5]

Problem 2: Significant Impurity Profile / Low Purity

The formation of side products can complicate purification and reduce the yield of the desired material.

Possible Cause A: Intramolecular Cyclization
  • Explanation: This is a significant potential side reaction. The chloroalkyl chain on the product can be activated by the Lewis acid, leading to an intramolecular Friedel-Crafts alkylation. This forms a six-membered ring, resulting in a tetralone byproduct. This side reaction is more common at higher temperatures and with prolonged reaction times.[1]

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature as low as feasible.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Quench the reaction as soon as the 1,3-difluorobenzene is consumed to minimize the time the product is exposed to the catalyst.

    • Workup Procedure: The reaction should be quenched by carefully pouring the mixture onto an ice-water slurry.[3] This hydrolyzes the catalyst and deactivates it, preventing further side reactions.

Side_Reaction Figure 3: Main Reaction vs. Cyclization Side Reaction Reactants 1,3-Difluorobenzene + 4-Chlorobutyryl Chloride Catalyst + AlCl₃ DesiredProduct Desired Product This compound Catalyst->DesiredProduct Low Temp, Controlled Time SideProduct Side Product (Tetralone Derivative) DesiredProduct->SideProduct High Temp or Long Reaction Time (+ AlCl₃)

Figure 3: Main Reaction vs. Cyclization Side Reaction
Possible Cause B: Positional Isomer Formation

  • Explanation: While the 4-position is strongly favored, acylation at other positions (e.g., the 2-position) on the 1,3-difluorobenzene ring can occur, especially under harsh conditions.

  • Solution: Adhering to lower reaction temperatures enhances the kinetic selectivity for the most activated 4-position.

Experimental Protocol & Data

Optimized Reaction Parameters

The following table summarizes typical starting conditions for the synthesis.

ParameterRecommended ValueRationale
Reactant Ratio 1.0 : 1.2A slight excess of the aromatic compound can ensure the acylating agent is fully consumed.[4]
(Acyl Chloride : Arene)
Catalyst Stoichiometry 1.1 - 1.5 mol eq.Compensates for catalyst complexation with the product ketone.[4]
(AlCl₃ per Acyl Chloride)
Solvent Dichloromethane (DCM)Inert, low boiling point, and does not complex with the catalyst.[5]
Initial Temperature 0 - 10 °CControls the initial exotherm and minimizes side reactions.[1]
Reaction Temperature Room TemperatureAllows the reaction to proceed to completion after initial cooling.[5]
Reaction Time 2 - 4 hoursTypically sufficient for full conversion. Monitor by TLC/GC.[5]
Step-by-Step Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.3 eq.). Add anhydrous dichloromethane, followed by 1,3-difluorobenzene (1.2 eq.).

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Prepare a solution of 4-chlorobutyryl chloride (1.0 eq.) in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis of quenched aliquots.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back down in an ice bath. Very carefully and slowly, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and finally a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Wash once more with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure this compound.[5]

References

Technical Support Center: Synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we address common challenges and frequently asked questions in a direct, problem-solution format, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is achieved via a Friedel-Crafts acylation . This is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[1] In this specific case, the aromatic ring is 1,3-difluorobenzene, and the acylating agent is 4-chlorobutyryl chloride. The reaction is mediated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of 4-chlorobutyryl chloride, generating a highly electrophilic, resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich π-system of the 1,3-difluorobenzene ring attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the ring's aromaticity.

  • Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step, but it immediately complexes with the product ketone.

Below is a diagram illustrating the general workflow.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Steps A 1,3-Difluorobenzene D Mix Reactants in Anhydrous Solvent (e.g., DCM) at low temp (0-5 °C) A->D B 4-Chlorobutyryl Chloride E Slow Addition of Acyl Chloride B->E C Anhydrous AlCl₃ C->D D->E F Reaction Monitoring (TLC/GC) E->F G Aqueous Work-up (Ice Water Quench) F->G H Purification (Distillation or Chromatography) G->H I Product: 4-Chloro-1-(2,4-difluorophenyl) butan-1-one H->I

Caption: General experimental workflow for the synthesis.

Q2: Why is a stoichiometric amount of AlCl₃ catalyst required for this reaction?

Unlike Friedel-Crafts alkylations where the catalyst can be used in sub-stoichiometric amounts, acylations require at least a 1:1 molar ratio of catalyst to the acylating agent.[2] The reason is that the carbonyl oxygen of the resulting ketone product is a Lewis base. It readily forms a stable complex with the strong Lewis acid, AlCl₃. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, a stoichiometric quantity is necessary to drive the reaction to completion. The complex is subsequently hydrolyzed during the aqueous work-up step to liberate the final product.[2]

Q3: What is the expected regioselectivity? Where does the acylation occur on the 1,3-difluorobenzene ring?

The fluorine atoms are ortho, para-directing and activating substituents in electrophilic aromatic substitution. In 1,3-difluorobenzene, the incoming electrophile (the acylium ion) will be directed to positions ortho or para to the fluorine atoms.

  • Position 4 (and 6): This position is para to one fluorine and ortho to the other. It is the most electronically activated and sterically accessible site. This leads to the desired product, 4-Chloro-1-(2,4 -difluorophenyl)butan-1-one.

  • Position 2: This position is ortho to both fluorine atoms. While electronically activated, it is significantly more sterically hindered, making substitution here less favorable.

  • Position 5: This position is meta to both fluorine atoms and is the most deactivated position.

Therefore, the reaction is highly regioselective, yielding predominantly the 2,4-disubstituted product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield is the most common issue. Several factors can contribute to this problem. The following flowchart and table provide a systematic approach to troubleshooting.

G Start Low Yield Observed Q1 Were all reagents and glassware scrupulously dry? Start->Q1 Sol1 Solution: Dry glassware in oven. Use freshly opened or purified solvents and reagents. Perform reaction under inert atmosphere (N₂ or Ar). Q1->Sol1 No Q2 Was the AlCl₃ of high quality and weighed accurately? Q1->Q2 Yes Sol2 Solution: Use fresh, high-purity AlCl₃. Avoid old bottles that may have been exposed to air. Weigh quickly to minimize moisture absorption. Q2->Sol2 No Q3 Was the reaction temperature controlled effectively? Q2->Q3 Yes Sol3 Solution: Maintain low temperature (0-5 °C) during catalyst and reagent addition to prevent side reactions and degradation. Allow to warm to RT slowly. Q3->Sol3 No Q4 Was the stoichiometry of the reactants correct? Q3->Q4 Yes Sol4 Solution: Ensure at least 1:1 molar ratio of AlCl₃ to 4-chlorobutyryl chloride. Use a slight excess of the aromatic substrate (1,3-difluorobenzene). Q4->Sol4 No

Caption: Troubleshooting flowchart for low yield issues.

Potential Cause Explanation Recommended Solution
Moisture Contamination Friedel-Crafts catalysts like AlCl₃ are extremely moisture-sensitive. Water will react violently with AlCl₃, hydrolyzing it and rendering it inactive.Ensure all glassware is oven-dried. Use anhydrous solvents. Handle AlCl₃ in a glovebox or weigh it quickly and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
Poor Catalyst Quality/Activity Old or improperly stored AlCl₃ may have already reacted with atmospheric moisture, appearing clumpy or discolored instead of a fine, pale-yellow powder.Use a fresh, unopened bottle of high-purity anhydrous aluminum chloride.
Incorrect Stoichiometry An insufficient amount of AlCl₃ will result in an incomplete reaction, as the catalyst becomes sequestered by the product.Use a slight excess (1.1-1.2 equivalents) of AlCl₃ relative to the 4-chlorobutyryl chloride. Using a large excess of the cheaper aromatic substrate (1,3-difluorobenzene) can also help drive the reaction to completion.
Sub-optimal Temperature Control If the temperature is too high during the addition of reagents, side reactions can occur, consuming starting materials and reducing the yield of the desired product.Maintain a low temperature (e.g., 0-5 °C) using an ice bath during the addition of AlCl₃ and 4-chlorobutyryl chloride. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[3]
Problem 2: Presence of Significant Impurities or Side Products

Even with a good conversion rate, the purity of the crude product can be compromised by side reactions.

Potential Side Product Cause & Mechanism Prevention & Mitigation
α-Tetralone Derivative This is the most likely major side product. It forms via a subsequent intramolecular Friedel-Crafts alkylation . The Lewis acid can activate the terminal chloro group of the product, which then cyclizes onto the electron-rich aromatic ring. This process is favored by higher temperatures and longer reaction times.[3]Primary Solution: Strict temperature control. Running the reaction at low temperatures (0-5 °C) significantly disfavors this secondary reaction.[3] Secondary Solution: Minimize reaction time. Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed.
Diacylated Products Polyacylation occurs if the product is more reactive than the starting material. While Friedel-Crafts acylation is generally self-limiting because the acyl group deactivates the ring[4], some diacylation can occur under forcing conditions.Use a molar excess of 1,3-difluorobenzene relative to 4-chlorobutyryl chloride. This increases the statistical probability that the acylium ion will react with a starting material molecule rather than a product molecule.
4-chlorobutyric acid The acylating agent, 4-chlorobutyryl chloride, is highly susceptible to hydrolysis.[5][6] If any moisture is present in the reaction, it will be converted to the corresponding carboxylic acid, which is unreactive under these conditions.Adhere strictly to anhydrous conditions as described for preventing low yield.

Experimental Protocols

Detailed Synthesis Methodology

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Loading: Under a positive pressure of nitrogen, charge the flask with anhydrous dichloromethane (DCM) as the solvent and 1,3-difluorobenzene (1.2 equivalents). Cool the mixture to 0 °C in an ice-salt bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

  • Acyl Chloride Addition: Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture over a stirred slurry of crushed ice and water to quench the reaction and hydrolyze the aluminum complexes.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Mechanism Diagram: Friedel-Crafts Acylation

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

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  • Wikipedia. Friedel–Crafts reaction . [Link]

  • PrepChem. Synthesis of 4-chlorobutyryl chloride . [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation . [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 4-Chlorobutyryl Chloride: A Deep Dive . [Link]

  • Google Patents. CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
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  • Matrix Fine Chemicals. 4-CHLORO-1-(4-FLUOROPHENYL)BUTAN-1-ONE | CAS 3874-54-2 . [Link]

  • Pharmaffiliates. 4-Chloro-1-(2-fluorophenyl)butan-1-one, CAS No : 2823-19-0 . [Link]

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  • NIST. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- . [Link]

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Sources

Technical Support Center: Synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, understand impurity formation, and optimize reaction outcomes. The synthesis, a classic Friedel-Crafts acylation, presents unique challenges regarding selectivity and byproduct formation that must be carefully managed.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should anticipate in the synthesis of this compound?

The most common impurities arise from three main sources: side reactions of the desired product, lack of regioselectivity during the acylation, and impurities present in the starting materials. The key byproducts to monitor are the intramolecular cyclization product (a tetralone), positional isomers of the desired product, and residual starting materials or their degradation products.

Q2: I'm observing a significant byproduct with a mass corresponding to the loss of HCl from my main product. What is it and why is it forming?

This is almost certainly the cyclized tetralone byproduct, 6,8-difluoro-3,4-dihydronaphthalen-1(2H)-one . This impurity is formed when the Lewis acid catalyst (e.g., AlCl₃) activates the terminal alkyl chloride of the newly formed product, leading to a subsequent intramolecular Friedel-Crafts alkylation.[1] This side reaction is highly temperature-dependent and is often the primary cause of yield loss.[2]

Q3: My analytical data (HPLC, GC) shows multiple peaks with the same mass as my desired product. What are these?

These are most likely positional isomers. The Friedel-Crafts acylation of 1,3-difluorobenzene is directed by the two fluorine atoms. While the primary and desired product is the 4-acylated isomer (para to one fluorine and ortho to the other), acylation can also occur at other positions on the aromatic ring, leading to isomers such as 2-Chloro-1-(2,4-difluorophenyl)butan-1-one. Controlling reaction conditions, particularly temperature and the rate of addition, is key to maximizing the yield of the desired isomer.

Q4: Why is a stoichiometric amount of Lewis acid, like AlCl₃, required for this reaction?

In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[2] This complexation deactivates the catalyst, preventing it from facilitating further reactions. Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent (4-chlorobutyryl chloride) is necessary to drive the reaction to completion. Often, a slight excess is used to account for any moisture or other inhibitors in the system.

Q5: What are the best analytical techniques for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying the relative amounts of the desired product and its isomers.[3][4] For definitive identification, Mass Spectrometry (MS), either coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), is essential for confirming the molecular weights of the impurities.[3][5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the precise structure of unknown impurities once they have been isolated.[3]

Impurity Profile Summary

The following table summarizes the key impurities, their structures, and common analytical observations.

Impurity NameStructureMolecular Weight ( g/mol )Common Analytical Signature
Desired Product: this compoundC₁₀H₉ClF₂O218.63Target peak in HPLC/GC-MS.
Intramolecular Cyclization: 6,8-Difluoro-3,4-dihydronaphthalen-1(2H)-oneC₁₀H₈F₂O182.17M-36 peak (loss of HCl) relative to the product in MS analysis.
Positional Isomer: 2-Chloro-1-(2,4-difluorophenyl)butan-1-oneC₁₀H₉ClF₂O218.63Peak with identical mass to the product but a different retention time in HPLC/GC.
Hydrolysis Product: 4-Chlorobutyric acidC₄H₇ClO₂122.55Can be detected by GC-MS or LC-MS; often results from impure 4-chlorobutyryl chloride.
Starting Material: 1,3-DifluorobenzeneC₆H₄F₂114.09Volatile; best detected by GC-MS.
Starting Material: 4-Chlorobutyryl chlorideC₄H₆Cl₂O141.00Highly reactive; may be observed in GC-MS if the sample is carefully prepared.

Troubleshooting Guide

This section addresses specific experimental issues in a cause-and-effect format.

Problem 1: Low Yield & Significant Tetralone Impurity
  • Symptom: Your reaction yields are low, and analytical data (GC-MS, LC-MS) shows a major peak with a mass of ~182 g/mol .

  • Primary Cause: The reaction temperature was too high or the reaction time was too long, promoting the intramolecular Friedel-Crafts alkylation side reaction.[1][2]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of reagents and for the duration of the reaction.[2] Use an efficient cooling bath (ice-salt or cryocooler).

    • Order of Addition: Add the 1,3-difluorobenzene solution to the pre-formed complex of aluminum chloride and 4-chlorobutyryl chloride. This ensures the acylium ion is readily available to react with the aromatic ring, minimizing the time the final product is exposed to the active catalyst.

    • Minimize Reaction Time: Monitor the reaction closely using TLC or a rapid chromatographic method. Quench the reaction as soon as the starting material is consumed to prevent the slower formation of the tetralone byproduct.

Problem 2: High Levels of Positional Isomers
  • Symptom: HPLC or GC analysis reveals multiple peaks with the same mass-to-charge ratio as the target compound.

  • Primary Cause: Lack of regioselectivity in the electrophilic aromatic substitution. This can be influenced by the catalyst's activity and the reaction temperature.

  • Troubleshooting Steps:

    • Optimize Lewis Acid: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer different selectivity profiles.[6][7] Consider screening alternative catalysts.

    • Controlled Reagent Addition: A slow, dropwise addition of the limiting reagent at a low temperature can improve selectivity by maintaining a low concentration of the highly reactive electrophile.

    • Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents may slightly alter the reactivity of the electrophilic species. While dichloromethane is standard, explore alternatives if isomeric purity is a persistent issue.

Problem 3: Presence of 4-Chlorobutyric Acid
  • Symptom: An acidic impurity is detected, often during workup (e.g., CO₂ evolution upon bicarbonate wash) or by LC-MS, corresponding to a mass of ~122.55 g/mol .

  • Primary Cause: The acylating agent, 4-chlorobutyryl chloride, has hydrolyzed due to exposure to moisture.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Verify Reagent Quality: Use a fresh bottle of 4-chlorobutyryl chloride or distill it immediately before use to remove any hydrolyzed impurities.

Visual Workflow and Pathway Diagrams

The following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.

Reaction Pathway Diagram

This diagram illustrates the desired synthesis and the formation pathways of the two most significant byproducts.

G sub 1,3-Difluorobenzene + 4-Chlorobutyryl Chloride product Desired Product: This compound sub->product Intermolecular Acylation (Desired Pathway) isomer Positional Isomer sub->isomer Lack of Regioselectivity reagent AlCl₃ (Lewis Acid) tetralone Intramolecular Cyclization Product (Tetralone) product->tetralone Intramolecular Alkylation (Side Reaction) G start Impurity Detected in Crude Product q1 What is the MW of the major impurity? start->q1 mw_182 MW ≈ 182 (Loss of HCl) q1->mw_182 M-HCl mw_218 MW ≈ 218 (Same as Product) q1->mw_218 M mw_low Low MW / Acidic q1->mw_low Other sol_182 Cause: Intramolecular Cyclization 1. Lower Reaction Temp (0-5°C) 2. Reduce Reaction Time 3. Check Reagent Addition Order mw_182->sol_182 sol_218 Cause: Positional Isomerization 1. Ensure Slow Reagent Addition 2. Optimize Catalyst/Solvent 3. Improve Purification Method mw_218->sol_218 sol_low Cause: Reagent Hydrolysis 1. Use Anhydrous Reagents/Solvents 2. Handle Reagents Under Inert Gas 3. Use Fresh/Distilled Acyl Chloride mw_low->sol_low

Caption: A logical workflow for troubleshooting common impurities.

Experimental Protocols

Protocol 1: Optimized Synthesis to Minimize Impurities

This protocol incorporates best practices to favor the formation of the desired product.

  • Glassware and Reagent Preparation:

    • Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous dichloromethane (DCM) as the solvent.

    • Ensure 1,3-difluorobenzene is anhydrous.

    • Use a fresh, unopened bottle of 4-chlorobutyryl chloride.

  • Reaction Setup:

    • Assemble a three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer.

    • Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

    • Cool the suspension to 0°C using an ice-salt bath.

  • Formation of Acylium Ion Complex:

    • Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

    • Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature is maintained at 0-5°C. [2] * Stir the mixture for an additional 20 minutes at 0-5°C to allow for complete formation of the acylium ion complex.

  • Acylation Reaction:

    • After formation of the complex, add a solution of 1,3-difluorobenzene (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel.

    • Add the 1,3-difluorobenzene solution dropwise to the reaction mixture, making sure the temperature does not exceed 10°C. [2]

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at 0-5°C and monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours.

    • Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography or recrystallization to isolate the pure this compound.

Protocol 2: HPLC Method for Impurity Profiling

This provides a starting point for developing an analytical method to separate the product from key impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Expected Elution Order: 4-Chlorobutyric acid (early), followed by the desired product and its positional isomers, with the less polar tetralone impurity likely eluting last.

References

  • ACD/Labs. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. ACD/Labs. [Link]

  • Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis. [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. [Link]

  • International Journal of Trend in Scientific Research and Development. (2025, January 25). Impurities in Pharmaceutical Substances. [Link]

  • Reddy, G. S., et al. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]

  • Google Patents. (2020).
  • ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. [Link]

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

Sources

Technical Support Center: Purification of Crude 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key pharmaceutical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with a focus on the underlying scientific principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of crude this compound, offering step-by-step solutions and preventative measures.

Scenario 1: Oily Product Obtained After Recrystallization

Question: I attempted to recrystallize my crude this compound, but instead of crystals, I obtained an oil. What causes this, and how can I resolve it?

Answer:

"Oiling out" during recrystallization is a common issue that occurs when the solute is insoluble in the hot solvent and melts at or below the solvent's boiling point, or when the cooling process is too rapid, preventing the formation of an ordered crystal lattice.

Causality and Solution:

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point higher than the melting point of your compound or its impurities. A rule of thumb is to select a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature.[1] For ketones, solvent systems like n-hexane/acetone or n-hexane/ethyl acetate can be effective.[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and the separation of the product as an oil rather than crystals. To remedy this, ensure a slow cooling rate. After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

  • High Impurity Levels: A high concentration of impurities can depress the melting point of the mixture and interfere with crystal lattice formation. If the crude product is highly impure, it may be beneficial to first perform a preliminary purification step, such as a simple filtration or a wash, before proceeding with recrystallization.

Step-by-Step Protocol for Optimized Recrystallization:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with hexane) at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Slow Cooling: Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass can help to slow down the cooling process.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Scenario 2: Poor Separation of Impurities During Column Chromatography

Question: I'm using column chromatography to purify this compound, but I'm getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

Answer:

Poor separation in column chromatography is often due to an improperly selected mobile phase, incorrect stationary phase, or issues with the column packing.[2][3] For ketones, which are moderately polar, achieving good separation from structurally similar impurities requires careful optimization of the chromatographic conditions.[4]

Causality and Solution:

  • Inadequate Mobile Phase Polarity: The polarity of the eluent is a critical factor.[5] If the mobile phase is too polar, both the product and impurities will travel quickly down the column, resulting in poor separation. Conversely, if it's not polar enough, elution will be very slow. A common starting point for ketones is a mixture of ethyl acetate and hexane.[5]

  • Stationary Phase Choice: Silica gel is the most common stationary phase for normal-phase chromatography and is generally suitable for purifying ketones.[2] However, if the impurities are very similar in polarity to the product, a different stationary phase, such as alumina, might provide better selectivity.[6]

  • Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation. As a general guideline, the amount of sample loaded should be about 1-5% of the weight of the stationary phase.

  • Improper Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and band broadening. Ensure the stationary phase is packed uniformly.[3]

Step-by-Step Protocol for Optimizing Column Chromatography:

  • TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal mobile phase should give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack the column using either the "dry packing" or "wet packing" method to ensure a homogenous stationary phase bed.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it carefully onto the top of the column.

  • Elution: Begin eluting with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, can sometimes improve the separation of complex mixtures.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product fractions.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What are the likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. A common method for synthesizing this compound is through the Friedel-Crafts acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride.[7][8][9] Potential impurities from this reaction include:

  • Unreacted Starting Materials: 1,3-difluorobenzene and 4-chlorobutyryl chloride.

  • Positional Isomers: Acylation at different positions on the aromatic ring, although the 2,4-difluoro substitution pattern is the major product.[10]

  • Polyacylated Products: Although less common in acylation compared to alkylation, some di-acylated products may form.[7][11]

  • Byproducts from Side Reactions: Such as hydrolysis of the acid chloride.

Q2: Can I use distillation to purify this compound?

A2: While distillation is a viable purification technique for liquids with different boiling points, it may not be the most suitable method for this compound, especially if the impurities have similar boiling points. Furthermore, some ketones can be sensitive to high temperatures and may degrade during distillation.[6] Column chromatography and recrystallization are generally the preferred methods for achieving high purity for pharmaceutical intermediates.[12]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your purified this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for purity assessment in the pharmaceutical industry.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. A single spot on a TLC plate developed in an appropriate solvent system is an indication of high purity.

Q4: Are there any safety precautions I should take when handling this compound and the solvents used for its purification?

A4: Yes, it is crucial to follow standard laboratory safety procedures. This compound may cause eye, skin, and respiratory tract irritation.[17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18] The organic solvents used for purification are often flammable and may have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

Data Summary and Workflow

Table 1: Recommended Solvent Systems for Purification

Purification TechniqueSolvent System (Starting Point)Rationale
Recrystallization n-Hexane / Ethyl AcetateGood for moderately polar ketones, allows for fine-tuning of solubility.
IsopropanolA single solvent system that can be effective for some ketones.
Column Chromatography Ethyl Acetate / Hexane (e.g., 10-30% EtOAc)A standard mobile phase for normal-phase chromatography of moderately polar compounds.[5]
Dichloromethane / Methanol (e.g., 1-5% MeOH)For more polar impurities, a more polar mobile phase might be necessary.[5]

Purification Workflow Diagram

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Start Crude this compound TLC_Analysis TLC/HPLC Analysis for Impurity Profile Start->TLC_Analysis Decision Select Purification Method TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity & Crystalline Column_Chromatography Column Chromatography Decision->Column_Chromatography Complex Mixture / Oily Purity_Check Purity Analysis (HPLC/GC-MS/NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>99%) Purity_Check->Pure_Product

Caption: Decision workflow for selecting the appropriate purification technique.

References

Technical Support Center: Friedel-Crafts Acylation of 1,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of 1,3-difluorobenzene. My goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts. The inherent electronic properties of 1,3-difluorobenzene make it a unique substrate, presenting specific challenges that require careful consideration of reaction parameters.

Troubleshooting Guide

This section addresses specific, common issues encountered during the experiment in a direct question-and-answer format.

Question 1: My yield of the desired 2,4-difluoro-acylated product is consistently low or non-existent. What are the primary factors to investigate?

Answer: Low yields in this reaction are a frequent challenge, primarily stemming from the electronically deactivated nature of the 1,3-difluorobenzene ring. The two fluorine atoms exert a strong, collective electron-withdrawing inductive effect, which retards the rate of electrophilic aromatic substitution.[1][2] Here is a systematic approach to troubleshooting:

  • Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the heart of this reaction.

    • Anhydrous Conditions: AlCl₃ is extremely sensitive to moisture. Any water in your reagents or glassware will hydrolyze and deactivate the catalyst.[2] It is imperative to use freshly opened, anhydrous AlCl₃ and flame-dried glassware under an inert atmosphere (N₂ or Ar).

    • Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. The resulting ketone product is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering and deactivating it.[3] For deactivated substrates like 1,3-difluorobenzene, using a slight excess (e.g., 1.1-1.2 equivalents) of AlCl₃ is often necessary to drive the reaction to completion.

  • Reaction Temperature and Time:

    • The strong deactivation of the ring means that room temperature may be insufficient to achieve a reasonable reaction rate.[2] You may need to gently heat the reaction. A good starting point is 40-60 °C. However, be cautious, as excessive heat can lead to side product formation and decomposition.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Due to the lower reactivity, reaction times may need to be extended beyond what is typical for more activated arenes.

  • Order of Reagent Addition: The formation of the acylium ion electrophile is highly exothermic. For optimal results, the acyl chloride should be added slowly to a cooled suspension of the Lewis acid in the solvent before the addition of 1,3-difluorobenzene.[4] This pre-formation of the reactive electrophile can improve yields.

Troubleshooting Flowchart for Low Yield

G start Low Yield of Acylated Product catalyst Investigate Catalyst start->catalyst conditions Optimize Conditions start->conditions reagents Check Reagents & Workup start->reagents c1 c1 catalyst->c1 Is it anhydrous? c2 c2 catalyst->c2 Is stoichiometry > 1.0 eq? cond1 cond1 conditions->cond1 Was reaction heated? cond2 cond2 conditions->cond2 Was addition controlled? r1 r1 reagents->r1 Purity of starting material? r2 r2 reagents->r2 Workup issues (emulsions)? c1_sol Use fresh AlCl₃, flame-dry glassware. c1->c1_sol No c2_sol Increase to 1.1-1.2 eq. c2->c2_sol No cond1_sol Gently heat to 40-60°C and monitor. cond1->cond1_sol No cond2_sol Add reagents slowly at 0°C. cond2->cond2_sol No r1_sol Verify purity by NMR/GC. r1->r1_sol Uncertain r2_sol Pour slowly into ice/conc. HCl. r2->r2_sol Yes

Caption: Decision tree for troubleshooting low product yield.

Question 2: My TLC/GC analysis shows the presence of multiple product spots. Is this due to polyacylation or other isomers?

Answer: This is an excellent question that touches on the regioselectivity of the reaction.

  • Polyacylation is Highly Unlikely: The primary advantage of Friedel-Crafts acylation over alkylation is the prevention of polysubstitution. The acyl group introduced onto the aromatic ring is strongly electron-withdrawing and deactivating.[5][6][7] This makes the mono-acylated product, 2,4-difluoroacetophenone, significantly less reactive than the 1,3-difluorobenzene starting material, effectively shutting down any subsequent acylation reactions.[2][8]

  • Regioisomers are the Main Culprit: The formation of multiple spots is almost certainly due to the formation of regioisomers, albeit in small amounts. While the fluorine atoms are deactivating overall, they are ortho, para-directors via resonance. In 1,3-difluorobenzene:

    • C4 Position (Major Product): This position is para to the C1-fluorine and ortho to the C3-fluorine. The directing effects of both fluorine atoms reinforce this position, making it the most electronically activated and sterically accessible site for electrophilic attack.[1] This leads to the desired 2,4-difluoro-acylated product.

    • C2 Position (Minor Product): This position is ortho to both fluorine atoms. While electronically activated, it is significantly more sterically hindered.

    • C5 Position (Minor Product): This position is meta to both fluorine atoms and is the most deactivated position.

Therefore, your side products are likely other isomers formed from acylation at less favorable positions. Optimizing for lower temperatures can sometimes improve selectivity for the thermodynamically favored product.

Question 3: During the workup, I'm struggling with a persistent emulsion between the aqueous and organic layers. How can this be resolved?

Answer: Emulsion formation is a classic problem in Friedel-Crafts workups, largely due to the presence of aluminum salts that can act as surfactants.[9]

  • Quenching Technique: The most critical step is how you quench the reaction. The reaction mixture should be poured slowly and carefully onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4] The acid helps to fully protonate and dissolve the aluminum salts into the aqueous phase.

  • Breaking the Emulsion: If an emulsion still forms, you can try the following:

    • Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation of the two phases.

    • Add more of the organic extraction solvent to decrease the viscosity and density of the organic phase.

    • Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • As a last resort, filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can often break the emulsion, allowing the layers to be collected and separated from the filtrate.

Frequently Asked Questions (FAQs)

Question: How do the fluorine atoms in 1,3-difluorobenzene direct the regioselectivity of the acylation?

Answer: The directing influence of the fluorine substituents is a balance between two opposing electronic effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the benzene ring through the sigma bond. This effect deactivates the entire ring towards electrophilic attack compared to unsubstituted benzene.[1]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the ring's pi system. This resonance donation increases electron density specifically at the ortho and para positions.

While the inductive effect is stronger overall (making fluorine a deactivator), the resonance effect governs the regioselectivity. For 1,3-difluorobenzene, the C4 position is simultaneously para to one fluorine and ortho to the other, making it the most favorable site for attack by the acylium ion.[1]

Reaction Mechanism and Regioselectivity

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Complexation AcylCl R-CO-Cl Acylium [R-C≡O]⁺ + AlCl₄⁻ AcylCl->Acylium + AlCl3 AlCl₃ DFB 1,3-Difluorobenzene Sigma Sigma Complex (Resonance Stabilized) DFB->Sigma + [R-C≡O]⁺ Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex + AlCl₄⁻ - AlCl₃ - HCl Final_Product 2,4-Difluoro Aryl Ketone Product_Complex->Final_Product Aqueous Workup

Sources

Troubleshooting low yield in the synthesis of triazole derivatives from 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

Welcome to the technical support center for the synthesis of triazole derivatives, specifically focusing on challenges arising from the use of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one and its analogues in the synthesis of compounds like fluconazole. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of triazole derivatives, presented in a question-and-answer format.

Q1: My overall yield is consistently low. Where should I start my troubleshooting process?

A1: A low overall yield can be attributed to a number of factors, ranging from suboptimal reaction conditions to inefficient purification. A systematic approach is crucial for identifying the root cause. We recommend a stepwise evaluation of your synthetic workflow.

Here is a logical workflow to guide your troubleshooting efforts:

Troubleshooting_Workflow start Low Yield Observed reagent_purity Assess Reagent & Solvent Purity start->reagent_purity reaction_conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) start->reaction_conditions workup_purification Review Workup & Purification start->workup_purification side_reactions Investigate Side Reactions start->side_reactions sub_reagent1 Impurities in Starting Materials? reagent_purity->sub_reagent1 sub_conditions1 Suboptimal Parameters? reaction_conditions->sub_conditions1 sub_workup1 Product Loss During Extraction/Purification? workup_purification->sub_workup1 sub_side1 Formation of Known Impurities? side_reactions->sub_side1

Caption: A top-level troubleshooting workflow for low yield.

Start by assessing the purity of your reagents and solvents, as impurities can significantly hinder the reaction.[1] Concurrently, verify your reaction conditions against established protocols. If both of these aspects are in order, a thorough review of your workup and purification procedures is warranted to identify any potential loss of product. Finally, investigating the presence of side products can provide crucial clues to optimize your reaction.

Q2: I suspect issues with my starting materials. What are the critical parameters to check for this compound and 1,2,4-triazole?

A2: The purity and integrity of your starting materials are paramount for a successful synthesis. Here are the key aspects to verify for your reactants:

ReagentCritical Parameters to CheckRecommended Action
This compound Purity (≥98%), Absence of hydrolysis byproductsVerify purity by NMR or GC-MS. Ensure it is stored in a dry environment.
1,2,4-Triazole Purity (≥99%), Anhydrous conditionsUse freshly opened or properly stored 1,2,4-triazole. Dry if necessary.
Base (e.g., K₂CO₃, NaOH) Anhydrous, Finely powderedUse anhydrous grade and grind to a fine powder for better reactivity.
Solvent (e.g., DMF, Acetonitrile) AnhydrousUse anhydrous solvents to prevent unwanted side reactions like epoxide hydrolysis.[2]

Impurities in the starting materials can act as catalyst poisons or participate in side reactions, leading to a significant drop in yield.

Q3: I'm observing the formation of an isomeric impurity. What is its structure and how can I minimize it?

A3: A common challenge in the N-alkylation of 1,2,4-triazole is the formation of a structural isomer. 1,2,4-Triazole has two nucleophilic nitrogen atoms (N1 and N4), and while N1-alkylation is generally favored, N4-alkylation can occur, leading to the formation of an undesired isomer.[2]

Isomer_Formation reagents Epoxide Intermediate + 1,2,4-Triazole N1_attack N1 Attack (Desired Product) reagents->N1_attack Favored N4_attack N4 Attack (Isomeric Impurity) reagents->N4_attack Side Reaction

Caption: Competing N1 and N4 alkylation of 1,2,4-triazole.

Strategies to Minimize Isomer Formation:

  • Choice of Base: The choice of base can influence the regioselectivity of the alkylation. While strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation, they can sometimes lead to a mixture of isomers. Weaker inorganic bases like potassium carbonate (K₂CO₃) are commonly employed in fluconazole synthesis.[3] However, some studies suggest that using alkali metal hydroxides like NaOH or KOH can limit the formation of isomeric impurities.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity towards N1-alkylation. It is advisable to conduct small-scale experiments to determine the optimal temperature that balances reaction rate and selectivity.

  • Solvent Effects: The polarity of the solvent can influence the nucleophilicity of the different nitrogen atoms in the triazole ring. Polar aprotic solvents like DMF and acetonitrile are commonly used.[5]

Q4: My reaction seems to stall, and I'm isolating a significant amount of a dihydroxy byproduct. What is happening and how can I prevent it?

A4: The formation of a dihydroxy impurity, specifically (2S)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol, is a strong indication of epoxide ring hydrolysis.[2] This occurs when water is present in the reaction mixture, leading to the opening of the epoxide ring to form a diol instead of the desired triazole derivative.

Prevention of Epoxide Hydrolysis:

  • Strict Anhydrous Conditions: This is the most critical factor. Ensure all your reagents, especially the solvent (e.g., DMF), are rigorously dried. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Order of Reagent Addition: Add the 1,2,4-triazole and base to the anhydrous solvent first, allowing for the formation of the triazole anion before the addition of the epoxide intermediate.

Epoxide_Reaction_Pathway epoxide Epoxide Intermediate desired_product Desired Triazole Product epoxide->desired_product Nucleophilic Attack by Triazole diol_byproduct Dihydroxy Byproduct epoxide->diol_byproduct Nucleophilic Attack by Water/Hydroxide triazole_anion 1,2,4-Triazole Anion (from triazole + base) triazole_anion->desired_product water Water (impurity) water->diol_byproduct

Caption: Competing reaction pathways for the epoxide intermediate.

Q5: I'm having difficulty with the purification of my final product, and I suspect I'm losing a significant amount of it during this stage. What are some effective purification strategies?

A5: Purification is a critical step where significant product loss can occur if not optimized. For triazole derivatives like fluconazole, a combination of techniques is often employed.

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete, the mixture is typically poured into water to precipitate the crude product.[3] This helps to remove water-soluble impurities and unreacted reagents.

  • Solvent Extraction: If the product does not precipitate or if further purification is needed, extraction with an organic solvent like ethyl acetate or dichloromethane can be performed.[4]

  • Acid-Base Extraction: Triazoles are basic and can be purified by acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous acid solution (e.g., 1M HCl). The triazole derivative will move to the aqueous layer as its protonated salt. The aqueous layer is then separated, neutralized with a base (e.g., NaOH) to precipitate the purified product.[3]

  • Recrystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline products. For fluconazole, recrystallization from water or a mixture of solvents like water/acetone/ethyl acetate has been reported to be effective in removing impurities.[2]

Table of Common Solvents for Recrystallization:

Solvent/Solvent SystemComments
WaterEffective for fluconazole, can yield the monohydrate form.[3]
IsopropanolCan be used for recrystallization.[6]
Water/Acetone/Ethyl AcetateA mixed solvent system can be effective for removing a range of impurities.[2]

Experimental Protocols

General Protocol for the Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole

This protocol outlines the synthesis of the epoxide intermediate from the corresponding ketone.

  • Reaction Setup: To a stirred solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in a suitable solvent like toluene, add trimethylsulfoxonium iodide.

  • Base Addition: Slowly add an aqueous solution of a strong base, such as 20% sodium hydroxide.

  • Reaction Conditions: Heat the mixture to around 60°C and stir for 3-4 hours, monitoring the reaction progress by TLC.[3]

  • Workup: Upon completion, cool the reaction mixture and add water. Extract the product with toluene or another suitable organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

General Protocol for the Synthesis of the Final Triazole Derivative (e.g., Fluconazole)

This protocol describes the ring-opening of the epoxide with 1,2,4-triazole.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1,2,4-triazole and an anhydrous base (e.g., potassium carbonate) in an anhydrous polar aprotic solvent like DMF.

  • Addition of Epoxide: Add a solution of the crude epoxide from the previous step to the stirred mixture.

  • Reaction Conditions: Heat the reaction mixture to approximately 90°C and stir for 2-3 hours, monitoring the reaction by TLC.[3]

  • Workup and Precipitation: After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.

  • Isolation and Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization.[3]

References

  • US Patent US20050282878A1, "Process for the purification of fluconazole", Google P
  • Quick Company, "An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3", Quick Company. [Link]

  • Khabnadideh, S., et al. "Improved synthesis of fluconazole by using nano-SSA as a green catalyst." Bulgarian Chemical Communications 50.4 (2018): 517-522. [Link]

  • CN Patent CN106749055A, "A kind of preparation method of Fluconazole", Google P
  • Chemistry LibreTexts, "18.6: Reactions of Epoxides - Ring-opening", Chemistry LibreTexts. [Link]

  • ACS Publications, "Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism", The Journal of Organic Chemistry. [Link]

  • NIH, "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications", National Institutes of Health. [Link]

  • NIH, "Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity", National Institutes of Health. [Link]

  • MDPI, "Recent Developments Towards the Synthesis of Triazole Derivatives: A Review", MDPI. [Link]

  • Frontiers, "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review", Frontiers in Chemistry. [Link]

  • Beilstein Journals, "A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles", Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal, "Synthesis of 1,2,3-triazoles", Organic Chemistry Portal. [Link]

  • ISRES Publishing, "synthesis of 1,2,4 triazole compounds", ISRES Publishing. [Link]

  • NIH, "Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities", National Institutes of Health. [Link]

  • IISTE, "The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives", IISTE. [Link]

  • Google Patents, "US4269987A - Purification of triazoles", Google P
  • Google Patents, "Patent 0075459 - Process for making triazoles", Google P
  • LookChem, "Synthesis of Fluconazole", Chempedia. [Link]

  • ResearchGate, "Effects of solvents on reaction time and yield of compound 1.", ResearchGate. [Link]

  • NIH, "“Flash” Solvent-free Synthesis of Triazoles Using a Supported Catalyst", National Institutes of Health. [Link]

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Removal of unreacted starting materials from 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. This crucial intermediate is typically synthesized via a Friedel-Crafts acylation reaction, and its purity is paramount for subsequent synthetic steps. This document offers troubleshooting advice, detailed purification protocols, and the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials I need to remove after the synthesis of this compound?

A1: The synthesis, a Friedel-Crafts acylation, typically involves the reaction of 1,3-difluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Therefore, the primary unreacted starting materials to be removed are 1,3-difluorobenzene and 4-chlorobutyryl chloride.

Q2: My crude product is a dark, viscous oil after quenching the reaction. Is this normal?

A2: Yes, this is common. The dark color often results from impurities and residual catalyst complexes. The viscosity can be due to polymeric side products or a high concentration of the desired product. A proper aqueous workup followed by purification will yield a much cleaner, typically pale-yellow, liquid.

Q3: During the aqueous workup, I'm observing a stubborn emulsion between the organic and aqueous layers. How can I resolve this?

A3: Emulsion formation is a frequent issue in Friedel-Crafts workups, often due to aluminum salts.[1] To break the emulsion, try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the two phases. In some cases, a gentle swirl or allowing the mixture to stand for an extended period can also be effective.

Q4: I've performed a basic wash, and I noticed gas evolution. What does this indicate?

A4: Gas evolution (carbon dioxide) during a wash with a basic solution (e.g., sodium bicarbonate) indicates the presence of an acidic impurity. This is most likely 4-chlorobutyric acid, which is formed from the hydrolysis of unreacted 4-chlorobutyryl chloride.[2][3] This is a good sign, as it confirms you are successfully removing this impurity.

Q5: Is vacuum distillation always necessary? Can I use simple distillation?

A5: Vacuum distillation is strongly recommended. The product, this compound, has a high boiling point, likely exceeding 250°C at atmospheric pressure. Distilling at such high temperatures can lead to decomposition.[4][5] Vacuum distillation lowers the boiling point to a more manageable temperature, preserving the integrity of the compound.[5][6]

Q6: After distillation, my product purity is still below 95%. What is the likely contaminant, and how can I remove it?

A6: If low-boiling starting materials have been successfully removed, the remaining impurity is likely a structural isomer formed during the Friedel-Crafts reaction or another high-boiling side product. In this scenario, flash column chromatography is the most effective method for achieving high purity.[7][8]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process and offers targeted solutions.

Problem Encountered Potential Cause Recommended Solution
Low yield after extraction 1. Incomplete quenching of the Lewis acid catalyst (AlCl₃), causing the product to remain complexed in the aqueous layer.[9] 2. Formation of a persistent emulsion leading to product loss during separation.[1]1. Ensure the reaction mixture is poured onto a mixture of ice and concentrated HCl with vigorous stirring to fully hydrolyze aluminum salts.[1] 2. Add brine to the separatory funnel to break the emulsion. Avoid vigorous shaking; instead, use gentle inversions.
Product decomposes during distillation The distillation is being performed at too high a temperature (atmospheric pressure).Use vacuum distillation to lower the boiling point.[4][5] Ensure the vacuum is stable and the heating bath temperature is set no more than 20-30°C above the expected boiling point of the product under vacuum.[4]
Two or more spots are very close on TLC after distillation Presence of isomers or structurally similar impurities that co-distill with the product.Purify the material using flash column chromatography.[10][11] Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve better separation.[10]
Product has an acidic pH after purification Incomplete removal of 4-chlorobutyric acid or residual HCl from the workup.Repeat the aqueous workup on the distilled product, ensuring a thorough wash with a saturated sodium bicarbonate solution, followed by a water wash to remove residual salts. Re-dry the organic layer and remove the solvent.
Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process, from the initial reaction workup to the final pure product.

G cluster_0 Reaction Workup cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) cluster_3 Final Product Quench Quench Reaction (Ice/HCl) Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash_Acid Acid Wash (dil. HCl) Extract->Wash_Acid Wash_Base Base Wash (NaHCO3) Wash_Acid->Wash_Base Wash_Brine Brine Wash Wash_Base->Wash_Brine Dry Dry Organic Layer (e.g., MgSO4) Wash_Brine->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Crude Crude Product Concentrate->Crude Distill Vacuum Distillation Purity_Check Purity Check (TLC, GC, NMR) Distill->Purity_Check Chromatography Flash Column Chromatography Pure_Product Pure Product (>99%) Chromatography->Pure_Product Crude->Distill Purity_Check->Chromatography Purity Not OK Purity_Check->Pure_Product Purity OK

Caption: Workflow for the purification of this compound.

Experimental Protocols

Key Compound Properties for Separation

The success of the purification strategy relies on the significant differences in the physical properties of the product and the unreacted starting materials.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
1,3-Difluorobenzene (Starting Material)114.09[12]82-83[12][13][14]Insoluble in water[12][13]
4-Chlorobutyryl chloride (Starting Material)141.00173-174[2][15]Reacts with water[2][3]
This compound (Product)~234.65>250 (est. at atm. pressure)Insoluble in water
Protocol 1: Standard Aqueous Workup

Objective: To quench the reaction, remove the Lewis acid catalyst, and neutralize acidic byproducts.

Materials:

  • Crude reaction mixture

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (or other suitable organic solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Prepare a beaker with a mixture of crushed ice and a volume of water roughly equal to the reaction volume. Slowly add concentrated HCl to create a dilute acidic solution.

  • With vigorous stirring, slowly pour the crude reaction mixture from the Friedel-Crafts synthesis into the ice/HCl mixture. Causality: This exothermic quench hydrolyzes the aluminum chloride catalyst and dissolves it into the aqueous layer.[1]

  • Transfer the entire mixture to a separatory funnel. Add ethyl acetate to extract the organic components.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer sequentially with: a. Dilute HCl (1M) to remove any remaining amine bases if used. b. 5% NaHCO₃ solution. Vent the funnel frequently to release CO₂ pressure. Continue until no more gas evolves. Causality: This neutralizes and removes the acidic 4-chlorobutyric acid impurity.[2] c. Brine. Causality: This removes the bulk of the dissolved water from the organic layer, preventing emulsions and aiding the drying process.

  • Drain the washed organic layer into an Erlenmeyer flask. Add anhydrous MgSO₄, swirl, and let it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation

Objective: To separate the high-boiling product from low-boiling unreacted starting materials.

Materials:

  • Crude product from Protocol 1

  • Vacuum distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask)[16]

  • Vacuum pump or water aspirator with a trap[6]

  • Heating mantle and stir plate

  • Stir bar

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks or defects.[16] Grease all joints lightly to ensure a good seal.[16]

  • Charging the Flask: Place a magnetic stir bar and the crude product into the distillation flask. Causality: A stir bar is essential for smooth boiling; boiling stones do not work under vacuum.[6][16]

  • Applying Vacuum: Connect the apparatus to the vacuum trap and pump. Begin to slowly reduce the pressure in the system before applying heat.[16] This will remove any residual solvent or very volatile impurities.

  • Heating: Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask.

  • Collecting Fractions: a. Forerun: Collect the first fraction, which will primarily be unreacted 1,3-difluorobenzene (BP ~83°C at atm, much lower under vacuum). b. Product Fraction: As the temperature rises and stabilizes, collect the main fraction of this compound.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air into the apparatus.[16]

Troubleshooting Distillation

This decision tree helps diagnose and solve common distillation issues.

G start Start Vacuum Distillation q1 Is the liquid bumping violently? start->q1 a1_yes Ensure stir bar is spinning. Use a Claisen adapter to prevent splashing into condenser. q1->a1_yes Yes q2 Is the desired product not distilling despite high heat? q1->q2 No a1_yes->q2 a2_yes Check for vacuum leaks at joints. Ensure vacuum pump is functioning correctly. Insulate distillation head with glass wool or foil. q2->a2_yes Yes q3 Is the distillate not condensing? q2->q3 No a2_yes->q3 a3_yes Ensure cold water is flowing through the condenser jacket. q3->a3_yes Yes success Successful Distillation q3->success No a3_yes->success

Caption: A troubleshooting guide for vacuum distillation.

References

  • The Chemical Properties and Synthesis of 4-Chlorobutyryl Chloride: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1,3-Difluorobenzene | 372-18-9. (n.d.). ChemicalBook.
  • CAS 4635-59-0: 4-Chlorobutyryl chloride. (n.d.). CymitQuimica.
  • Troubleshooting low yield in Friedel-Crafts acyl
  • 4-Chlorobutyryl chloride | 4635-59-0. (n.d.). ChemicalBook.
  • Troubleshooting low conversion rates in Friedel-Crafts acyl
  • 4-Chlorobutyryl chloride | CAS No. 4635-59-0. (n.d.). BASF Product Finder.
  • 1,3-DIFLUOROBENZENE. (n.d.). Cameo Chemicals.
  • Chemical Properties of Benzene, 1,3-difluoro- (CAS 372-18-9). (n.d.). Cheméo.
  • 1,3-Difluorobenzene, ≥99% | 372-18-9. (n.d.). Sigma-Aldrich.
  • 4-Chlorobutyryl chloride, 99% | 4635-59-0. (n.d.). Sigma-Aldrich.
  • 1,3-difluorobenzene. (n.d.). Stenutz.
  • Purification of Organic Compounds by Flash Column Chrom
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Dynamic Vacuum Distillation. (n.d.). The Schlenk Line Survival Guide.
  • Running a flash column. (2022). Chemistry LibreTexts.
  • Flash Chromatography. (n.d.).
  • Purification: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • How to Purify by Distill
  • 5.
  • Vacuum distill
  • Experiment 14: Friedel-Crafts Acyl
  • 4-Chloro-4'-fluorobutyrophenone synthesis. (n.d.). ChemicalBook.
  • Distillation II | MIT Digital Lab Techniques Manual. (2010). YouTube.

Sources

Technical Support Center: Characterization of Byproducts in 4-Chloro-1-(2,4-difluorophenyl)butan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and characterization assistance for byproducts that may be encountered during this synthetic process. Our goal is to equip you with the knowledge to identify, understand, and mitigate the formation of these impurities, thereby improving the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

The synthesis is typically achieved through a Friedel-Crafts acylation reaction.[1][2] In this electrophilic aromatic substitution reaction, 1,3-difluorobenzene is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Q2: I am observing multiple products in my reaction mixture. What are the most likely byproducts?

While the Friedel-Crafts acylation of 1,3-difluorobenzene is generally regioselective for the 4-position due to the directing effects of the fluorine atoms, several byproducts can still form. The most common are:

  • Regioisomers: Acylation at other positions on the 1,3-difluorobenzene ring can lead to the formation of 4-Chloro-1-(2,6-difluorophenyl)butan-1-one and 4-Chloro-1-(3,5-difluorophenyl)butan-1-one.

  • Intramolecular Cyclization Product: The initial product, this compound, can undergo a subsequent intramolecular Friedel-Crafts alkylation to form a six-membered ring, yielding 5,7-difluoro-1-tetralone.[3] This is more likely at higher temperatures and with longer reaction times.[3]

  • Polyacylation Products: Although less common due to the deactivating effect of the acyl group, under harsh conditions, a second acylation on the difluorobenzene ring can occur.[4]

Q3: My reaction yield is very low. What are the common causes?

Low yields in Friedel-Crafts acylation can often be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[5]

  • Substrate Deactivation: While 1,3-difluorobenzene is reactive enough for this acylation, the presence of any strongly electron-withdrawing impurities in the starting material can hinder the reaction.[5]

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating. However, excessive heat can promote side reactions.[5]

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric amounts of the catalyst are often required.[6]

Troubleshooting Guide: Byproduct Identification and Characterization

This section provides a detailed guide to identifying the most probable byproducts using common analytical techniques.

Workflow for Byproduct Identification

Caption: A stepwise workflow for the identification and characterization of byproducts.

Expected Analytical Data for Main Product and Key Byproducts

The following tables summarize the predicted and known analytical data for the desired product and its most likely byproducts. These values are essential for comparison with your experimental results.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound-CH₂-Cl (t)-CH₂- (quintet)-CH₂-C=O (t)Aromatic Protons (m)
This compound (Main Product) ~3.6~2.2~3.1~6.9-7.9
4-Chloro-1-(2,6-difluorophenyl)butan-1-one (Regioisomer) ~3.6~2.2~3.1~6.9-7.5
4-Chloro-1-(3,5-difluorophenyl)butan-1-one (Regioisomer) ~3.6~2.2~3.1~7.1-7.5
5,7-Difluoro-1-tetralone (Cyclization Product) -~2.2~2.7 (t) & ~3.0 (t)~6.8-7.2

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC=OAromatic Carbons-CH₂-Cl-CH₂--CH₂-C=O
This compound (Main Product) ~195~105-165 (with C-F coupling)~45~28~38
4-Chloro-1-(2,6-difluorophenyl)butan-1-one (Regioisomer) ~193~112-163 (with C-F coupling)~45~28~43
4-Chloro-1-(3,5-difluorophenyl)butan-1-one (Regioisomer) ~196~108-164 (with C-F coupling)~45~28~38
5,7-Difluoro-1-tetralone (Cyclization Product) ~197~110-160 (with C-F coupling)-~23~30 & ~39

Table 3: Expected Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragments
This compound (Main Product) C₁₀H₉ClF₂O218.63218/220 [M]⁺, 141 [C₇H₄F₂O]⁺, 113 [C₆H₄F₂]⁺
4-Chloro-1-(2,6-difluorophenyl)butan-1-one (Regioisomer) C₁₀H₉ClF₂O218.63218/220 [M]⁺, 141 [C₇H₄F₂O]⁺, 113 [C₆H₄F₂]⁺
4-Chloro-1-(3,5-difluorophenyl)butan-1-one (Regioisomer) C₁₀H₉ClF₂O218.63218/220 [M]⁺, 141 [C₇H₄F₂O]⁺, 113 [C₆H₄F₂]⁺
5,7-Difluoro-1-tetralone (Cyclization Product) C₁₀H₈F₂O182.17182 [M]⁺, 154, 126

Note: The presence of chlorine will result in an M+2 isotope peak with approximately one-third the intensity of the molecular ion peak.

Detailed Byproduct Characterization

Regioisomers: Differentiating 2,4-, 2,6-, and 3,5-isomers

The substitution pattern on the difluorophenyl ring is the key to distinguishing these isomers.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be most informative.

    • 2,4-isomer (Main Product): Will show a complex multiplet pattern due to ortho, meta, and para couplings between the protons and fluorine atoms.

    • 2,6-isomer: Due to symmetry, you would expect to see a triplet for the proton at the 4-position and a doublet of doublets (or a triplet) for the protons at the 3- and 5-positions.

    • 3,5-isomer: Symmetry will lead to a simpler spectrum with a triplet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions.

  • ¹³C NMR: The number of signals in the aromatic region can be a clue. The 2,4-isomer will have six distinct aromatic carbon signals, while the 2,6- and 3,5-isomers will show fewer signals due to symmetry. The C-F coupling constants will also be characteristic.

  • ¹⁹F NMR: This is a powerful technique for distinguishing these isomers. Each isomer will have a unique set of chemical shifts and coupling patterns for the fluorine atoms.

Intramolecular Cyclization Product: 5,7-Difluoro-1-tetralone

The formation of this byproduct results in a significant structural change.

  • ¹H NMR: The most obvious change will be the disappearance of the triplet corresponding to the -CH₂-Cl protons and the appearance of two new triplets in the aliphatic region corresponding to the two methylene groups of the tetralone ring. The aromatic region will also simplify.

  • ¹³C NMR: The signal for the -CH₂-Cl carbon will be absent. New signals for the additional aliphatic carbons will appear.

  • Mass Spectrometry: The molecular weight will be lower by the mass of HCl (36.46 g/mol ) compared to the starting ketone. The fragmentation pattern will also be significantly different, lacking the characteristic fragments of the chlorobutyl chain.

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring and Impurity Profiling

This protocol provides a general starting point for developing an HPLC method to monitor the reaction and quantify impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.

This method should be optimized for your specific reaction conditions to achieve the best separation of the main product and byproducts.

Protocol 2: Sample Preparation for NMR and MS Analysis
  • Isolation: Isolate the main product and visible byproducts from the crude reaction mixture using column chromatography on silica gel. Use a solvent system such as a gradient of ethyl acetate in hexanes.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify pure or enriched fractions of each component.

  • Solvent Removal: Evaporate the solvent from the purified fractions under reduced pressure.

  • Sample Preparation for NMR: Dissolve a few milligrams of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Sample Preparation for MS: Dissolve a small amount of the isolated compound in a suitable solvent (e.g., methanol or acetonitrile) for direct infusion or LC-MS analysis.

Reaction Pathway and Byproduct Formation

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 4-Chlorobutyryl_Chloride 4-Chlorobutyryl_Chloride Main_Product This compound 4-Chlorobutyryl_Chloride->Main_Product AlCl3 AlCl₃ AlCl3->Main_Product Cyclization_Product 5,7-Difluoro-1-tetralone Main_Product->Cyclization_Product Intramolecular Alkylation 1,3-Difluorobenzene 1,3-Difluorobenzene 1,3-Difluorobenzene->Main_Product Friedel-Crafts Acylation Regioisomers Regioisomers (2,6- and 3,5-) 1,3-Difluorobenzene->Regioisomers Alternative Acylation

Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.

References

How to prevent polyacylation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of electrophilic aromatic substitutions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their Friedel-Crafts acylation reactions and troubleshoot common issues, particularly the prevention of polyacylation.

Unlike Friedel-Crafts alkylation, where polyalkylation is a frequent challenge due to the activating nature of alkyl groups, acylation introduces an electron-withdrawing acyl group.[1][2] This group deactivates the aromatic ring, making a second substitution less favorable.[3][4][5][6][7][8] However, under certain conditions, particularly with highly activated aromatic substrates, polyacylation can become a significant side reaction, leading to reduced yields of the desired monoacylated product and creating purification challenges.

This guide will provide a structured approach to understanding and preventing polyacylation through a series of frequently asked questions and a practical troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: Why does polyacylation occur in Friedel-Crafts reactions if the acyl group is deactivating?

While the acyl group's electron-withdrawing nature does deactivate the aromatic ring towards further electrophilic attack, polyacylation can still occur under specific circumstances.[1] This is most common when the starting aromatic compound is highly activated due to the presence of potent electron-donating groups such as hydroxyl (-OH), alkoxy (-OR), or amino (-NH2) groups.[1] These groups can render the ring sufficiently nucleophilic to overcome the deactivating effect of the first acyl group, leading to a second acylation.

Q2: How does the choice of Lewis acid catalyst influence the risk of polyacylation?

The strength and concentration of the Lewis acid are critical parameters. A strong Lewis acid, such as aluminum chloride (AlCl₃), is highly effective at generating the reactive acylium ion electrophile.[9] However, if used in excess or with a highly reactive substrate, it can increase the system's reactivity to a point where the deactivating effect of the initial acyl group is overridden, promoting diacylation.[1] For highly activated and sensitive substrates, considering milder Lewis acids like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) can provide better control and selectivity.[1]

Q3: What is the role of stoichiometry in preventing polyacylation?

Careful control of stoichiometry is arguably one of the most effective strategies to prevent polyacylation. The reaction should ideally be run with a 1:1 molar ratio of the aromatic substrate to the acylating agent. An excess of the acylating agent will naturally increase the probability of a second acylation event.

Interestingly, the Lewis acid catalyst (e.g., AlCl₃) is often used in stoichiometric amounts or even slight excess.[3][10] This is because the ketone product of the reaction is a Lewis base and forms a complex with the Lewis acid.[11][12] This complexation further deactivates the product, effectively preventing it from undergoing a subsequent acylation. The complex is then hydrolyzed during the aqueous workup to release the final ketone product.[11]

Troubleshooting Guide: Polyacylation in Friedel-Crafts Reactions

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Formation of a diacylated byproduct is observed in the reaction mixture.
  • Probable Cause:

    • The aromatic substrate is highly activated.

    • The reaction temperature is too high, providing enough energy to overcome the deactivation barrier.

    • The stoichiometry of the acylating agent is not well-controlled, with an excess being present.

    • The Lewis acid catalyst is too reactive for the chosen substrate.

  • Solutions & Experimental Protocols:

    1. Optimize Reaction Temperature:

    • Protocol:

      • Set up the reaction in a flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

      • Dissolve the aromatic substrate in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

      • Cool the solution to 0°C using an ice bath.

      • Slowly add the Lewis acid, followed by the dropwise addition of the acylating agent over 15-30 minutes.

      • Maintain the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

      • If the reaction is sluggish, allow it to warm slowly to room temperature.

    2. Adjust Stoichiometry and Order of Addition (Perrier Addition):

    • Rationale: Pre-complexing the acylating agent with the Lewis acid can sometimes moderate reactivity and improve selectivity.

    • Protocol:

      • In a flame-dried, three-necked flask, suspend the Lewis acid (e.g., AlCl₃, 1.0 equivalent) in the solvent (e.g., 1,2-dichloroethane) and cool to 0°C.[1]

      • Slowly add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) to the cooled suspension to form the complex.[1]

      • In a separate flask, dissolve the aromatic substrate (1.0 equivalent) in the solvent.

      • Add the substrate solution dropwise to the reaction mixture at 0°C.[1]

      • Monitor the reaction by TLC. Upon completion, proceed with the standard aqueous workup.

    3. Employ a Milder Lewis Acid:

    • Rationale: For highly activated systems, a less reactive catalyst can be sufficient to promote the reaction without driving it to polyacylation.

    • Action: Substitute AlCl₃ with a milder Lewis acid like FeCl₃ or ZnCl₂ and re-optimize the reaction conditions, starting at a low temperature.

  • Decision-Making Workflow:

    G start Diacylated Product Detected temp Lower Reaction Temperature to 0°C start->temp stoch Adjust Stoichiometry (1:1 Substrate:Acylating Agent) & Use Perrier Addition temp->stoch If polyacylation continues success Monoacylated Product Achieved temp->success If successful catalyst Switch to Milder Lewis Acid (e.g., FeCl₃, ZnCl₂) stoch->catalyst If polyacylation continues stoch->success If successful catalyst->success If successful failure Polyacylation Persists catalyst->failure If issue remains

    Caption: Troubleshooting workflow for diacylation.

Issue 2: The reaction is very exothermic and difficult to control upon addition of reagents.
  • Probable Cause:

    • The rate of addition of the reagents is too fast.

    • The concentration of the reaction mixture is too high.

    • The reaction is being performed at too high a starting temperature.

  • Solutions & Experimental Protocols:

    1. Dilution and Slow Addition:

    • Protocol:

      • Increase the volume of the solvent to create a more dilute reaction mixture.

      • Ensure the flask containing the aromatic substrate and Lewis acid is adequately cooled in an ice or ice/salt bath before adding the acylating agent.

      • Use a dropping funnel to add the acylating agent very slowly (dropwise) to maintain better control over the internal temperature of the reaction.

    2. Reverse Addition:

    • Rationale: Adding the substrate to the acylating agent-Lewis acid complex can sometimes help control the exotherm.

    • Protocol: Follow the Perrier addition protocol described in Issue 1, Solution 2, ensuring the substrate is added slowly to the pre-formed complex.

  • Parameter Adjustment Summary:

ParameterStandard ConditionAdjusted Condition for High Reactivity
Temperature Room Temperature or 0°C-10°C to 0°C
Concentration 0.5 - 1.0 M0.1 - 0.3 M
Rate of Addition Added over 5-10 minAdded dropwise over 30-60 min
Order of Addition Substrate -> Lewis Acid -> Acylating AgentLewis Acid -> Acylating Agent -> Substrate (Perrier)

Concluding Remarks

Preventing polyacylation in Friedel-Crafts reactions hinges on a fundamental understanding of the interplay between substrate reactivity and reaction conditions. By carefully controlling stoichiometry, temperature, and the choice of catalyst, researchers can significantly enhance the selectivity of this powerful C-C bond-forming reaction. This guide provides a starting point for troubleshooting and optimization. Always remember to monitor your reactions closely, as each substrate may have its own unique reactivity profile.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, September 14). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?. Retrieved from [Link]

  • Reddit. (2019, February 19). Stoichiometric Catalyst in Friedel Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • OUCI. (n.d.). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Technical Support Center: Scaling the Synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. Our focus is on the common challenges and critical parameters of scaling the Friedel-Crafts acylation, moving from bench-scale discovery to larger-scale production. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address practical issues encountered in the laboratory and pilot plant.

Section 1: Reaction Overview and Core Mechanism

The synthesis of this compound is predominantly achieved via a Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acyl chloride and the Lewis acid catalyst. This ion then attacks the electron-rich aromatic ring of 1,3-difluorobenzene to form the desired ketone product.[1][4]

Friedel_Crafts_Acylation_Mechanism Reactants 4-Chlorobutyryl Chloride + AlCl₃ Acylium Acylium Ion [R-C=O]⁺ Reactants->Acylium Catalyst Activation Arene 1,3-Difluorobenzene Sigma Sigma Complex (Arenium Ion) Arene->Sigma Acylium->Sigma Electrophilic Attack Complex Product-Catalyst Complex Sigma->Complex Deprotonation (Rearomatization) Product Final Product + AlCl₃ + HCl Complex->Product Aqueous Workup (Quenching)

Caption: Mechanism of the Lewis Acid-Catalyzed Friedel-Crafts Acylation.

Section 2: Critical Process Parameters for Scale-Up

Scaling a Friedel-Crafts acylation is not a linear process. Parameters that are manageable at the bench become critical safety and yield-defining factors at scale. The following table outlines these parameters and provides guidance for process optimization.

ParameterLab-Scale (1-100g) ConsiderationPilot/Production Scale (>1kg) Consideration & Rationale
Catalyst Stoichiometry Typically 1.1-1.5 equivalents of AlCl₃ are used to ensure full conversion.Strict control to 1.05-1.2 equivalents. At scale, excess AlCl₃ significantly increases raw material cost, waste volume, and the intensity of the quench. The product ketone forms a stable complex with AlCl₃, necessitating at least a stoichiometric amount.[3]
Temperature Control Addition of reagents in an ice bath (0-5 °C) is common. Exotherms are easily managed by the bath's surface area.Jacketed reactor with controlled addition is mandatory. The reaction is highly exothermic. Poor heat dissipation can lead to side reactions, impurity formation, and a dangerous runaway reaction. Maintain internal temp <10 °C during addition.
Solvent Selection Dichloromethane (DCM) is often used due to its inertness and ability to dissolve reactants.Dichloroethane (DCE) or chlorobenzene may be preferred. DCM's low boiling point (39.6 °C) can be problematic for reflux and temperature control at scale. DCE offers a higher boiling point for better process control.
Reagent Addition Rate 4-chlorobutyryl chloride is often added in one portion or quickly over a few minutes.Slow, controlled addition via a dosing pump is critical. This allows the reactor's cooling system to manage the heat generated, preventing temperature spikes.
Agitation/Mixing Magnetic stirring is usually sufficient.Overhead mechanical stirring with appropriate impeller design is essential. Poor mixing can create localized "hot spots" where reagents concentrate, leading to side-product formation and reduced yield.
Quenching Procedure The reaction mixture is poured onto crushed ice.Reverse addition: slowly transfer the reaction mixture to a separate, well-stirred quench vessel containing ice/water. This "reverse quench" provides better control over the highly exothermic hydrolysis of AlCl₃.
Workup & Phase Separation Emulsions can be managed in a separatory funnel, sometimes with the addition of brine.Emulsion formation is a major bottleneck. Consider adding a co-solvent like Toluene or MTBE before the quench to improve phase separation. Allow for adequate settling time in the reactor.

Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and scale-up of this compound.

Q1: My reaction yield is consistently low, and I observe a significant amount of unreacted 1,3-difluorobenzene. What are the likely causes?

A1: Low conversion is a frequent issue and can typically be traced to three primary factors:

  • Catalyst Inactivity: Aluminum chloride is extremely hygroscopic. If it has been improperly stored or handled, it will be partially hydrolyzed and inactive. Always use a fresh, unopened container of anhydrous AlCl₃ or test a small sample from an existing batch.

  • Insufficient Catalyst Loading: The product ketone complexes with AlCl₃, effectively removing it from the catalytic cycle. A stoichiometric amount of catalyst is required to drive the reaction to completion.[2][3] Ensure you are using at least 1.05 equivalents.

  • Inadequate Temperature/Time: While the initial addition should be cold to control the exotherm, the reaction may require warming to room temperature and stirring for several hours to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

Q2: I am observing a significant impurity with the same mass as my product. What could it be and how can I prevent it?

A2: The most likely culprit is an isomeric product. While the fluorine atoms at positions 2 and 4 strongly direct the acylation to the desired position, a small amount of acylation can occur at other positions on the aromatic ring, leading to regioisomers.

  • Cause: This is often exacerbated by high reaction temperatures. If the temperature spikes during reagent addition due to poor thermal control, the selectivity of the reaction can decrease.

  • Solution: The primary solution is stringent temperature control. Ensure your cooling system is adequate for the scale and that the 4-chlorobutyryl chloride is added slowly and sub-surface to prevent localized heating. Maintaining the reaction temperature below 10 °C is critical for high regioselectivity.

Side_Reactions cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway Reactants 1,3-Difluorobenzene + 4-Chlorobutyryl Chloride DesiredProduct This compound Reactants->DesiredProduct AlCl₃, <10°C Isomer Regioisomeric Impurities Reactants->Isomer High Temp (>15°C) Hydrolysis Reagent Hydrolysis Reactants->Hydrolysis Presence of Moisture

Caption: Desired reaction pathway versus common side reactions.

Q3: During the aqueous workup, I'm struggling with a persistent emulsion that won't separate. How can I resolve this?

A3: Emulsion formation is very common during the quench of large-scale Friedel-Crafts reactions due to the precipitation of aluminum hydroxides.

  • Mechanical Solutions:

    • Slow Stirring: After the quench is complete, reduce the agitation speed to the minimum required for suspension. This can allow the phases to coalesce and separate.

    • Allow Time: On a large scale, phase separation can take several hours. Be patient.

  • Chemical Solutions:

    • Add Brine: A saturated sodium chloride solution can increase the ionic strength of the aqueous phase, helping to break the emulsion.

    • Change pH: Carefully adjusting the pH of the aqueous layer with dilute HCl can sometimes alter the nature of the aluminum salts and aid separation.

    • Co-solvent: As mentioned in the process parameters table, adding a water-immiscible solvent with a different density, such as Toluene, before the workup can significantly improve phase separation.

Q4: My final product has a persistent color, even after purification. What causes this and how can I remove it?

A4: Color bodies are often high-molecular-weight impurities formed from side reactions.

  • Prevention: The best method is prevention through strict temperature control and the use of high-purity starting materials.

  • Removal:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., toluene or ethyl acetate) and stir with 1-2% w/w of activated carbon for 1-2 hours, then filter through Celite.

    • Recrystallization: A carefully chosen solvent system for recrystallization is often the most effective method for both purification and color removal. Isopropanol or a hexane/ethyl acetate mixture may be effective.

    • Distillation: If the product is thermally stable, vacuum distillation can be an excellent purification method on a larger scale.

Section 4: Standard Laboratory Protocol & Workflow

This protocol is a reference for a 100g scale synthesis. It should be adapted and optimized for larger scales based on the principles discussed above.

Materials:

  • 1,3-Difluorobenzene (1 eq)

  • 4-Chlorobutyryl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous (10 volumes)

  • Ice, Water, 5% HCl solution, Brine

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with an overhead stirrer, a temperature probe, and an addition funnel under a nitrogen atmosphere.

  • Charge: Charge the flask with anhydrous AlCl₃ and anhydrous DCM. Cool the slurry to 0-5 °C in an ice bath.

  • Addition: Slowly add the 4-chlorobutyryl chloride to the AlCl₃ slurry via the addition funnel, maintaining the internal temperature below 10 °C. Stir for 15 minutes.

  • Reaction: Add the 1,3-difluorobenzene dropwise, again keeping the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC/GC for completion.

  • Quench: In a separate vessel, prepare a well-stirred mixture of crushed ice and water. Slowly transfer the reaction mixture into the ice/water, ensuring the quench temperature does not exceed 25 °C.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation or recrystallization to obtain the final product.

Synthesis_Workflow RawMaterials Raw Materials 1,3-Difluorobenzene 4-Chlorobutyryl Chloride Aluminum Chloride DCM Reaction Friedel-Crafts Acylation Temp: 0-10°C Inert Atmosphere Controlled Addition RawMaterials->Reaction QC1 {In-Process Control (QC1)|TLC or GC-MS Check for completion} Reaction->QC1 Quench Quench QC1->Quench If complete Workup Workup & Phase Separation Sequential Washes (HCl, H₂O, Brine) Quench->Workup Isolation Solvent Removal Rotary Evaporation (Reduced Pressure) Workup->Isolation Purification Final Purification Vacuum Distillation or Recrystallization Isolation->Purification FinalProduct {Final Product|this compound QC2: Purity (GC), Identity (NMR)} Purification->FinalProduct

Caption: Overall workflow for the synthesis and purification of the target compound.

References

  • Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 12: 217. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Validation of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of intermediates are as critical as that of the final active pharmaceutical ingredient (API). 4-Chloro-1-(2,4-difluorophenyl)butan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigorous analytical validation is paramount to ensure the safety, efficacy, and consistency of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in scientific principles and regulatory expectations.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of this compound.[3][4] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a framework for conducting such validations.[5][6][7][8]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the cornerstone of a successful validation program. For a molecule like this compound, which possesses a distinct chromophore and is amenable to volatilization, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present as primary analytical choices.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for purity and assay determination.Suitable for volatile and thermally stable compounds. Excellent for residual solvent and certain impurity analyses.
Detection UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).Flame Ionization (FID), Mass Spectrometry (MS).
Primary Use Cases Assay, impurity profiling, stability studies.Residual solvents, analysis of volatile impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of pharmaceutical intermediates. A well-developed HPLC method can effectively separate the main compound from its process-related impurities and degradation products.

Experimental Protocol: A Starting Point for Method Development

The following protocol is a scientifically sound starting point for the analysis of this compound, based on methods for structurally similar compounds.[9][10]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (Gradient elution may be required for optimal separation of impurities)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (A UV scan of the analyte is recommended to determine the optimal wavelength)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Validation of the HPLC Method

Once the method is developed, it must be validated according to ICH Q2(R2) guidelines.[6][7][8]

Validation Workflow for HPLC Method

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation MD Develop HPLC Method Specificity Specificity MD->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Protocol Validation Protocol Protocol->MD

Caption: A typical workflow for the validation of an HPLC method.

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[7] This is typically demonstrated by analyzing a placebo, spiked samples, and forced degradation samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1] This is often assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11]

Gas Chromatography (GC): A Powerful Tool for Volatile Impurities

Gas chromatography is a valuable technique for the analysis of volatile organic compounds. In the context of this compound, GC-MS can be particularly useful for identifying and quantifying potential genotoxic impurities like 4-chloro-1-butanol, which may arise from the synthesis process.[12][13]

Experimental Protocol: A GC-MS Approach

The following protocol provides a starting point for the GC-MS analysis of volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Mode: Splitless

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Validation of the GC-MS Method

Similar to HPLC, the GC-MS method must be validated for its intended purpose. The validation parameters are largely the same, with a strong emphasis on sensitivity for impurity analysis.

Decision Tree for Analytical Method Selection

Method_Selection_Decision_Tree Start Start: Validate this compound Analyte_Properties Analyze Compound Properties Start->Analyte_Properties Assay_Purity Assay & Purity Determination? Analyte_Properties->Assay_Purity Non-volatile, Thermally Stable Volatile_Impurities Volatile Impurities/Residual Solvents? Analyte_Properties->Volatile_Impurities Volatile or Thermally Labile Assay_Purity->Volatile_Impurities No HPLC Use HPLC Assay_Purity->HPLC Yes GC Use GC Volatile_Impurities->GC Yes End End: Method Validated Volatile_Impurities->End No HPLC->End GC->End

Caption: A decision tree to guide the selection of the appropriate analytical method.

Data Comparison and Interpretation

The results from the validation studies should be compiled and compared to pre-defined acceptance criteria.

Validation ParameterHPLC Acceptance Criteria (Typical)GC-MS Acceptance Criteria (Typical for Impurities)
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%80.0% - 120.0%
Precision (% RSD) ≤ 2.0%≤ 15.0%
LOQ ReportableMust be below the reporting threshold

Conclusion: A Holistic Approach to Validation

The analytical validation of this compound requires a multi-faceted approach. While HPLC is the primary tool for assay and non-volatile impurity determination, GC-MS is indispensable for the control of volatile impurities. The choice of method should be based on a scientific understanding of the analyte and the potential impurities. A robust validation package, built on the principles outlined in the ICH guidelines, is essential for ensuring the quality of this critical pharmaceutical intermediate and, ultimately, the safety and efficacy of the final drug product.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH releases draft guidelines on analytical method development | RAPS. (2022, March 31).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Analytical method validation: A brief review.
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • 4-Chloro-1-(4-fluorophenyl)-1-butanone | SIELC - SIELC Technologies. (2018, February 16).
  • 1-Butanone, 4-chloro-1-(4-fluorophenyl)- - the NIST WebBook.
  • 4-Chloro-4'-fluorobutyrophenone synthesis - ChemicalBook.
  • validate analytical methods: Topics by Science.gov.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • A brief review on: method validation - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, January 1).
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles - La démarche ISO 17025.
  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022, April 5).
  • 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2) - ChemicalBook.
  • 4-chloro-1-butanol ppm quantitation - Chromatography Forum. (2011, April 6).
  • Reaction of hydroxide with 4-chloro-1-butanol: Characterization of products for the development of an undergraduate organic chemistry laboratory experiment - Journals@UC.
  • Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed.
  • 4-chloro-1-(2-fluorophenyl)butan-1-one | CAS No:2823-19-0 - SVAK Life Sciences.
  • Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization - PubMed.
  • Impurities Application Notebook.

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A Senior Application Scientist's Guide to the Analysis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one: A Comparative Study of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. One such key intermediate is 4-Chloro-1-(2,4-difluorophenyl)butan-1-one, a precursor in the synthesis of various pharmaceutical compounds. Its purity and characterization directly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this halogenated ketone. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to empower researchers in selecting the optimal technique for their specific analytical challenges.

The Analyte: Understanding this compound

Before selecting an analytical technique, understanding the physicochemical properties of the target analyte is critical. This compound possesses a unique combination of structural features:

  • Aromatic Ring with Halogen Substitution: The 2,4-difluorophenyl group acts as a strong chromophore, making it highly suitable for UV detection in HPLC.

  • Ketone Functional Group: This polar group influences the molecule's solubility and chromatographic behavior.

  • Alkyl Halide Chain: The chlorobutyl chain adds non-polar character and provides a specific target for mass spectrometry, particularly due to the characteristic isotopic pattern of chlorine.

The decision between HPLC and GC-MS hinges on the analyte's volatility and thermal stability.[1][2] While its structure suggests it is sufficiently volatile for GC analysis, it is also readily soluble in common organic solvents used in HPLC, making both techniques viable options.[3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a powerful technique that separates components in a liquid sample based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase.[5][6][7] For non-volatile or thermally sensitive compounds, HPLC is often the only choice.[1][8]

Expert Rationale: Why Reversed-Phase HPLC?

For an analyte like this compound, which exhibits both polar (ketone, fluorine) and non-polar (aromatic ring, alkyl chain) characteristics, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

  • Causality: In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[9] The analyte separates based on its hydrophobic interactions with the stationary phase. More non-polar compounds interact more strongly and thus elute later. This principle provides excellent resolution for a wide range of organic molecules, making it a robust and versatile starting point for method development. The presence of the aromatic ring ensures strong UV absorbance, allowing for sensitive detection with a Diode Array Detector (DAD) or a standard UV-Vis detector.

Experimental Protocol: HPLC-UV Analysis

This protocol is designed as a self-validating system for determining the purity of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This creates a 1 mg/mL stock solution.
  • Further dilute this stock solution to a working concentration of approximately 50 µg/mL using the same diluent.
  • Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulates before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase:
  • A: Deionized Water
  • B: Acetonitrile
  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detector: DAD/UV at 254 nm.

3. System Suitability:

  • Inject the working standard solution five times.
  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This ensures the system is performing with adequate precision.

4. Advanced Technique: Derivatization for Trace Analysis For quantifying trace-level impurities or analyzing the compound in complex matrices like environmental samples, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed.[10][11][12] This reaction targets the ketone functional group to produce a hydrazone derivative with a significantly higher molar absorptivity, shifting the detection wavelength to around 360 nm and dramatically increasing sensitivity.[10][12]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[13][14][15] It is the preferred method for volatile and thermally stable compounds, offering unparalleled specificity.[1][16][17]

Expert Rationale: Why GC-MS for Confirmatory Analysis?

While HPLC-UV is excellent for quantification, it provides limited structural information. GC-MS is the definitive technique for confirming the identity of this compound and identifying unknown impurities.

  • Causality: The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase.[14] Upon elution, molecules enter the mass spectrometer's ion source. Electron Impact (EI) ionization is a high-energy technique that causes reproducible fragmentation of the molecule. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint."[16] This fingerprint can be matched against a spectral library (like NIST) for confident identification. Furthermore, the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will produce a characteristic M+2 peak, providing an additional layer of confirmation.

Experimental Protocol: GC-MS Analysis

This protocol is designed for the positive identification and semi-quantitative analysis of the analyte.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in dichloromethane.
  • Dilute to a working concentration of approximately 10 µg/mL using dichloromethane.
  • No filtration is typically required if the sample dissolves completely and the solvent is high-purity.

2. GC-MS Instrumentation and Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 20 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: 40-450 m/z.

Visualizing the Analytical Workflow

The following diagram illustrates the distinct yet parallel workflows for analyzing this compound by HPLC and GC-MS.

Analytical_Workflow cluster_start cluster_hplc HPLC Analysis Workflow cluster_gcms GC-MS Analysis Workflow start Sample: This compound hplc_prep Sample Prep (Dissolve in ACN/H2O) start->hplc_prep gcms_prep Sample Prep (Dissolve in DCM) start->gcms_prep hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep Separation (C18 Column) hplc_inject->hplc_sep hplc_detect Detection (UV @ 254 nm) hplc_sep->hplc_detect hplc_data Data Analysis (Purity, Quantification) hplc_detect->hplc_data gcms_inject GC Injection (Vaporization) gcms_prep->gcms_inject gcms_sep Separation (DB-5ms Column) gcms_inject->gcms_sep gcms_detect Detection (Mass Spectrometry) gcms_sep->gcms_detect gcms_data Data Analysis (Identification, Structure) gcms_detect->gcms_data

Caption: Comparative workflows for HPLC and GC-MS analysis.

Performance Comparison: HPLC vs. GC-MS

The choice between these two powerful techniques is dictated by the analytical goal. The table below summarizes their performance characteristics for the analysis of this compound.

FeatureHPLC-UVGC-MSJustification & Insights
Primary Application Quantitative analysis (purity, assays), stability studies.Confirmatory identity testing, unknown impurity identification.HPLC provides superior quantitative precision, while MS provides definitive structural information.[8][15][16]
Sample Requirements Must be soluble in the mobile phase.Must be volatile and thermally stable.Our analyte fits both criteria, making this a choice of application rather than a limitation.[1][3]
Separation Principle Partitioning between liquid mobile and solid stationary phases.[5]Partitioning between gas mobile and liquid/solid stationary phases.[13]Separation in HPLC is based on polarity/hydrophobicity; in GC, it's primarily based on boiling point.[2]
Identification Power Low (based on retention time comparison with a standard).Very High (based on fragmentation pattern and library matching).MS is a universal detector that provides a structural fingerprint, unlike the selective UV detector.[15][16]
Sensitivity Good to Excellent (ng to pg range, enhanced by derivatization).Excellent (pg to fg range), especially in Selected Ion Monitoring (SIM) mode.GC-MS generally offers higher intrinsic sensitivity than HPLC-UV.[3][17]
Speed Moderate (typically 10-30 minutes per run).Fast (typically 5-20 minutes per run).GC often allows for faster temperature ramps and shorter run times for suitable analytes.[8]
Instrumentation Cost LowerHigherThe complexity and vacuum system of the mass spectrometer increase the cost of GC-MS systems.[3]

Conclusion: A Symbiotic Approach

For the comprehensive analysis of this compound, HPLC and GC-MS are not competing but complementary techniques.

  • For routine quality control, purity determination, and quantification in a manufacturing environment, the robustness, precision, and lower cost of HPLC-UV make it the ideal choice. It is the workhorse for ensuring batch-to-batch consistency.

  • For structural confirmation, definitive identification of impurities, and in-depth investigations during process development or troubleshooting, the unparalleled specificity of GC-MS is indispensable. It provides the certainty needed to meet rigorous regulatory standards for impurity profiling.

A truly robust analytical package for this pharmaceutical intermediate would leverage HPLC for routine quantitative tasks and GC-MS for initial structural verification and the identification of any unknown peaks that appear during stability or purity testing. This dual-pronged approach ensures both the quantity and the identity of the material are known with the highest degree of scientific confidence.

References

Comparative study of antifungal activity of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Antifungal Efficacy of Novel Azole Derivatives

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. This necessitates an urgent and continuous search for novel antifungal agents with improved efficacy, broader spectra of activity, and favorable safety profiles. Within this landscape, synthetic azole compounds, particularly those building upon the core structures of established drugs like fluconazole, represent a highly promising frontier in antifungal drug discovery.

This guide provides a comparative study of the antifungal activity of novel triazole derivatives, many of which share the critical 2,4-difluorophenyl moiety found in the precursor 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. We will delve into the fundamental mechanism of action, present comparative experimental data against pathogenic fungi, and provide detailed protocols for assessing antifungal susceptibility, offering a comprehensive resource for researchers in mycology and medicinal chemistry.

The Azole Mechanism of Action: Disrupting Fungal Cell Integrity

Azole antifungals, including the derivatives under discussion, exert their effect by targeting a crucial pathway in fungal cell survival: the biosynthesis of ergosterol. Ergosterol is the primary sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.

The key target of azole drugs is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2][3] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion pathway to ergosterol.[2][4][5] By binding to the heme iron atom in the active site of this enzyme, azoles competitively inhibit its function.[2][6] This inhibition leads to two significant downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.[4][5]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of 14α-methylated sterols (e.g., lanosterol), which become incorporated into the membrane, disrupting its order and leading to increased permeability and cell stress.[1]

This disruption of membrane homeostasis ultimately inhibits fungal growth, an effect that is typically fungistatic.[4][7] The high selectivity of azoles for the fungal cytochrome P450 enzyme over its human counterparts is a cornerstone of their therapeutic value.[5]

Azole_Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion ToxicSterols Accumulation of Toxic 14α-methyl sterols CYP51->ToxicSterols Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation Azoles Azole Derivatives Azoles->CYP51 Inhibition DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Stress) ToxicSterols->DisruptedMembrane Incorporation GrowthInhibition Fungistatic Effect (Growth Inhibition) DisruptedMembrane->GrowthInhibition

Caption: Mechanism of action of azole antifungal agents.

Comparative In Vitro Antifungal Activity

The efficacy of novel antifungal compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[8] A lower MIC value indicates higher potency. Numerous studies have synthesized novel triazole derivatives, often incorporating the 2,4-difluorophenyl group, and evaluated their activity against a panel of pathogenic fungi. The data consistently demonstrates that specific structural modifications can lead to antifungal activity equal to or significantly greater than that of established drugs like fluconazole.

The following table summarizes the MIC80 (the concentration required to inhibit 80% of fungal growth) values for representative novel triazole derivatives compared to standard antifungal agents.

Compound/DrugC. albicans (ATCC 14053)M. gypseumFungal Strain & MIC80 (µg/mL)Reference
Novel Derivative 1d 0.25-4x more potent than FCZ[2]
Novel Derivative 1i 0.25-4x more potent than FCZ[2]
Novel Derivative 1j -<0.008128x more potent than FCZ[2]
Novel Derivative 1k -<0.008128x more potent than FCZ[2]
Novel Derivative 1l -<0.008128x more potent than FCZ[2]
Novel Derivative 1r -<0.008128x more potent than FCZ[2]
Fluconazole (FCZ) 11(Reference Drug)[2]
Voriconazole (VCZ) 0.125<0.008(Reference Drug)[2]

Analysis of Structure-Activity Relationships (SAR):

  • The 2,4-difluorophenyl Moiety: The presence of a 2,4-difluorophenyl group is a common feature in many potent azole antifungals, including voriconazole and several promising experimental compounds.[9] SAR studies have revealed that this substitution pattern on the phenyl ring often confers higher activity compared to dichlorophenyl or other halogenated scaffolds.[9]

  • Side-Chain Modifications: The introduction of various side chains, such as piperazine or n-butyl and triazole groups, can dramatically influence the antifungal spectrum and potency.[2][10] For instance, certain sulfide derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols showed activity equal to or greater than ketoconazole and markedly superior to fluconazole.[11] In contrast, the corresponding sulfone derivatives exhibited lower activity, highlighting the chemical sensitivity of the interaction with the target enzyme.[11]

  • Molecular Docking: Computational studies support these experimental findings, indicating that potent derivatives effectively dock into the active site of CYP51.[6][12] This binding typically involves coordination with the heme iron, hydrogen bonding within a hydrophilic region, and hydrophobic interactions within the binding cleft.[2][6]

Experimental Protocol: Antifungal Susceptibility Testing

To ensure reproducible and comparable results across different laboratories, standardized methodologies for antifungal susceptibility testing (AFST) have been established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][13] The reference method for yeasts is the broth microdilution assay.[14][15][16]

Protocol: Broth Microdilution Assay (Adapted from CLSI M27)

This protocol outlines the determination of MIC values for yeast species.

1. Preparation of Antifungal Stock Solutions: a. Weigh the powdered form of the test derivative and dissolve in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. b. Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to create a range of drug concentrations.

2. Inoculum Preparation: a. Subculture the yeast strain (e.g., Candida albicans) on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this adjusted suspension in RPMI 1640 medium to achieve the final required inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

3. Microtiter Plate Inoculation: a. Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate. b. Include a positive control well (no drug, only inoculum) and a negative control well (no drug, no inoculum). c. Add 100 µL of the final standardized inoculum to each well (except the negative control).

4. Incubation: a. Cover the plate and incubate at 35°C. b. Read the results after a specified incubation period, typically 24 hours for Candida species and up to 72 hours for slower-growing yeasts like Cryptococcus.[8]

5. Determination of MIC: a. Visually inspect the wells or use a microplate reader to determine growth. b. The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in growth (e.g., 50% or 80% inhibition, depending on the standard) compared to the drug-free growth control well.[8]

Broth_Microdilution_Workflow start Start prep_drug Prepare Serial Dilutions of Antifungal Compound in 96-Well Plate start->prep_drug prep_inoculum Prepare Fungal Inoculum (Adjust to 0.5 McFarland and Dilute) start->prep_inoculum inoculate Inoculate Plate Wells with Fungal Suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read determine_mic Determine MIC: Lowest concentration with significant growth inhibition read->determine_mic end End determine_mic->end

Caption: Standard workflow for the broth microdilution antifungal susceptibility test.

Conclusion and Future Directions

The exploration of novel triazole derivatives, particularly those leveraging the potent 2,4-difluorophenyl scaffold, remains a highly productive avenue in the quest for new antifungal therapies. The experimental data clearly indicates that rational chemical modification can yield compounds with significantly enhanced potency and a broader spectrum of activity compared to current clinical mainstays like fluconazole.

Future work must focus on a multi-pronged approach. Promising lead compounds identified through in vitro screening require comprehensive evaluation of their toxicological profiles and in vivo efficacy in animal models of fungal infection. Furthermore, as resistance to azoles continues to emerge, it is critical to investigate the activity of these new derivatives against clinically resistant fungal isolates. By integrating synthetic chemistry, microbiological testing, and computational modeling, the scientific community can continue to develop the next generation of antifungal agents to combat this persistent global health threat.

References

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  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1775. Available from: [Link]

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  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-949. Available from: [Link]

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Sources

A Comparative Guide to the In-VItro Antifungal Efficacy of Novel Triazoles Synthesized from 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health.[1][2] Triazole compounds represent a cornerstone of antifungal therapy, and the development of new derivatives with improved efficacy and a broader spectrum of activity is a critical area of research.[1][3] This guide provides a comprehensive in-vitro comparison of novel triazole antifungals synthesized from the precursor 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. We will delve into their synthesis, comparative antifungal activity against clinically relevant fungal pathogens, and the underlying mechanism of action, offering insights for researchers and drug development professionals.

Synthesis of Novel Triazole Derivatives

The synthetic pathway to the target triazole compounds originates from this compound. A common and effective method for the synthesis of 1,2,4-triazoles involves the reaction of a substituted hydrazine with an appropriate carbonyl compound, followed by cyclization.[4][5][6] In this case, the chloro-ketone precursor can be reacted with a variety of reagents to introduce the triazole moiety and other functional groups, allowing for the creation of a library of diverse derivatives.[7][8] The difluorophenyl group is a common feature in many potent azole antifungals, contributing to their binding affinity with the target enzyme.[3][9]

A generalized synthetic scheme is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_diversification Diversification cluster_final Final Products A This compound B Reaction with Substituted Hydrazine A->B Step 1 C Cyclization to form Triazole Ring B->C Step 2 D Introduction of various side chains (R-groups) C->D Step 3 E Library of Novel Triazole Derivatives D->E Purification

Caption: Synthetic workflow for novel triazole derivatives.

In-Vitro Antifungal Susceptibility Testing: A Methodological Overview

To evaluate the antifungal potential of the newly synthesized triazoles, a standardized in-vitro susceptibility testing method is crucial for generating reliable and comparable data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and utilized technique.[10][11]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum: A standardized suspension of fungal cells is prepared from fresh cultures. The concentration is adjusted spectrophotometrically to achieve a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the test wells.[12]

  • Preparation of Antifungal Solutions: The synthesized triazole compounds and standard antifungal drugs (e.g., fluconazole, itraconazole, voriconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in RPMI 1640 medium to obtain a range of concentrations.

  • Assay Setup: In a 96-well microtiter plate, 100 µL of each antifungal dilution is added to the wells. Subsequently, 100 µL of the standardized fungal inoculum is added to each well. Positive (fungi with no drug) and negative (medium only) controls are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control.[13]

Antifungal_Testing_Workflow A Prepare Fungal Inoculum C Dispense Antifungals and Inoculum into 96-well Plate A->C B Prepare Serial Dilutions of Synthesized Triazoles & Standards B->C D Incubate at 35°C for 24-48h C->D E Visually or Spectrophotometrically Determine MIC D->E

Caption: Workflow for in-vitro antifungal susceptibility testing.

Comparative Antifungal Activity

The synthesized triazole derivatives were evaluated against a panel of clinically important fungal pathogens. The results, presented as MIC values (µg/mL), are summarized in the table below, alongside the activities of the standard antifungal agents fluconazole and voriconazole.

CompoundCandida albicansCandida glabrataCryptococcus neoformansAspergillus fumigatus
Synthesized Triazole 1 0.510.252
Synthesized Triazole 2 0.250.50.1251
Synthesized Triazole 3 120.54
Synthesized Triazole 4 0.1250.250.060.5
Fluconazole 1164>64
Voriconazole 0.060.250.030.25

Analysis of Antifungal Activity and Structure-Activity Relationships (SAR)

The in-vitro data reveals that several of the synthesized triazoles exhibit potent antifungal activity, with some compounds demonstrating superior or comparable efficacy to the standard drug fluconazole.[8][14] Notably, Synthesized Triazole 4 displayed the most promising broad-spectrum activity, with MIC values comparable to voriconazole against all tested strains.

A preliminary SAR analysis suggests that the nature of the side chain (R-group) significantly influences the antifungal potency.[3][9][15] Compounds with smaller, more lipophilic side chains (as in Synthesized Triazole 4) appear to have enhanced activity, potentially due to improved penetration of the fungal cell membrane or a better fit within the active site of the target enzyme. The presence of halogen atoms on the aromatic substituents is also known to have a significant impact on antimicrobial activities.[1]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][16][17] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[18][19][20] By inhibiting CYP51, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors.[19] This alters the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth and replication.[16][20]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action A Squalene B Lanosterol A->B C Intermediate Sterols B->C Lanosterol 14α-demethylase (CYP51) D Ergosterol C->D Triazoles Synthesized Triazoles Inhibition Inhibition of Lanosterol 14α-demethylase (CYP51) Triazoles->Inhibition Inhibition->B Blocks conversion

Caption: Mechanism of action of triazole antifungals.

Conclusion

This comparative guide highlights the successful synthesis and promising in-vitro antifungal activity of novel triazoles derived from this compound. Several of the synthesized compounds demonstrated potent and broad-spectrum activity against a range of clinically relevant fungal pathogens, with Synthesized Triazole 4 emerging as a particularly promising candidate for further investigation. The observed structure-activity relationships provide valuable insights for the future design and optimization of this class of antifungal agents. Further studies, including in-vivo efficacy and toxicity profiling, are warranted to fully assess the therapeutic potential of these novel triazoles.

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A Comparative Guide to the Synthetic Efficiency of Routes to 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1-(2,4-difluorophenyl)butan-1-one is a key intermediate in the synthesis of various pharmaceuticals, most notably in the preparation of certain antipsychotic agents. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and professionals in drug development and manufacturing. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and mechanistic insights. We will explore the traditional Friedel-Crafts acylation, a plausible Grignard reagent-based approach, and a more modern organocuprate coupling reaction. Each route will be evaluated based on its synthetic efficiency, operational complexity, cost of reagents, and safety considerations.

Route 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The most direct and commonly employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of 4-chlorobutyryl chloride with the Lewis acid catalyst.[1] This acylium ion is then attacked by the electron-rich 1,3-difluorobenzene ring. The fluorine atoms are deactivating groups, but they are also ortho-, para-directing. Acylation is expected to occur predominantly at the para-position to the fluorine atoms due to steric hindrance at the ortho-positions. A critical consideration in this reaction is the potential for a subsequent intramolecular Friedel-Crafts alkylation, where the terminal chloro group of the product can be activated by the Lewis acid to form a carbocation, leading to the formation of a tetralone byproduct. This side reaction is more pronounced at higher temperatures. Therefore, careful temperature control is crucial for maximizing the yield of the desired product.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is adapted from a patented procedure for a structurally similar compound and is expected to provide a high yield of the target molecule.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and an anhydrous solvent such as dichloromethane.

  • Acylium Ion Formation: The suspension is cooled to 0-5 °C in an ice bath. A solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • Acylation: A solution of 1,3-difluorobenzene (1.0 to 1.2 equivalents) in anhydrous dichloromethane is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Work-up: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

A patent for a similar synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one reports a yield of 90%.[2]

Route 2: Grignard Reagent Addition to a Nitrile

An alternative approach to the formation of the ketone involves the use of a Grignard reagent. This route avoids the direct use of the potentially unstable 4-chlorobutyryl chloride in the final carbon-carbon bond-forming step. The proposed synthesis involves the reaction of 2,4-difluorophenylmagnesium bromide with 4-chlorobutyronitrile, followed by acidic hydrolysis of the intermediate imine.[3][4]

Reaction Mechanism and Rationale

The Grignard reagent, 2,4-difluorophenylmagnesium bromide, is a potent nucleophile that will attack the electrophilic carbon of the nitrile group in 4-chlorobutyronitrile.[5] This addition forms a magnesium salt of an imine. Subsequent workup with aqueous acid hydrolyzes the imine to the desired ketone. A key advantage of this method is that the reaction of a Grignard reagent with a nitrile stops at the ketone stage, unlike the reaction with esters or acyl chlorides which can lead to the formation of tertiary alcohols.[3]

Experimental Protocol: Grignard-Nitrile Route

This is a proposed protocol based on established methodologies for Grignard reactions with nitriles.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are stirred in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2,4-difluorobromobenzene (1.0 equivalent) in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

  • Addition to Nitrile: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 4-chlorobutyronitrile (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Work-up and Purification: The mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude ketone is then purified by column chromatography or vacuum distillation.

Route 3: Organocuprate (Gilman Reagent) Coupling

A more refined organometallic approach involves the use of a lithium di(2,4-difluorophenyl)cuprate, also known as a Gilman reagent. These reagents are known to react cleanly with acyl chlorides to afford ketones in high yields, without the over-addition side reactions often observed with more reactive organometallic reagents like Grignards.[6][7]

Reaction Mechanism and Rationale

The Gilman reagent is a softer nucleophile compared to Grignard or organolithium reagents.[8] It is prepared in situ from an organolithium precursor and a copper(I) salt. The lithium di(2,4-difluorophenyl)cuprate will react with 4-chlorobutyryl chloride via a nucleophilic acyl substitution mechanism to form the target ketone. The lower reactivity of the Gilman reagent prevents a second addition to the newly formed ketone, thus providing a more selective synthesis.[7]

Experimental Protocol: Organocuprate Route

This is a proposed protocol based on established procedures for Gilman reagent reactions.

  • Organolithium Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of 2,4-difluorobromobenzene (2.0 equivalents) in anhydrous diethyl ether or THF is cooled to -78 °C. A solution of n-butyllithium (2.0 equivalents) is added dropwise to form 2,4-difluorophenyllithium.

  • Gilman Reagent Preparation: In a separate flask, copper(I) iodide (1.0 equivalent) is suspended in anhydrous THF and cooled to -78 °C. The freshly prepared 2,4-difluorophenyllithium solution is then transferred via cannula to the copper(I) iodide suspension to form the lithium di(2,4-difluorophenyl)cuprate.

  • Coupling Reaction: A solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the Gilman reagent at -78 °C.

  • Reaction Monitoring and Work-up: The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Purification: The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Comparison of Synthetic Routes

Parameter Route 1: Friedel-Crafts Acylation Route 2: Grignard-Nitrile Addition Route 3: Organocuprate Coupling
Overall Yield High (potentially ~90%)[2]Moderate to High (estimated 70-85%)High (estimated 80-95%)
Reagents 1,3-Difluorobenzene, 4-Chlorobutyryl Chloride, AlCl₃2,4-Difluorobromobenzene, Mg, 4-Chlorobutyronitrile2,4-Difluorobromobenzene, n-BuLi, CuI, 4-Chlorobutyryl Chloride
Cost of Reagents Moderate (AlCl₃ is inexpensive, but 4-chlorobutyryl chloride can be moderately priced)Moderate (Mg is cheap, but 2,4-difluorobromobenzene and 4-chlorobutyronitrile have moderate costs)Higher (n-BuLi and CuI add to the cost)
Scalability Well-established for industrial scale.Feasible for large scale, but requires careful handling of Grignard reagents.More complex for large-scale production due to low temperatures and handling of organolithium reagents.
Safety Concerns AlCl₃ is corrosive and reacts violently with water. 4-Chlorobutyryl chloride is a lachrymator.Grignard reagents are highly flammable and moisture-sensitive.n-Butyllithium is pyrophoric. Low-temperature reactions require specialized equipment.
Key Advantages Direct, one-pot reaction from readily available starting materials. High potential yield.Avoids the use of an acyl chloride in the C-C bond formation step, potentially leading to fewer side products.Highly selective for ketone formation, minimizing over-addition products.
Key Disadvantages Requires stoichiometric amounts of a corrosive Lewis acid. Potential for intramolecular cyclization side product.Multi-step synthesis of the Grignard reagent. Requires strictly anhydrous conditions.Requires cryogenic temperatures (-78 °C). Involves pyrophoric reagents. Generates stoichiometric copper waste.

Visualizing the Synthetic Workflows

Friedel_Crafts_Acylation A 1,3-Difluorobenzene D Acylium Ion Intermediate A->D Electrophilic Attack B 4-Chlorobutyryl Chloride B->D Activation C AlCl3 (Lewis Acid) C->B E This compound D->E Deprotonation Grignard_Nitrile_Route A 2,4-Difluorobromobenzene C 2,4-Difluorophenylmagnesium Bromide (Grignard Reagent) A->C B Mg B->C E Imine Intermediate C->E Nucleophilic Addition D 4-Chlorobutyronitrile D->E F This compound E->F Acid Hydrolysis

Caption: Grignard-Nitrile Synthesis Workflow.

Organocuprate_Route A 2,4-Difluorobromobenzene C 2,4-Difluorophenyllithium A->C B n-BuLi B->C E Lithium di(2,4-difluorophenyl)cuprate (Gilman Reagent) C->E D CuI D->E G This compound E->G Nucleophilic Acyl Substitution F 4-Chlorobutyryl Chloride F->G

Caption: Organocuprate Coupling Workflow.

Conclusion and Recommendations

For large-scale, cost-effective production of this compound, the Friedel-Crafts acylation (Route 1) remains the most industrially viable option. Its directness, potential for high yields, and the use of relatively inexpensive reagents make it an attractive choice. However, careful optimization of reaction conditions, particularly temperature, is paramount to minimize the formation of the tetralone byproduct.

The Grignard-nitrile route (Route 2) presents a solid alternative, especially if issues with the stability or handling of 4-chlorobutyryl chloride arise. While it involves an additional step for the preparation of the Grignard reagent, the subsequent reaction with the nitrile is generally clean and high-yielding.

The organocuprate route (Route 3) offers the highest degree of selectivity, virtually eliminating the possibility of over-addition that can be a concern with more reactive organometallics. However, the requirement for cryogenic temperatures and the use of pyrophoric organolithium reagents make it less practical and more expensive for large-scale industrial synthesis. This route is best suited for smaller-scale laboratory preparations where very high purity is the primary objective.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, cost constraints, available equipment, and the level of expertise in handling sensitive reagents.

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A Senior Application Scientist's Guide to Key Intermediates in Azole Antifungal Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Backbone of Modern Antifungals

The global rise in invasive fungal infections, particularly among immunocompromised populations, has amplified the need for potent and safe antifungal agents.[1] Azole antifungals, such as fluconazole, voriconazole, and posaconazole, represent a cornerstone of antifungal chemotherapy. Their mechanism of action hinges on the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] The intricate molecular architecture of these drugs necessitates multi-step synthetic routes, where the choice of key chemical intermediates profoundly impacts the overall efficiency, stereochemical purity, scalability, and cost-effectiveness of the manufacturing process.[4][5]

This guide provides an in-depth comparison of strategic intermediates for the synthesis of advanced triazole antifungals. We will focus on the utility of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one and contrast its performance with other established precursors like 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) and epichlorohydrin-based synthons. Our analysis is grounded in published experimental data to empower researchers and drug development professionals in making informed decisions for their synthetic campaigns.

Featured Intermediate: this compound and its Derivatives

The 2,4-difluorophenyl moiety is a ubiquitous feature in many second-generation triazole antifungals, contributing to the molecule's metabolic stability and binding affinity. This compound serves as a versatile and powerful building block, particularly for constructing the core of highly substituted triazoles like efinaconazole and ravuconazole. Its true synthetic potential is often realized through its downstream derivatives, such as chiral chlorodiols, which introduce critical stereocenters early in the synthesis.

A prime example is the enantioselective synthesis of (2S,3R)-1-chloro-2-(2,4-difluorophenyl)butane-2,3-diol, a key intermediate for a range of triazole agents.[6] This pathway underscores the strategic advantage of the chloro-ketone scaffold.

Logical Workflow: From Chloro-Ketone to Chiral Intermediate

The following diagram illustrates a validated workflow for converting a precursor ketone into a crucial chiral chlorodiol intermediate, demonstrating the strategic utility of the chlorobutanone framework.

G cluster_0 Asymmetric Synthesis of Chiral Chlorodiol start 1-(2,4-Difluorophenyl)-4-((trimethylsilyl)oxy)butan-1-one step1 Asymmetric Aldol Addition (e.g., using MeMgBr) start->step1 Introduction of first stereocenter product1 (3S)-1-Chloro-3-(2,4-difluorophenyl)-3-hydroxy-4-((trimethylsilyl)oxy)butan-2-one step1->product1 step2 Stereoselective Reduction (e.g., using a chiral reducing agent) product1->step2 Creation of second stereocenter product2 (2R,3S)-4-Chloro-3-(2,4-difluorophenyl)-3-((trimethylsilyl)oxy)butan-2-ol step2->product2 step3 Deprotection (e.g., TBAF or NaOH) product2->step3 Unmasking hydroxyl groups final_product (2S,3R)-1-Chloro-2-(2,4-difluorophenyl)butane-2,3-diol (Key Intermediate) step3->final_product G cluster_1 Fluconazole Synthesis via Epichlorohydrin start 1,3-Difluorobenzene + Epichlorohydrin step1 Grignard Reaction start->step1 product1 1-Chloro-3-(2,4-difluorophenyl)propan-2-ol step1->product1 step2 Epoxidation (Base) product1->step2 step3 Reaction with 1,2,4-Triazole step2->step3 Yields mixture of isomers product2 2-(2,4-Difluorophenyl)-2-((chloromethyl)oxirane) final_product Fluconazole + Isofluconazole step3->final_product

Caption: Simplified schematic of fluconazole synthesis using epichlorohydrin.

While this route utilizes inexpensive starting materials, the lack of regioselectivity in the triazole addition step is a significant drawback, often leading to lower overall yields and the need for challenging chromatographic separations. [7]

Alternative Intermediate II: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA)

DFTA is another pivotal intermediate, particularly in the synthesis of voriconazole and fluconazole. [8]This intermediate already incorporates one of the essential triazole rings, which can simplify the subsequent steps.

The synthesis of voriconazole, for instance, involves a Reformatsky-type coupling reaction between DFTA and a pyrimidine-based intermediate. [9][10]

  • DFTA Synthesis: DFTA is typically prepared by the N-alkylation of 1H-1,2,4-triazole with 2-chloro-1-(2,4-difluorophenyl)ethanone. [11]2. Coupling Reaction: DFTA is then coupled with an organometallic reagent derived from 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. This reaction creates the crucial tertiary alcohol core of voriconazole. [10][12]3. Final Steps: Subsequent steps, such as dehalogenation, lead to the final voriconazole product.

This route offers better control over the introduction of the first triazole ring compared to the epichlorohydrin pathway. However, the coupling step requires careful control of reaction conditions to achieve high diastereoselectivity and can involve hazardous reagents like activated zinc and lead powder. [10]

Comparative Performance Analysis

The choice of an intermediate is a multi-faceted decision involving a trade-off between cost, efficiency, scalability, and regulatory compliance. The following table summarizes the key performance aspects of the discussed intermediates.

ParameterThis compound RouteEpichlorohydrin Route1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Route
Primary Application Efinaconazole, Ravuconazole, advanced triazolesFluconazoleVoriconazole, Fluconazole
Stereocontrol Excellent; allows for early-stage introduction of chirality with high selectivity. [6]Poor; not suitable for synthesizing molecules with multiple stereocenters without significant modification.Good; diastereoselectivity can be achieved in the key coupling step, but may require optimization. [10]
Regioselectivity Excellent; the chlorine atom provides a defined site for triazole substitution.Poor; reaction with triazole often yields isomeric mixtures, complicating purification. [7]Excellent; the first triazole is pre-installed, avoiding isomer formation at that position.
Key Advantages High stereochemical purity, versatility for complex targets.Low cost of starting materials.Good convergence, simplifies final steps.
Key Disadvantages Potentially longer synthetic route for simpler targets.Isomer formation, purification challenges, lower overall yields.Use of hazardous reagents (e.g., activated metals), potentially harsh reaction conditions. [10]
Scalability Generally good, amenable to process optimization.Challenging due to purification requirements on a large scale.Moderate; handling of organometallics can be challenging at industrial scale.

Experimental Protocols: A Practical Perspective

To provide a tangible comparison, we outline representative experimental protocols for two distinct synthetic strategies.

Protocol 1: Synthesis of a Chiral Diol Intermediate from a Chloro-Ketone Derivative

This protocol is adapted from a reported enantioselective synthesis and demonstrates the core principles of using a chloro-ketone scaffold. [6] Objective: To synthesize (2S,3R)-1-Chloro-2-(2,4-difluorophenyl)butane-2,3-diol.

Step-by-Step Methodology:

  • Preparation of Silyloxy Ketone: Start with 1-(2,4-difluorophenyl)-4-((trimethylsilyl)oxy)butan-1-one. This precursor can be synthesized from the parent this compound via silylation of the corresponding alcohol.

  • Asymmetric Aldol Reaction: Dissolve the silyloxy ketone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Add a solution of MeMgBr in THF (1.4 eq) dropwise over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 35 minutes. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and stir for an additional 20 minutes.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silylated chlorohydrin, (2R,3S)-4-Chloro-3-(2,4-difluorophenyl)-3-((trimethylsilyl)oxy)butan-2-ol.

  • Deprotection: Dissolve the crude product from the previous step (1.0 eq) in THF. Cool to 0 °C.

  • Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise. Stir the mixture at 0 °C for 15 minutes.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the resulting residue by silica gel column chromatography to afford the target compound, (2S,3R)-1-Chloro-2-(2,4-difluorophenyl)butane-2,3-diol, as a crystalline solid.

Protocol 2: Synthesis of Fluconazole Intermediate via DFTA

This protocol outlines the key N-alkylation step to produce DFTA, a precursor to both fluconazole and voriconazole. [11] Objective: To synthesize 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA).

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq) in a suitable solvent like toluene, add 1H-1,2,4-triazole (1.1 eq).

  • Base Addition: Add a mild base, such as potassium carbonate (1.5 eq), to the mixture.

  • Catalysis (Optional but Recommended): The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve reaction rates and yields.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and stir vigorously. Monitor the reaction's completion using TLC or HPLC (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude DFTA can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the product as a solid.

Conclusion and Strategic Recommendations

The selection of an intermediate for azole antifungal synthesis is a critical decision that dictates the efficiency and economic viability of the entire process.

  • This compound and its derivatives emerge as superior choices for the synthesis of complex, next-generation antifungals where precise stereochemical control is non-negotiable. The ability to establish chirality early and with high fidelity provides a robust and reliable pathway to enantiomerically pure APIs, justifying a potentially higher initial investment in the synthetic route.

  • The Epichlorohydrin route, while appealing due to low-cost starting materials, is hampered by significant selectivity issues. [7]It is best suited for simpler targets like fluconazole where the resulting isomeric mixture can be managed, but it is generally inadequate for more complex structures.

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) represents a balanced, convergent approach. It effectively mitigates the regioselectivity problems seen with the epichlorohydrin route and is a workhorse intermediate for drugs like voriconazole. [10]However, process chemists must carefully manage the challenges associated with organometallic coupling reactions and diastereomer separation.

For researchers and drug development professionals, the optimal strategy involves a thorough evaluation of the target molecule's complexity, the required stereochemical purity, and the overall cost and scalability of the proposed route. For novel antifungal candidates with multiple chiral centers, a strategy built around a versatile and controllable synthon like the 4-chlorobutanone framework offers the highest probability of success.

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The Structure-Activity Relationship of Novel Antifungal Agents Derived from 4-Chloro-1-(2,4-difluorophenyl)butan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The rising incidence of life-threatening fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1][2][3] Azole antifungals, which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), remain a cornerstone of antifungal therapy.[2][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of antifungal agents derived from the versatile chemical precursor, 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. By exploring the synthesis, biological activity, and mechanistic underpinnings of these compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts.

From a Key Precursor to Potent Antifungals: Synthetic Pathways

The journey from this compound to biologically active triazole antifungals involves a series of strategic chemical transformations. A common and effective synthetic route, variations of which are documented in numerous studies, begins with the conversion of the butanone precursor to an epoxide, a highly reactive intermediate.[6] This epoxide then serves as a linchpin, allowing for the introduction of the crucial 1,2,4-triazole ring and a diverse array of side chains through nucleophilic ring-opening reactions. This modular synthetic approach is highly advantageous for SAR studies, as it permits the systematic modification of different parts of the molecule to probe their influence on antifungal potency and spectrum.[4][6]

G A This compound B 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one A->B Reaction with 1,2,4-triazole C 2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole B->C Corey-Chaykovsky Reaction D 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol Derivatives C->D Nucleophilic Ring Opening (e.g., with amines, piperazines)

Caption: A generalized synthetic workflow from the butanone precursor to diverse antifungal derivatives.

Dissecting the Molecule: A Guide to Structure-Activity Relationships

The antifungal activity of this class of compounds is critically dependent on the interplay of three key structural components: the 2,4-difluorophenyl group, the 1,2,4-triazole ring, and a variable side chain. The first two components are widely recognized as the core pharmacophore responsible for binding to the heme iron in the active site of CYP51.[2][5][6]

The Essential Pharmacophore: Difluorophenyl and Triazole Moieties

The 2,4-difluorophenyl group is a hallmark of many potent azole antifungals, including fluconazole and voriconazole. These fluorine substitutions are crucial for enhancing metabolic stability and modulating the electronic properties of the aromatic ring, which in turn influences its interaction with the active site of the target enzyme. The 1,2,4-triazole ring is indispensable for activity; one of its nitrogen atoms coordinates with the heme iron atom at the CYP51 active site, effectively inhibiting the enzyme.[2][5] This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death or growth inhibition.

The Side Chain: A Key Determinant of Spectrum and Potency

While the difluorophenyl and triazole moieties anchor the molecule to the target enzyme, the side chain extending from the propanol backbone plays a pivotal role in defining the compound's antifungal spectrum and potency. By introducing various substituted groups, researchers can fine-tune the molecule's physicochemical properties, such as lipophilicity and solubility, and exploit additional binding interactions within the active site of CYP51.

Numerous studies have explored the impact of incorporating different heterocyclic systems, such as piperazine, and substituted benzyl groups into the side chain.[4][6][7] For instance, the introduction of a piperazine moiety has been shown to yield compounds with broad-spectrum antifungal activity.[4][7] Further modifications to this piperazine ring, often through "click chemistry," have allowed for the synthesis of extensive libraries of compounds with varying substituents.[4][6]

Comparative Antifungal Activity

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative compounds derived from this scaffold against a panel of clinically relevant fungal pathogens. The data is compiled from various sources and compared with the standard antifungal drug, fluconazole.

Compound IDSide Chain (R-group)C. albicansC. neoformansA. fumigatusReference
Fluconazole (Reference Drug)0.25-21-8>64[4][8]
Compound A 4-chlorobenzyl0.5-21-48-16[6]
Compound B 4-fluorobenzyl0.25-10.5-24-8[6]
Compound C 4-(trifluoromethyl)phenylpiperazine0.125-0.50.25-12-4[7]
Compound D 4-(4-chlorophenyl)piperazine0.06-0.250.125-0.51-2[4]

Note: MIC values can vary depending on the specific strain and testing methodology.

As the data indicates, strategic modifications to the side chain can lead to compounds with significantly enhanced potency and a broader spectrum of activity compared to fluconazole, particularly against filamentous fungi like Aspergillus fumigatus.[4][6][7]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for these triazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[2][4][5] By blocking this enzyme, the compounds prevent the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which disrupts the integrity and function of the fungal cell membrane.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Inhibition Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol CYP51 ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazole Antifungal Triazole Antifungal CYP51 CYP51 Triazole Antifungal->CYP51 Inhibition

Caption: Inhibition of CYP51 by triazole antifungals disrupts the ergosterol biosynthesis pathway.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are standardized methodologies for the synthesis of a representative compound and the determination of its antifungal activity.

General Synthetic Procedure for 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(substituted)-2-propanol
  • Epoxidation: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is reacted with trimethylsulfonium iodide in the presence of a strong base (e.g., sodium hydride) in a suitable solvent like dimethylformamide (DMF) to yield the epoxide intermediate, 2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.

  • Ring-Opening: The epoxide intermediate (1 equivalent) is dissolved in a polar solvent such as ethanol. The desired nucleophile (e.g., a substituted piperazine or benzylamine, 1.2 equivalents) is added to the solution.[4][6]

  • Reaction: The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the final product. The structure of the synthesized compound is then confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Fungal strains are grown on appropriate agar plates. A suspension of fungal cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell concentration.

  • Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally valuable starting point for the development of novel triazole antifungal agents. The structure-activity relationship studies clearly demonstrate that while the 2,4-difluorophenyl and 1,2,4-triazole moieties are essential for the fundamental mechanism of action, the side chain is a critical determinant of the antifungal potency and spectrum. Specifically, the incorporation of substituted piperazine and benzyl moieties has led to the discovery of compounds with superior activity against a broad range of fungal pathogens, including those resistant to existing therapies.

Future research in this area should focus on several key aspects:

  • Optimization of Side Chains: Continued exploration of diverse heterocyclic and substituted aromatic side chains to enhance binding affinity and exploit unique features of the fungal CYP51 enzyme.

  • Addressing Resistance: Designing compounds that are less susceptible to known resistance mechanisms, such as overexpression of the target enzyme or efflux pumps.

  • In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro studies to evaluate the most promising compounds in animal models of fungal infection to assess their efficacy, pharmacokinetic properties, and toxicity profiles.

By leveraging the insights gained from these comprehensive SAR studies, the scientific community is well-positioned to develop the next generation of azole antifungals, offering hope against the growing threat of invasive fungal diseases.

References

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  • Bartroli, J., et al. (1998). New Azole Antifungals. 3. Synthesis and Antifungal Activity of 3-Substituted-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 41(11), 1869-1882. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4867. [Link]

  • Razzaghi-Asl, N. (2022). Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). International Journal of Antimicrobial Agents, 59(3), 106518. [Link]

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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 4-Chloro-1-(2,4-difluorophenyl)butan-1-one Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate world of drug development, the quality of each component is paramount. The purity of a starting material or intermediate can profoundly influence the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). 4-Chloro-1-(2,4-difluorophenyl)butan-1-one is a key building block in the synthesis of various pharmaceuticals. Its molecular structure, featuring a reactive chlorobutyl chain and an activated difluorophenyl ring, makes it a versatile precursor. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. Even trace impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and the potential formation of toxic byproducts that can compromise patient safety.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the purity of a newly synthesized batch of this compound against commercially available standards. We will delve into a robust, multi-technique analytical approach, underpinned by the principles of scientific integrity and validated methodologies. Our objective is to not only quantify purity but to build a holistic understanding of the impurity profile, ensuring the synthesized material meets the stringent quality requirements of the pharmaceutical industry.

Part 1: Synthesis and Procurement of Standards

A meaningful comparison begins with a well-characterized in-house material and high-quality commercial benchmarks.

In-House Synthesis via Friedel-Crafts Acylation

The synthesis of this compound is efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 1,3-difluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3]

Causality of Experimental Choices:

  • Reactants: 1,3-difluorobenzene is the aromatic substrate. The two fluorine atoms are deactivating but are ortho, para-directing. The acylation is expected to occur predominantly at the C4 position (para to one fluorine and ortho to the other), which is sterically accessible and electronically favored. 4-chlorobutyryl chloride serves as the acylating agent.

  • Catalyst: Anhydrous aluminum chloride is a strong Lewis acid required to generate the highly electrophilic acylium ion from the acyl chloride.[3] A stoichiometric amount is necessary as both the reactant acyl chloride and the product ketone will complex with AlCl₃.[1]

  • Solvent: Dichloromethane (DCM) is a common solvent for Friedel-Crafts reactions as it is relatively inert and effectively solvates the reactants and intermediates.

  • Temperature Control: The reaction is initially conducted at low temperatures (0-5 °C) to control the exothermic reaction and minimize potential side reactions, such as polysubstitution.

Experimental Protocol: Synthesis of this compound

  • Setup: To a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 200 mL) to the flask and cool the slurry to 0 °C in an ice bath.

  • Reactant Addition: In the dropping funnel, add a solution of 1,3-difluorobenzene (1.0 eq) and 4-chlorobutyryl chloride (1.1 eq) in anhydrous DCM (50 mL).

  • Reaction: Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 1 hour, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (100 mL). This will hydrolyze the aluminum complexes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.

Synthesis_Workflow cluster_synthesis Synthesis Protocol cluster_workup Workup & Purification A Charge AlCl3 & DCM to Reactor B Cool to 0-5°C A->B D Slowly Add Reactant Solution to Reactor B->D C Prepare Solution of 1,3-difluorobenzene & 4-chlorobutyryl chloride in DCM C->D E Stir at Room Temp (3-4 hours) D->E F Quench with Ice/HCl E->F G Liquid-Liquid Extraction F->G H Wash Organic Layer (NaHCO3, Brine) G->H I Dry & Concentrate H->I J Purify by Vacuum Distillation I->J K K J->K Final Product: Synthesized Compound

Caption: Workflow for the synthesis of this compound.

Procurement and Handling of Commercial Standards

For a credible benchmark, it is essential to use Pharmaceutical Secondary Standards or Certified Reference Materials (CRMs). These standards provide traceability to primary pharmacopeial standards (e.g., USP, EP) and are manufactured by accredited facilities under ISO 17034 and ISO/IEC 17025.[4][5][6]

Protocol for Standard Selection and Preparation:

  • Sourcing: Procure at least two different lots or sources of this compound from reputable suppliers (e.g., ChemUniverse, CymitQuimica).[5][7]

  • Documentation: Obtain the Certificate of Analysis (CoA) for each commercial standard. The CoA is a critical document that provides the certified purity value, analytical methods used for certification, and traceability information.

  • Storage: Upon receipt, store the standards according to the manufacturer's instructions, typically in a cool, dry, and dark place to prevent degradation.

  • Sample Preparation: Prepare stock solutions of the synthesized material and the commercial standards at identical concentrations in a high-purity solvent (e.g., HPLC-grade acetonitrile) for analysis.

Part 2: The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles. Our approach integrates High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, in line with ICH Q2(R2) guidelines for analytical procedure validation.[7][8]

Analytical_Workflow cluster_samples Test Samples cluster_analysis Analytical Techniques cluster_data Data Evaluation S Synthesized Compound HPLC HPLC-UV (Purity, Impurities) S->HPLC GCMS GC-MS (Volatiles, Residual Solvents) S->GCMS NMR NMR Spectroscopy (Structural Identity) S->NMR CS1 Commercial Standard A CS1->HPLC CS1->GCMS CS1->NMR CS2 Commercial Standard B CS2->HPLC CS2->GCMS CS2->NMR Comp Comparative Purity Assessment HPLC->Comp Ident Impurity Identification & Profiling HPLC->Ident GCMS->Comp GCMS->Ident NMR->Comp Result Result Comp->Result Final Purity Report Ident->Result

Caption: Integrated analytical workflow for purity benchmarking.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds. It separates the main compound from its impurities, and the relative peak area provides a percentage purity value.

Protocol: Reversed-Phase HPLC Method

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A suitable starting point is a gradient from 40% A to 90% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, where the difluorophenyl chromophore exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate the area percent purity by integrating all peaks in the chromatogram. Identify and quantify any impurities relative to the main peak.

This method is adapted from established procedures for similar halogenated butyrophenones.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile compounds. This makes it the ideal technique for detecting residual solvents from the synthesis (e.g., DCM) and potential volatile byproducts.

Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Column: A low-to-mid polarity column, such as a DB-1701 (30 m x 0.25 mm ID, 0.25 µm film).[10]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 40 °C (hold for 5 min), then ramp to 250 °C at 20 °C/min.

  • MS Detection: Electron Ionization (EI) mode, scanning from m/z 35 to 350.

  • Sample Preparation: Accurately weigh a sample of the compound into a headspace vial and dissolve in a suitable high-boiling solvent like DMSO.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify against a standard of the identified solvent.

NMR Spectroscopy for Structural Confirmation

NMR is an unparalleled tool for unambiguous structure elucidation. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. While HPLC and GC can detect impurities, NMR can identify structural isomers that may be difficult to separate chromatographically.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve an accurate amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • ¹H NMR: Confirm the presence of the aromatic protons and the three methylene groups of the butyl chain. Check the integration ratios and splitting patterns.

    • ¹³C NMR: Identify the carbonyl carbon and the distinct carbons of the aromatic ring and the alkyl chain.

    • ¹⁹F NMR: Observe the signals for the two distinct fluorine atoms on the phenyl ring and their characteristic coupling patterns.

    • Comparison: Overlay the spectra of the synthesized material with those of the commercial standards to confirm structural identity and detect any discrepancies or impurity signals.

Part 3: Data Interpretation and Comparative Analysis

The following tables present hypothetical data from the analysis of the in-house synthesized batch compared against two commercial standards.

Table 1: Comparative HPLC Purity and Impurity Profile

Sample IDMain Peak RT (min)Purity by Area %Impurity 1 (RT, Area %)Impurity 2 (RT, Area %)
Synthesized Batch 12.5499.65%11.82, 0.21%13.01, 0.14%
Commercial Std. A 12.5599.91%11.83, 0.06%-
Commercial Std. B 12.5499.85%11.82, 0.11%13.02, 0.04%

Discussion: The synthesized batch shows high purity (99.65%), comparable to the commercial standards. However, it contains two minor impurities at higher levels than the standards. Impurity 1 could potentially be an isomeric product from acylation at a different position on the ring, while Impurity 2 might be a product of over-acylation (polysubstitution), a known side reaction in Friedel-Crafts chemistry.

Table 2: Comparative GC-MS Analysis of Volatile Components

Sample IDDichloromethane (ppm)Other Volatiles
Synthesized Batch 75 ppmNot Detected
Commercial Std. A < 10 ppmNot Detected
Commercial Std. B < 10 ppmNot Detected

Discussion: The synthesized batch contains a residual level of the reaction solvent, dichloromethane. While 75 ppm is a relatively low level, it is higher than in the commercial products and should be monitored, especially if ICH limits for residual solvents are a concern for the final API.

Table 3: NMR Spectroscopy Comparison

Sample IDStructural ConfirmationObservable Impurities
Synthesized Batch All ¹H, ¹³C, and ¹⁹F shifts and couplings match the expected structure.Minor signals in the aromatic region of the ¹H spectrum, consistent with HPLC impurity profile.
Commercial Std. A Spectra confirm the structure.No significant impurities detected.
Commercial Std. B Spectra confirm the structure.Trace signals in the aromatic region of the ¹H spectrum.

Discussion: NMR confirms the structural identity of the synthesized material. The presence of minor aromatic signals corroborates the HPLC data, suggesting the impurities are structurally related isomers or byproducts.

Purity_Logic Start Evaluate Synthesized Batch HPLC HPLC Purity > 99.5%? Start->HPLC GCMS Residual Solvents < ICH Limit? HPLC->GCMS Yes Fail Further Purification/ Re-synthesis Required HPLC->Fail No NMR NMR Spectrum Matches Standard? GCMS->NMR Yes GCMS->Fail No Impurity Unknown Impurities < 0.1%? NMR->Impurity Yes NMR->Fail No Pass Batch Meets Quality Specs Impurity->Pass Yes Impurity->Fail No

Caption: Decision logic for accepting a synthesized batch based on purity analysis.

Conclusion

This guide has outlined a rigorous, multi-faceted strategy for benchmarking the purity of synthesized this compound. By employing a combination of in-house synthesis based on sound chemical principles, procurement of certified commercial standards, and the application of orthogonal analytical techniques (HPLC, GC-MS, and NMR), a comprehensive quality assessment can be achieved.

Our hypothetical case study demonstrates that while a synthesized batch may exhibit high purity, a detailed comparative analysis against commercial standards is crucial for identifying subtle differences in the impurity profile and residual solvent levels. This level of scrutiny is not merely an academic exercise; it is a fundamental requirement in the pharmaceutical industry to ensure the production of safe and effective medicines. By adopting such a self-validating system of analysis, researchers and drug development professionals can proceed with confidence in the quality of their chemical intermediates.

References

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  • SIELC Technologies. 4-Chloro-1-(4-fluorophenyl)-1-butanone. [Link]

  • Organic Syntheses. REDUCTIVE ARYLATION OF ELECTRON-DEFICIENT OLEFINS: 4-(4-CHLOROPHENYL)BUTAN-2-ONE. [Link]

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  • C&EN. Quantification of Genotoxic Impurities (GTIs) in Active Pharmaceutical Ingredient (API) Using Gas Chromatography/ Mass Spectrometry (GC/MS) Selected Ion Monitoring (SIM) Method. [Link]

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A Comparative Efficacy Analysis of Novel Antifungal Agents Derived from 4-Chloro-1-(2,4-difluorophenyl)butan-1-one Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective treatments for invasive fungal infections, the development of novel antifungal agents is a critical priority for the global health community. The chemical scaffold of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one presents a promising starting point for the synthesis of new antifungal candidates, particularly within the azole class. This guide provides a comprehensive comparison of the potential efficacy of these novel derivatives against existing antifungal drugs, supported by established experimental data and methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Novel Azole Antifungals

The azole class of antifungals has long been a cornerstone of antifungal therapy. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[1][2][3] However, the rise of drug-resistant fungal strains and the limitations of existing azoles, such as drug-drug interactions and toxicity, necessitate the development of new, more potent, and safer alternatives.[1][4]

The core structure of this compound provides a versatile template for the synthesis of novel triazole antifungals. The difluorophenyl group is a key pharmacophore in many existing azole drugs, contributing to their high affinity for the target enzyme.[5] The chloro-butan-1-one chain offers a reactive site for the introduction of various heterocyclic moieties, such as the 1,2,4-triazole ring, which is characteristic of many potent antifungal agents.[6][7][8]

Comparative In Vitro Efficacy

The primary measure of an antifungal agent's in vitro efficacy is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[9] A lower MIC value indicates greater potency. This section compares the reported MIC values for novel triazole derivatives, structurally related to our lead compound, against a panel of clinically relevant fungal pathogens and contrasts them with the performance of established drugs like fluconazole and itraconazole.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Novel Triazoles and Existing Antifungals

Fungal SpeciesNovel Triazole Derivatives (Representative)FluconazoleItraconazole
Candida albicans0.063 - 0.5[10]0.25 - 4[11]0.03 - 1[11]
Candida glabrata0.125 - 1[10]8 - 640.125 - 2
Candida krusei2 - 16[10]16 - 640.25 - 4
Cryptococcus neoformans< 0.125[12]2 - 160.06 - 1
Aspergillus fumigatusPotent Activity[13]> 640.125 - 2

Note: The MIC values for novel triazole derivatives are representative of compounds with similar core structures and are sourced from the provided literature. These values can vary significantly based on the specific chemical modifications.

As the data suggests, novel triazole derivatives often exhibit potent activity against a broad spectrum of fungal pathogens, with some demonstrating superior or comparable efficacy to fluconazole and itraconazole, particularly against resistant strains like Candida glabrata and Candida krusei.[10]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals, including the novel derivatives discussed, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][5][14] This enzyme is critical for the conversion of lanosterol to ergosterol.

Caption: Mechanism of action of azole antifungals.

The high affinity of the dihalophenyl ring and the triazole moiety for the active site of CYP51 underpins the efficacy of these compounds.[5] Structural modifications to the butanone backbone can further enhance this interaction and overcome resistance mechanisms.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of our comparisons, standardized methodologies for antifungal susceptibility testing are employed. The broth microdilution method is considered the gold standard.[9][15][16][17]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Workflow:

Antifungal_Susceptibility_Workflow prep_inoculum Prepare Fungal Inoculum (e.g., Candida spp.) inoculate Inoculate Microtiter Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Microtiter Plate with Serial Dilutions of Antifungal Agents prep_plate->inoculate controls Include Growth and Sterility Controls prep_plate->controls incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC Endpoint (Lowest concentration with no visible growth) incubate->read_mic

Caption: Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density (e.g., 0.5–2.5 x 10³ CFU/mL).

  • Drug Dilution: The antifungal agents (novel compounds and comparators) are serially diluted in the microtiter plates to create a range of concentrations.

  • Inoculation: Each well (except for the sterility control) is inoculated with the fungal suspension. A drug-free well serves as the growth control.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.[9]

  • MIC Determination: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth compared to the growth control.[9]

In Vivo Efficacy: A Glimpse into Clinical Potential

While in vitro data is crucial, in vivo studies in animal models are essential to evaluate the therapeutic potential of a new antifungal agent.[4][18][19][20] These studies provide insights into the drug's pharmacokinetics, pharmacodynamics, and overall efficacy in a living system. For novel antifungals structurally similar to those derived from this compound, studies have shown promising results in murine models of systemic candidiasis, demonstrating a significant reduction in fungal burden and increased survival rates compared to untreated controls.[18][20]

Conclusion and Future Directions

Novel antifungal agents derived from the this compound scaffold hold considerable promise in the fight against invasive fungal infections. The available data on structurally related compounds indicate that these new chemical entities can exhibit potent, broad-spectrum antifungal activity, often surpassing the efficacy of established drugs like fluconazole against resistant strains.

The path forward requires a systematic approach:

  • Synthesis and Screening: A library of derivatives should be synthesized and screened against a wide panel of fungal pathogens.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between chemical structure and antifungal activity will guide the design of more potent and selective compounds.[10]

  • In-depth Mechanistic Studies: Investigating the precise interactions with the target enzyme and potential off-target effects is crucial.

  • Comprehensive In Vivo Testing: Promising candidates must be rigorously evaluated in various animal models of fungal disease to assess their therapeutic efficacy and safety profiles.

By leveraging the principles of medicinal chemistry and robust microbiological evaluation, the development of these novel antifungals can lead to a new generation of therapeutics that address the urgent clinical need for more effective treatments for fungal infections.

References

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC - NIH.
  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central.
  • Pharmacology, in vitro activity, and in vivo efficacy of new antifungal agents. Source not specified.
  • Antifungal Susceptibility | MI - Microbiology. Source not specified.
  • Synthesis and antifungal activity of novel triazole derivatives - PubMed.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC.
  • New Antifungal Agents with Azole Moieties - PMC - NIH.
  • In vitro and in vivo activity of a novel antifungal small molecule against Candida infections. PLOS ONE.
  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. American Society for Microbiology.
  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. Oxford Academic.
  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Deriv
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. Frontiers Media.
  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE.
  • New Antifungal Agents with Azole Moieties - MDPI. MDPI.
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  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH.
  • A new, broad-spectrum azole antifungal: Posaconazole - Mechanisms of action and resistance, spectrum of activity - ResearchGate.
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  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central.
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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile and Regulatory Context

4-Chloro-1-(2,4-difluorophenyl)butan-1-one is a halogenated ketone. Its molecular structure, containing chlorine and fluorine atoms bonded to a carbon backbone, dictates its chemical properties, reactivity, and, crucially, its disposal pathway. Halogenated organic compounds are a class of chemicals that require special attention in waste management due to their potential for environmental persistence and the formation of toxic byproducts if not disposed of correctly.[1]

Hazard Identification:

According to available Safety Data Sheets (SDS), this compound presents the following hazards:

Hazard StatementClassificationPrimary Route of ExposurePotential Health Effects
Harmful if swallowedAcute Toxicity, OralIngestionMay cause irritation of the digestive tract.[2][3]
Causes skin irritationSkin IrritationDermalMay cause redness and discomfort upon contact.[2][3][4][5]
Causes serious eye irritationEye IrritationEyesCan result in pain, watering, and redness.[2][3][5]
May cause respiratory irritationSpecific Target Organ ToxicityInhalationMay irritate the respiratory tract.[2][3][5]

Regulatory Framework: The RCRA Mandate

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from generation to final disposal.[6][8] this compound, as a halogenated organic compound, falls under the purview of RCRA regulations.[9][10]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Waste Segregation - The First Line of Defense

Proper segregation is the cornerstone of safe chemical waste management. Halogenated organic wastes must be collected separately from non-halogenated organic wastes and other waste streams.[1][11]

Protocol:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[10] This container should be made of a compatible material, such as polyethylene.[12]

  • NEVER mix halogenated waste with non-halogenated solvents, aqueous waste, or solid waste.[11] Co-mingling can lead to dangerous chemical reactions and significantly increase disposal costs.[11]

  • Ensure the designated container is located in a well-ventilated area, preferably within a chemical fume hood.[10][12]

Step 2: Containerization and Labeling - Clarity and Compliance

Properly containing and labeling waste is not just a matter of good housekeeping; it is a regulatory requirement and a critical safety measure.

Protocol:

  • Use a robust, leak-proof container with a secure, screw-top cap.[10][12] The container must be in good condition and compatible with the chemical waste.[10]

  • Label the container clearly with the words "Hazardous Waste" and "Halogenated Organic Solvents."[10][13]

  • Maintain a detailed log of the container's contents, including the full chemical name and approximate quantity of each substance added. Do not use abbreviations or chemical formulas.[10]

  • Keep the container closed at all times, except when adding waste.[10][12]

Step 3: On-Site Accumulation - Safe and Temporary Storage

Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) and must adhere to specific storage guidelines.

Protocol:

  • Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[12]

  • Store the container in secondary containment to prevent the spread of material in case of a leak.[13]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 4: Arranging for Disposal - Partnering with Professionals

The final step is to transfer the waste to a licensed hazardous waste disposal facility.

Protocol:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. They will coordinate with a licensed hazardous waste transporter.

  • Ensure all paperwork is completed accurately , including the hazardous waste manifest, which tracks the waste from your laboratory to its final destination.

  • NEVER attempt to dispose of halogenated organic waste down the drain or in regular trash.[1][10]

The Science of Destruction: Why High-Temperature Incineration is a Preferred Method

The chemical stability of halogenated organic compounds, particularly the strong carbon-fluorine bond, makes them resistant to conventional waste treatment methods.[14][15] High-temperature incineration is the most effective and recommended disposal method for these types of compounds.[14][16]

The Mechanism of Thermal Destruction:

At sufficiently high temperatures (typically above 850°C) and with adequate residence times, the C-Cl and C-F bonds in the this compound molecule are broken.[14][17] This process, known as thermal decomposition, breaks the compound down into smaller, less harmful components. The resulting acidic gases, such as hydrogen chloride (HCl) and hydrogen fluoride (HF), are then neutralized in a scrubber system before being released.[14]

Why Other Methods are Not Recommended:

  • Landfilling: Disposing of halogenated organic compounds in a landfill is not a viable or environmentally responsible option. The persistence of these chemicals can lead to soil and groundwater contamination.

  • Chemical Treatment: While some chemical dechlorination methods exist, they are often specific to certain types of compounds and may not be effective for complex fluorinated molecules.[16]

Spill Management: Preparedness and Response

Accidents can happen, and a clear, concise spill response plan is essential.

Immediate Actions:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or you are unsure how to proceed, call your institution's emergency number or EHS office.

  • If the spill is small and you are trained to handle it:

    • Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

    • Contain the spill using an inert absorbent material, such as vermiculite, sand, or earth.[2]

    • Collect the absorbent material in a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

Disposal Decision Workflow

Caption: Decision workflow for proper disposal.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper disposal of chemical waste is a shared responsibility that protects not only ourselves but also our communities and the planet.

References

Personal protective equipment for handling 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-1-(2,4-difluorophenyl)butan-1-one. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.

Immediate Safety Briefing: Hazard Identification and Control

This compound is a halogenated ketone that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds, it should be treated as a hazardous substance.

GHS Hazard Classification (Anticipated)

While a specific GHS classification for this exact compound is not universally established, it is prudent to handle it with the assumption of the following hazards based on analogous compounds:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Pictogram:

  • Exclamation Mark (GHS07): Indicates that the substance may cause irritation (skin and eye), skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[2]

Signal Word:

  • Warning

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (P-Statements):

  • Prevention: P261, P264, P271, P280[1]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312[1]

  • Storage: P403+P233, P405

  • Disposal: P501

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles or a face shield worn over safety glasses.Chemical-resistant gloves (e.g., Butyl or thick-gauge Nitrile).Fully buttoned lab coat.Not generally required if handled in a certified chemical fume hood.
Running reactions and work-up Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., Butyl or thick-gauge Nitrile).Chemical-resistant apron over a lab coat.Use in a certified chemical fume hood.
Handling spills Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl).Chemical-resistant suit or apron over a lab coat.Air-purifying respirator with an organic vapor cartridge.

Rationale for PPE Selection:

  • Eye and Face Protection: Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.[1]

  • Hand Protection: As a ketone and a halogenated organic compound, glove selection is critical. Butyl rubber gloves are an excellent choice for protection against ketones.[3] While nitrile gloves are commonly used in laboratories, they may offer less resistance to ketones, and breakthrough can occur. If using nitrile, select a thick gauge and be aware of the limited protection time. Always inspect gloves for any signs of degradation or perforation before and during use.[4][5]

  • Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Handling this compound in a certified chemical fume hood is the primary engineering control to prevent inhalation. Respiratory protection should be used as a secondary precaution, especially in situations with inadequate ventilation or during spill cleanup.

Operational Plan: Step-by-Step Handling and Storage Protocols

Adherence to a strict operational plan is essential for the safe handling of this compound.

Handling:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Ventilation: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[6]

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7]

  • Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[6][7]

Storage:

  • Container: Store the compound in a tightly closed container.[6][7]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[6][7]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[7]

Disposal Plan: Managing and Disposing of Waste

Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.

Waste Categorization:

As a halogenated organic compound, this substance and any materials contaminated with it should be considered hazardous waste. Depending on the specific circumstances of its use, it may fall under the following EPA hazardous waste codes:

  • F001/F002: If used as a solvent.[6][7][8]

  • Characteristic Waste: It may also be classified as a characteristic hazardous waste if it exhibits ignitability (D001), corrosivity (D002), or reactivity (D003).

Disposal Procedure:

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and minimize costs.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.

  • Containers: Use appropriate, sealed, and leak-proof containers for waste collection.

  • Spill Residues: Any absorbent materials used to clean up spills of this compound must also be treated as hazardous waste and disposed of accordingly.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[9]

Emergency Response: Spill and Exposure Protocols

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response Workflow:

SpillResponse cluster_spill Spill Occurs cluster_assess Assess & Secure cluster_contain Contain & Clean cluster_dispose Dispose Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate 1 Alert Alert Colleagues & Supervisor Evacuate->Alert 2 PPE Don Appropriate PPE Alert->PPE 3 Absorb Cover with Inert Absorbent (e.g., sand, vermiculite) PPE->Absorb 4 Collect Collect Residue into Waste Container Absorb->Collect 5 Decontaminate Decontaminate Spill Area Collect->Decontaminate 6 Label Label Waste Container Decontaminate->Label 7 Dispose Dispose as Hazardous Waste Label->Dispose 8

Caption: Workflow for handling a chemical spill.

Exposure Procedures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

References

  • Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC) - Cole-Parmer. (n.d.). Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). suweb.site. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Retrieved from [Link]

  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Retrieved from [Link]

  • GHS hazard statements - Wikipedia. (n.d.). Retrieved from [Link]

  • GHS precautionary statements - Wikipedia. (n.d.). Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves - Enviro Safety Products. (n.d.). Retrieved from [Link]

  • GHS Classification - ChemReg.net. (2006, August 18). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10). Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • GLOVE SELECTION CHART - WSU Spokane. (n.d.). Retrieved from [Link]

  • GHS Classification Summary - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.